molecular formula C29H25N7O6S B10830884 JAK2 JH2 binder-1

JAK2 JH2 binder-1

Numéro de catalogue: B10830884
Poids moléculaire: 599.6 g/mol
Clé InChI: KMNBCUUTUMNJGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JAK2 JH2 binder-1 is a useful research compound. Its molecular formula is C29H25N7O6S and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H25N7O6S

Poids moléculaire

599.6 g/mol

Nom IUPAC

5-[4-[[5-amino-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbonyl]amino]phenyl]-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35)

Clé InChI

KMNBCUUTUMNJGS-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)NC(=O)N4C(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)N)N)C(=O)O

Origine du produit

United States

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of JAK2 JH2 binder-1, a potent and selective small molecule targeting the pseudokinase domain of Janus Kinase 2 (JAK2). This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of JAK2

This compound, also identified as compound 11 in seminal research, functions as an allosteric inhibitor of JAK2.[1] It selectively binds to the pseudokinase (JH2) domain, a regulatory domain that negatively controls the activity of the adjacent kinase (JH1) domain. The binding of this ligand to the JH2 domain modulates the conformation of the JAK2 protein, thereby inhibiting the catalytic function of the JH1 domain. This allosteric mechanism is distinct from traditional ATP-competitive inhibitors that target the kinase domain directly.

The aberrant activation of the JAK2 signaling pathway, often driven by mutations in the JH2 domain such as the prevalent V617F mutation, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs).[1] this compound has demonstrated the ability to inhibit the downstream signaling of both wild-type (WT) and V617F mutant JAK2, highlighting its therapeutic potential.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, selectivity, and cellular activity.

Table 1: Binding Affinity of this compound

Target DomainBinding Affinity (Kd, nM)
JAK2 JH2 (WT)37.1
JAK2 JH2 (V617F)37.1
JAK2 JH1>10,000

Data sourced from Losi ME, et al. J Med Chem. 2022.[1]

Table 2: Selectivity Profile of this compound

Selectivity RatioValue
JH1 / JH2 (WT)>270-fold

Calculated from the data presented in Table 1.

Table 3: Cellular Activity of this compound

Cell LineJAK2 StatusEffectConcentrationTime Points (hours)
HELV617F mutantComplete inhibition of STAT5 phosphorylation20 µM1, 3, 24, 48
TF-1Wild-typeComplete inhibition of STAT5 phosphorylation20 µM1, 3, 24, 48

Data sourced from MedchemExpress product information, referencing Losi ME, et al. J Med Chem. 2022.[2]

Table 4: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcome
C.B-17 SCID-beige mouse xenograft25 mg/kg, i.v., 3 times per week for 3 weeksSignificant reduction in tumor volume and inhibition of tumor growth

Data sourced from MedchemExpress product information.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Competitive Fluorescence Polarization (FP) Assay for Binding Affinity

This assay was utilized to determine the binding affinity (Kd) of this compound to the JAK2 JH2 and JH1 domains.

  • Protein Expression and Purification: Recombinant human JAK2 JH2 (residues 536-812, wild-type and V617F mutant) and JAK2 JH1 (residues 836-1132) domains were expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The proteins were purified using affinity chromatography.

  • Fluorescent Probe: A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of the JH2 domain was used.

  • Assay Principle: The assay measures the change in fluorescence polarization when the fluorescent tracer is displaced from the protein by a competing ligand (this compound).

  • Procedure:

    • A constant concentration of the JAK2 JH2 or JH1 protein and the fluorescent tracer were incubated together in a 384-well plate.

    • Serial dilutions of this compound were added to the wells.

    • The plate was incubated at room temperature to reach binding equilibrium.

    • Fluorescence polarization was measured using a microplate reader.

  • Data Analysis: The IC50 values were determined by fitting the data to a four-parameter logistic equation. The Kd values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Western Blot Analysis for Cellular Activity (STAT5 Phosphorylation)

This method was employed to assess the inhibitory effect of this compound on the JAK2 signaling pathway in cells.

  • Cell Lines:

    • HEL cells (human erythroleukemia), which are homozygous for the JAK2 V617F mutation.

    • TF-1 cells (human erythroleukemia), which express wild-type JAK2 and are dependent on cytokines for growth.

  • Procedure:

    • Cells were seeded in appropriate culture media.

    • Cells were treated with various concentrations of this compound (or DMSO as a vehicle control) for different time points (1, 3, 24, and 48 hours).

    • For TF-1 cells, stimulation with a cytokine (e.g., erythropoietin) was performed to activate the JAK2 pathway.

    • After treatment, cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p-STAT5 bands was normalized to the total STAT5 bands to determine the extent of inhibition.

In Vivo Antitumor Activity in a Mouse Xenograft Model

This study evaluated the therapeutic efficacy of this compound in a preclinical cancer model.

  • Animal Model: C.B-17 SCID-beige mice were used. These mice are immunodeficient and can accept human tumor xenografts.

  • Tumor Implantation: Human tumor cells expressing the target (e.g., HEL cells) were subcutaneously injected into the mice.

  • Treatment Protocol:

    • Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

    • This compound was administered intravenously (i.v.) at a dose of 25 mg/kg, three times per week for three weeks. The control group received a vehicle solution.

  • Efficacy Assessment:

    • Tumor volume was measured regularly using calipers.

    • Animal body weight and general health were monitored throughout the study.

  • Data Analysis: Tumor growth curves were plotted for both the treatment and control groups to assess the antitumor activity of the compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the JAK2 signaling pathway and the experimental workflows.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Inhibitor This compound Inhibitor->JAK2 Allosteric Inhibition

Diagram 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies FP_Assay Fluorescence Polarization Assay Binding_Data Binding Affinity (Kd) Selectivity FP_Assay->Binding_Data Cell_Treatment Cell Treatment with This compound Western_Blot Western Blot for p-STAT5 Cell_Treatment->Western_Blot Xenograft_Model Mouse Xenograft Model Cellular_Activity Inhibition of STAT5 Phosphorylation Western_Blot->Cellular_Activity Inhibitor_Treatment Treatment with This compound Xenograft_Model->Inhibitor_Treatment Tumor_Measurement Tumor Volume Measurement Inhibitor_Treatment->Tumor_Measurement InVivo_Efficacy Antitumor Activity Tumor_Measurement->InVivo_Efficacy

Diagram 2: An overview of the experimental workflow for characterizing this compound.

References

The Discovery and Development of JAK2 JH2 Binder-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that are crucial for hematopoiesis and immune responses. The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs), with the V617F mutation in the pseudokinase (JH2) domain of JAK2 being a predominant driver.[1][2]

Unlike the highly conserved active kinase (JH1) domain, the JH2 domain presents a unique regulatory role. The discovery of small molecules that selectively bind to the JH2 domain offers a promising therapeutic strategy to allosterically modulate JAK2 activity, potentially with greater selectivity and fewer off-target effects than traditional ATP-competitive JH1 inhibitors. This technical guide provides an in-depth overview of the discovery and development of a notable example, "JAK2 JH2 binder-1" (also referred to as compound 11 in some literature), and other key molecules in this class.[3]

Quantitative Analysis of JAK2 JH2 Binders

The development of potent and selective JAK2 JH2 binders has been a key focus of research. The following tables summarize the binding affinities of "this compound" and other significant compounds, highlighting their potency and selectivity for the JH2 domain over the JH1 domain.

CompoundTarget DomainBinding Affinity (Kd, nM)Reference(s)
This compound (compound 11) JAK2 JH2 37.1 [3]

Table 1: Binding Affinity of this compound. This table showcases the high potency of "this compound" for its target.

CompoundTarget DomainBinding Affinity (Kd, nM)Selectivity (JH1/JH2)Reference(s)
JNJ-7706621 JAK2 JH2106~0.3x[1]
JAK2 JH131[1]
AT9283 JAK2 JH21323~0.008x[4]
JAK2 JH111[4]
Diaminotriazole Cpd 10 JAK2 JH2 (WT)560~75x[1]
JAK2 JH2 (V617F)580[1]
JAK2 JH142,000[1]
Indoloxytriazine Cpd 22 JAK2 JH2 (V617F)65,000>1 (No JH1 binding detected)[5]
JAK2 JH1No binding detected[5]

Table 2: Comparative Binding Affinities and Selectivities of Key JAK2 Binders. This table provides a comparative analysis of different chemical scaffolds, demonstrating the challenge and progress in achieving JH2 selectivity.

Experimental Protocols

The discovery and characterization of JAK2 JH2 binders rely on a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited in the development of these compounds.

Fluorescence Polarization (FP) Assay

This competitive binding assay is a high-throughput method used to determine the binding affinities of unlabeled compounds by measuring the displacement of a fluorescently labeled probe from the target protein.

  • Protein Preparation: Recombinant human JAK2 JH2 (wild-type and V617F mutant) and JH1 domains are expressed and purified.

  • Fluorescent Probe: A fluorescently labeled ligand with known affinity for the JAK2 JH2 ATP binding site is used. BODIPY-labeled ATP or a high-affinity ligand conjugate can be employed.

  • Assay Buffer: A typical buffer composition is 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Procedure:

    • A constant concentration of the JAK2 JH2 protein and the fluorescent probe are incubated in the assay buffer in a microplate.

    • Serial dilutions of the test compounds are added to the wells.

    • The plate is incubated to reach binding equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve, from which the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation:

    • The protein (e.g., JAK2 JH2) is placed in the sample cell.

    • The ligand (test compound) is loaded into the injection syringe.

    • Both protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES (pH 7.5) with 150 mM NaCl.

  • Instrumentation: The experiment is performed using an isothermal titration calorimeter.

  • Procedure:

    • The sample cell containing the protein solution is maintained at a constant temperature.

    • A series of small, precise injections of the ligand solution are made into the sample cell.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

X-ray Crystallography

This technique provides high-resolution structural information about the binding mode of a ligand to its target protein, guiding structure-activity relationship (SAR) studies and lead optimization.

  • Protein Crystallization:

    • Purified JAK2 JH2 protein is concentrated to a high concentration (e.g., 5-10 mg/mL).

    • The protein is mixed with a crystallization solution containing precipitants (e.g., polyethylene (B3416737) glycol), buffers, and salts.

    • Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).

  • Ligand Soaking or Co-crystallization:

    • Soaking: Apo-crystals of the protein are soaked in a solution containing the ligand.

    • Co-crystallization: The protein and ligand are mixed prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the crystal structure is solved using molecular replacement and refined to yield a detailed 3D model of the protein-ligand complex.

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway and Intervention by a JH2 Binder

The following diagram illustrates the canonical JAK-STAT signaling pathway and the proposed mechanism of action for a JAK2 JH2 binder.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) JH1-JH2 Receptor->JAK2_inactive 2. Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P-JH1-JH2 JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation JH2_Binder JH2 Binder-1 JH2_Binder->JAK2_inactive Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription Activation Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_Identification Hit Identification HTS->Hit_Identification Virtual_Screening Virtual Screening Virtual_Screening->Hit_Identification Binding_Assays Binding Affinity Determination (ITC, FP) Hit_Identification->Binding_Assays Structural_Biology Structural Studies (X-ray Crystallography) Binding_Assays->Structural_Biology Selectivity_Profiling Selectivity Profiling (vs. JH1 and other kinases) Binding_Assays->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) - Potency - Selectivity Structural_Biology->SAR Selectivity_Profiling->SAR ADME ADME/Tox Profiling - Permeability - Metabolism - Toxicity SAR->ADME Lead_Compound Lead Compound Selection ADME->Lead_Compound Cellular_Assays Cellular Activity Assays (pSTAT inhibition) Lead_Compound->Cellular_Assays In_Vivo In Vivo Efficacy Models (MPN mouse models) Cellular_Assays->In_Vivo Rationale_Diagram V617F V617F Mutation in JH2 Conformation Conformational Change in JH2 V617F->Conformation Autoinhibition Loss of JH2 Autoinhibition Conformation->Autoinhibition JH1_Activation Constitutive JH1 Activation Autoinhibition->JH1_Activation MPN Myeloproliferative Neoplasms (MPNs) JH1_Activation->MPN JH2_Binder This compound Stabilization Stabilization of Inactive JH2 Conformation JH2_Binder->Stabilization Restoration Restoration of Autoinhibition Stabilization->Restoration Inhibition Selective Inhibition of V617F JAK2 Restoration->Inhibition

References

The Selective Affinity of JAK2 JH2 Binder-1 for the Pseudokinase Domain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK2 pseudokinase domain, a key regulator of the catalytically active kinase (JH1) domain. The V617F mutation within the JH2 domain is a driver in many myeloproliferative neoplasms (MPNs), making selective JH2 binders a promising area of research.[1]

Executive Summary

"this compound," identified as compound 11 in the foundational study by Losi ME, et al. (2022), demonstrates high affinity and selectivity for the JAK2 pseudokinase domain over the active kinase domain.[2] This selectivity is a critical attribute for developing targeted therapies that can potentially overcome the limitations of current JAK inhibitors, which often target the highly conserved ATP-binding site of the kinase domain, leading to off-target effects. This guide summarizes the quantitative binding data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound was determined by measuring its binding affinity (dissociation constant, Kd) for the wild-type JAK2 pseudokinase domain (JH2 WT), the V617F mutant pseudokinase domain (JH2 V617F), and the active kinase domain (JH1). The data clearly illustrates a strong preference for the pseudokinase domain.

Target DomainBinding Affinity (Kd) in nMFold Selectivity (JH1/JH2 WT)
JAK2 JH2 WT37.1~270x
JAK2 JH2 V617F45.3-
JAK2 JH1>10,000-

Data sourced from Losi ME, et al. J Med Chem. 2022 Jun 23;65(12):8380-8400.[2]

Experimental Protocols: Fluorescence Polarization Assay

The binding affinity of this compound was determined using a competitive fluorescence polarization (FP) assay. This technique measures the displacement of a fluorescently labeled probe from the target protein by a test compound.

Materials:

  • Proteins: Recombinant human JAK2 JH1 (amino acids 836-1132), JAK2 JH2 WT (amino acids 532-834), and JAK2 JH2 V617F (amino acids 532-834) domains.

  • Fluorescent Probe: A high-affinity fluorescently labeled ligand that binds to the ATP-binding site of the JAK2 JH2 domain.

  • Test Compound: this compound (compound 11).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Methodology:

  • Protein and Probe Preparation: The JAK2 protein domains and the fluorescent probe are diluted in the assay buffer to their optimal working concentrations. The final protein concentration is typically kept below the Kd of the probe-protein interaction to ensure assay sensitivity.

  • Compound Dilution: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Plate Preparation: The assay is performed in a low-volume, black, 384-well microplate.

  • Reaction Mixture: The reaction mixture, containing the respective JAK2 domain, the fluorescent probe, and varying concentrations of the test compound, is added to the wells.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: The decrease in fluorescence polarization, caused by the displacement of the fluorescent probe by the test compound, is plotted against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is subsequently converted to a Kd value using the Cheng-Prusoff equation.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 1. Ligand Binding JAK2_inactive JAK2 (inactive) JAK2_active JAK2 (active, phosphorylated) JAK2_inactive->JAK2_active 2. Dimerization & Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA Target Gene Promoter STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a compound like this compound.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Dose-Response cluster_selectivity Selectivity Profiling cluster_output Output HTS High-Throughput Screening (e.g., FP Assay) Hit_ID Hit Identification (Compounds displacing probe) HTS->Hit_ID Dose_Response Dose-Response Curve Generation (IC50 Determination) Hit_ID->Dose_Response Selectivity_Assay FP Assay against: - JAK2 JH1 - JAK2 JH2 WT - JAK2 JH2 V617F - Other JAK family pseudokinases Dose_Response->Selectivity_Assay Confirmed Hits Data_Analysis Kd Calculation & Selectivity Fold Determination Selectivity_Assay->Data_Analysis Report Selectivity Profile Report Data_Analysis->Report

Caption: Experimental workflow for inhibitor selectivity profiling.

References

The Evolving Landscape of JAK2 JH2 Domain Binders: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a central role in hematopoiesis and immune response. While the catalytically active kinase domain (JH1) has been the traditional target for drug development, the pseudokinase domain (JH2) has emerged as a compelling alternative for achieving greater selectivity and overcoming the limitations of existing therapies. The discovery of the V617F mutation within the JH2 domain as a primary driver of myeloproliferative neoplasms (MPNs) has further intensified the search for small molecules that can modulate its function.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of reported JAK2 JH2 binders, offering insights into the chemical scaffolds, key interactions, and experimental methodologies that are paving the way for next-generation JAK2 inhibitors.

The Rationale for Targeting the JAK2 JH2 Domain

The JH2 domain, despite lacking significant catalytic activity, plays a crucial regulatory role over the JH1 domain.[4][5] It possesses an ATP-binding pocket and its conformation influences the activation state of the entire JAK2 protein.[3][4][7][8] The V617F mutation, located in the JH2 domain, leads to constitutive activation of JAK2 signaling, driving the pathogenesis of MPNs.[1][2][3][4][5][6] Targeting the JH2 domain offers a strategy to allosterically modulate JAK2 activity, with the potential for greater selectivity over the highly conserved ATP-binding site of the JH1 domain, thereby minimizing off-target effects and associated toxicities like anemia and thrombocytopenia.[3][5] Furthermore, developing binders specific to the mutant V617F JH2 could lead to disease-modifying therapies that selectively target the pathogenic clone.[9][10]

Key Chemical Scaffolds and Structure-Activity Relationship Insights

Medicinal chemistry efforts have led to the discovery and optimization of several chemical series that selectively bind to the JAK2 JH2 domain. The diaminotriazole core has proven to be a particularly fruitful starting point.

The Diaminotriazole Series: A Journey to Potency and Selectivity

Initial screening efforts identified non-selective kinase inhibitors that also bound to the JAK2 JH2 domain.[5][11] A significant breakthrough came with the optimization of a diaminotriazole lead compound, leading to potent, selective, and cell-permeable JH2 binders.[1][2][4] The SAR exploration around this scaffold has revealed several key principles:

  • Core Structure: The diaminotriazole core serves as a crucial scaffold for orienting substituents to interact with key residues in the ATP-binding pocket of the JH2 domain.

  • Hinge-Binding Motif: Interactions with the hinge region of the pseudokinase domain are critical for high-affinity binding.

  • Selectivity Pockets: Exploiting differences in the amino acid residues between the JH1 and JH2 ATP-binding sites is paramount for achieving selectivity. Structure-based drug design has been instrumental in modifying substituents to fit snugly into JH2-specific pockets while clashing with the corresponding regions in JH1.

  • Solvent Front Exposure: Modifications at the solvent-exposed regions of the molecule have been leveraged to improve physicochemical properties such as permeability and solubility without compromising binding affinity.

The systematic optimization of this series has yielded compounds with low-nanomolar binding affinity for the JAK2 JH2 domain and significant selectivity over the JH1 domain.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and selectivity of representative compounds from various chemical series targeting the JAK2 JH2 domain.

Compound IDChemical SeriesJH2 WT Kd (μM)JH2 V617F Kd (μM)JH1 Kd (μM)Selectivity (JH1/JH2 WT)Reference
Compound 2 Diaminotriazole0.346 ± 0.034->6.519-fold[4]
Compound 7 Diaminotriazole0.129 ± 0.002---[4]
Compound 13 Diaminotriazolelow-nanomolar-->10-fold vs Compound 2[4]
JNJ-7706621 Multi-kinase Inhibitor---Non-selective[5][8]
Compound SeriesIC50 Range (Cellular Assays)Target CellsEffectReference
Optimized Diaminotriazoles -WT and V617F JAK2 expressing cellsInhibition of STAT5 phosphorylation[1]
JAK2V617F selective inhibitors 50-100 nMJAK2V617F cell lines and primary patient CD34+ cellsAnti-proliferative activity[9]

Experimental Protocols

The discovery and characterization of JAK2 JH2 binders rely on a suite of biochemical, biophysical, and cellular assays.

Binding Assays
  • Fluorescence Polarization (FP): This is a high-throughput screening method used to identify compounds that displace a fluorescently labeled probe (e.g., BODIPY-ATP or a proprietary probe) from the ATP-binding site of the JH2 domain.[8][12]

    • Protocol Outline:

      • Recombinant JAK2 JH2 protein is incubated with a fluorescent probe.

      • Test compounds are added to the mixture.

      • The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by the test compound.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between a ligand and a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

    • Protocol Outline:

      • A solution of the ligand is titrated into a solution containing the JAK2 JH2 protein in the ITC cell.

      • The heat changes associated with each injection are measured.

      • The resulting data are fitted to a binding model to determine the thermodynamic parameters.

  • Thermal Shift Assay (TSA): This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound suggests binding.

    • Protocol Outline:

      • Recombinant JAK2 JH2 protein is mixed with a fluorescent dye that binds to unfolded proteins.

      • Test compounds are added to the protein-dye mixture.

      • The temperature is gradually increased, and the fluorescence is monitored. The temperature at which the protein unfolds (melts) is determined.

Cellular Assays
  • STAT5 Phosphorylation Assay: This assay assesses the functional consequence of JH2 binder engagement in a cellular context. Inhibition of JAK2 activity leads to a decrease in the phosphorylation of its downstream substrate, STAT5.

    • Protocol Outline:

      • Cells expressing either wild-type or V617F JAK2 are treated with the test compounds.

      • The cells are then lysed, and the level of phosphorylated STAT5 (pSTAT5) is quantified using methods such as Western blotting or ELISA.

  • Cell Proliferation/Viability Assays: These assays determine the effect of the compounds on the growth and survival of cell lines that are dependent on JAK2 signaling, particularly those harboring the V617F mutation.

    • Protocol Outline:

      • MPN model cell lines (e.g., SET-2, Ba/F3-EPOR-JAK2V617F) are cultured in the presence of varying concentrations of the test compounds.

      • Cell viability or proliferation is measured after a defined incubation period using reagents like MTT, resazurin, or by cell counting. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for the discovery and characterization of JAK2 JH2 binders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Dimerization & Activation JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JAK2->STAT 3. Phosphorylation JH2->JH1 Regulation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental_Workflow HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) - Binding Assays (ITC, TSA) - Crystallography Hit_to_Lead->SAR SAR->Hit_to_Lead Lead_Opt Lead Optimization - Improve Potency & Selectivity - ADME/Tox Properties SAR->Lead_Opt Lead_Opt->SAR Cell_Assays Cellular Assays - pSTAT5 Inhibition - Cell Proliferation Lead_Opt->Cell_Assays In_Vivo In Vivo Models (e.g., MPN mouse models) Cell_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for JAK2 JH2 binders.

Future Directions and Conclusion

The exploration of the JAK2 JH2 domain as a therapeutic target is a rapidly advancing field. While significant progress has been made in developing potent and selective binders, translating this high affinity into robust cellular and in vivo efficacy remains a key challenge.[13] Future efforts will likely focus on:

  • Allosteric Modulators: Designing compounds that bind to novel allosteric pockets on the JH2 domain to achieve even greater selectivity and unique modulatory effects.

  • Mutant-Specific Binders: The development of inhibitors that selectively target the V617F mutant form of the JH2 domain holds the promise of truly disease-modifying therapies with a superior safety profile.[9]

  • Combination Therapies: Exploring the synergistic effects of combining JH2 binders with existing JH1 inhibitors or other therapeutic agents.

References

In-Depth Technical Guide: JAK2 JH2 binder-1 and its Interaction with the V617F Mutant JAK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2). A particular focus is placed on its interaction with the V617F mutant of JAK2, a key driver in many myeloproliferative neoplasms (MPNs). This document details the quantitative binding affinities, cellular activities, and the underlying experimental methodologies.

Introduction to JAK2, the V617F Mutation, and the Role of the JH2 Domain

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase crucial for signal transduction initiated by various cytokines and growth factors, playing a central role in hematopoiesis. Structurally, JAK2 comprises a kinase domain (JH1) responsible for phosphorylation and a regulatory pseudokinase domain (JH2). The V617F mutation, a substitution of valine to phenylalanine at position 617 within the JH2 domain, leads to constitutive activation of the JAK2 kinase activity. This dysregulation drives the pathogenesis of several myeloproliferative neoplasms.

The JH2 domain, traditionally considered catalytically inactive, is now understood to be a critical negative regulator of the JH1 domain's activity. The V617F mutation disrupts this inhibitory function, leading to uncontrolled signaling through pathways such as the STAT5 pathway. Consequently, the JH2 domain has emerged as a promising therapeutic target for the development of selective inhibitors that can modulate the activity of both wild-type and mutant JAK2.

Quantitative Data Summary

"this compound" (also referred to as compound 11 in associated literature) has been identified as a potent and selective binder to the JH2 domain of JAK2. The following tables summarize the key quantitative data regarding its binding affinity and cellular activity.

Table 1: Binding Affinity of "this compound" and its Analogs

CompoundTarget DomainBinding Affinity (Kd, nM)Selectivity (JH2 vs JH1)Reference
This compound (Compound 11) JAK2 JH2 (Wild-Type) 37.1 >100-fold[1]
JAK2 JH2 (V617F Mutant) Similar to Wild-Type>100-fold[1]
JAK2 JH1 (Wild-Type) ~35,000-[1]
Analog Compound 21 JAK2 JH2 (Wild-Type) Potent (specific value not provided)360-fold[1]
JAK2 JH2 (V617F Mutant) Similar to Wild-Type360-fold[1]
JAK2 JH1 (Wild-Type) Potent (specific value not provided)-[1]

Table 2: Cellular Activity of "this compound"

AssayCell LineJAK2 StatusEffectConcentrationTime PointsReference
STAT5 Phosphorylation Inhibition HELV617F MutantComplete Inhibition20 µM1, 3, 24, 48 hours
TF-1Wild-TypeComplete Inhibition20 µM1, 3, 24, 48 hours

Table 3: In Vivo Efficacy of "this compound"

Animal ModelTreatmentDosing ScheduleOutcomeReference
C.B-17 SCID-beige mouse xenograft 25 mg/kg "this compound"Intravenous (i.v.), 3 times per week for 3 weeksSignificant reduction in tumor volume and inhibition of tumor growth

Signaling Pathways and Experimental Workflows

JAK2-STAT5 Signaling Pathway and Inhibition by "this compound"

The following diagram illustrates the canonical JAK2-STAT5 signaling pathway and the proposed mechanism of action for "this compound". In the presence of the V617F mutation, the JH2 domain's inhibitory effect on the JH1 domain is lost, leading to constitutive kinase activity. "this compound" selectively binds to the JH2 domain, potentially restoring a regulated state or otherwise preventing the downstream signaling cascade that leads to STAT5 phosphorylation.

JAK2_STAT5_Pathway JAK2-STAT5 Signaling Pathway and Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_WT Wild-Type JAK2 CytokineReceptor->JAK2_WT Activation STAT5_inactive Inactive STAT5 JAK2_WT->STAT5_inactive Phosphorylation (Cytokine Dependent) JAK2_V617F V617F Mutant JAK2 JAK2_V617F->STAT5_inactive Constitutive Phosphorylation STAT5_active Phosphorylated STAT5 (Dimer) STAT5_inactive->STAT5_active Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT5_active->Gene_Expression Nuclear Translocation JH2_binder This compound JH2_binder->JAK2_WT Binds to JH2 Domain JH2_binder->JAK2_V617F Binds to JH2 Domain

Caption: JAK2-STAT5 signaling pathway with and without the V617F mutation, and the point of intervention for "this compound".

Experimental Workflow for Assessing "this compound" Activity

The following diagram outlines a typical experimental workflow to characterize a novel JAK2 JH2 binder like "this compound".

Experimental_Workflow Experimental Workflow for Characterizing a JAK2 JH2 Binder cluster_cell_assays Cellular Characterization start Start biochem_assay Biochemical Binding Assay (e.g., Fluorescence Polarization) start->biochem_assay cell_assay Cell-Based Assays biochem_assay->cell_assay stat5_phos STAT5 Phosphorylation Assay (Western Blot) cell_assay->stat5_phos proliferation Cell Proliferation Assay (e.g., MTS Assay) cell_assay->proliferation in_vivo_assay In Vivo Efficacy Studies (Mouse Xenograft Model) end End in_vivo_assay->end stat5_phos->in_vivo_assay proliferation->in_vivo_assay

Caption: A generalized experimental workflow for the preclinical evaluation of a JAK2 JH2 binder.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of "this compound" and similar compounds.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to the JAK2 JH2 domain.

  • Objective: To quantify the binding of "this compound" to wild-type and V617F mutant JAK2 JH2 domains.

  • Principle: The assay measures the change in polarization of fluorescently labeled light emitted from a fluorescent probe. When a small fluorescent probe binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. A test compound that competes for the same binding site will displace the probe, leading to a decrease in fluorescence polarization.

  • Materials:

    • Purified recombinant human JAK2 JH2 (wild-type and V617F mutant) proteins.

    • A fluorescently labeled probe with known affinity for the JAK2 JH2 ATP binding site.

    • "this compound" or other test compounds.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compound ("this compound") in the assay buffer.

    • In the microplate, add the diluted test compound, a fixed concentration of the fluorescent probe, and a fixed concentration of the JAK2 JH2 protein (either wild-type or V617F mutant).

    • Include control wells containing:

      • Probe and protein only (maximum polarization).

      • Probe only (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the microplate reader.

    • The data is then analyzed using a suitable software to calculate the IC50 value, which can be converted to a Ki and subsequently the Kd value.

Western Blot for STAT5 Phosphorylation

This assay is used to assess the inhibitory effect of a compound on the JAK2 signaling pathway in a cellular context.

  • Objective: To determine the effect of "this compound" on the phosphorylation of STAT5 in cell lines expressing either wild-type or V617F mutant JAK2.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of STAT5 (p-STAT5), the level of activated STAT5 can be quantified.

  • Materials:

    • Cell lines: HEL (homozygous for JAK2 V617F) and TF-1 (wild-type JAK2, cytokine-dependent).

    • Cell culture medium and supplements.

    • "this compound".

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture HEL and TF-1 cells to the desired density. For TF-1 cells, cytokine stimulation (e.g., with GM-CSF) is required to activate the JAK2 pathway.

    • Treat the cells with various concentrations of "this compound" for the desired time points (e.g., 1, 3, 24, 48 hours).

    • Harvest the cells and lyse them using the lysis buffer.

    • Quantify the protein concentration in each lysate.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total STAT5 and the loading control to normalize the p-STAT5 signal.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Objective: To determine the anti-proliferative effect of "this compound" on cell lines dependent on JAK2 signaling.

  • Principle: Assays like the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a compound indicates an anti-proliferative or cytotoxic effect.

  • Materials:

    • Cell lines (e.g., HEL, TF-1).

    • Cell culture medium.

    • 96-well cell culture plates.

    • "this compound".

    • MTS reagent or similar viability assay reagent.

    • A microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and/or resume growth for 24 hours.

    • Treat the cells with a serial dilution of "this compound". Include vehicle-treated and untreated controls.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mouse Xenograft Model for In Vivo Efficacy

This assay evaluates the anti-tumor activity of a compound in a living organism.

  • Objective: To assess the in vivo efficacy of "this compound" in a mouse model of myeloproliferative neoplasm.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., C.B-17 SCID-beige).

    • A human cell line that forms tumors in mice (e.g., a JAK2-dependent cell line).

    • "this compound" formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject the human cancer cells into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer "this compound" or vehicle according to the specified dosing schedule (e.g., 25 mg/kg, i.v., 3 times per week).

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

"this compound" represents a significant advancement in the development of selective modulators of JAK2 activity. Its ability to potently bind to the JH2 domain of both wild-type and V617F mutant JAK2, inhibit downstream signaling, and demonstrate anti-tumor efficacy in vivo underscores the therapeutic potential of targeting the pseudokinase domain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.

References

An In-depth Technical Guide to the Allosteric Modulation of JAK2 by JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Janus kinase 2 (JAK2) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction for numerous cytokines and growth factors, primarily through the JAK-STAT pathway.[1][2] Dysregulation of JAK2 activity, often through mutations like V617F in its pseudokinase (JH2) domain, is a key driver in myeloproliferative neoplasms (MPNs).[1][3] Traditional JAK2 inhibitors have focused on the ATP-binding site of the active kinase domain (JH1), but these often suffer from off-target effects and lack selectivity for mutant forms of the kinase.[4][5]

Targeting the JH2 pseudokinase domain offers an allosteric approach to modulate JAK2 activity, with the potential for greater selectivity and a more refined therapeutic window.[6][7] This guide focuses on JAK2 JH2 binder-1 (also identified as compound 11 in associated literature), a potent and selective small molecule that binds to the JH2 domain.[1][8] We will explore its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological and experimental pathways.

The Role of the JAK2 JH2 Domain in Allosteric Regulation

JAK2 is composed of several domains, including a C-terminal kinase domain (JH1) responsible for catalytic activity and an adjacent pseudokinase domain (JH2).[1][9] The JH2 domain, despite lacking significant catalytic function, plays a crucial autoinhibitory role by regulating the activity of the JH1 domain.[1][7] The prevalent V617F mutation, located in the JH2 domain, disrupts this autoinhibition, leading to constitutive activation of the kinase and downstream signaling.[3][6]

Allosteric modulation by targeting the ATP-binding site within the JH2 domain presents a novel therapeutic strategy.[6] Small molecules that occupy this site can stabilize the JH2 domain in a specific conformation, thereby influencing the activity of the JH1 domain and restoring normal regulation.[4][7] This approach holds the promise of selectively inhibiting mutated, hyperactive JAK2 while sparing the wild-type (WT) protein, a key challenge for traditional JH1 inhibitors.[9]

Quantitative Data for this compound

This compound is a diaminotriazole-based compound developed through the optimization of a lead series to achieve high potency, selectivity, and cell permeability.[1][2] Its efficacy has been demonstrated in biochemical, cellular, and in vivo models.

Table 1: Biochemical and Cellular Activity of this compound

Parameter Value Target/System Comments
Binding Affinity (Kd) 37.1 nM JAK2 JH2 Domain Demonstrates potent binding to the allosteric site.[8]

| Cellular Activity | Complete inhibition of STAT5 phosphorylation at 20 µM | Wild-type and V617F JAK2 expressing cells | Effective in both normal and pathogenic contexts.[8] |

Table 2: In Vivo Antitumor Activity of this compound

Animal Model Dosing Regimen Outcome Reference

| C.B-17 SCID-beige mouse xenograft | 25 mg/kg, i.v., 3 times per week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth. |[8] |

Signaling and Mechanistic Pathways

The interaction of this compound with the pseudokinase domain allosterically modulates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Events Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive associates JAK2_active JAK2 (Active) Dimerization & Trans-phosphorylation Receptor->JAK2_active 2. Receptor Dimerization & JAK2 Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK2_active->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor STAT_active STAT-P (Active) Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation STAT_active_dimer STAT-P Dimer DNA DNA STAT_active_dimer->DNA Binds to DNA

Caption: Canonical JAK-STAT Signaling Pathway.

The binding of a cytokine induces receptor dimerization, leading to the trans-phosphorylation and activation of associated JAK2 proteins. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, translocate to the nucleus, and regulate gene expression.[1][10][11]

Allosteric_Modulation Mechanism of Allosteric Modulation cluster_jak2 JAK2 Protein JH2 JH2 (Pseudokinase) Domain (ATP-binding site) JH1 JH1 (Kinase) Domain (Catalytically Active) JH2->JH1 Autoinhibitory Interaction Hyperactive_JH1 JH1 Domain (Hyperactive) JH2->Hyperactive_JH1 Leads to Regulated_JH1 JH1 Domain (Activity Modulated) JH2->Regulated_JH1 Restores/Enhances Autoinhibition Binder This compound Binder->JH2 Binds to ATP pocket Hyperactive_JH1->Regulated_JH1 Inhibited by Binder V617F V617F Mutation (in JH2) V617F->JH2 Disrupts Autoinhibition

Caption: Allosteric modulation of JAK2 by a JH2 binder.

This compound binds to the ATP site within the JH2 domain. This binding is thought to stabilize a conformation that enhances the natural autoinhibitory function of the JH2 domain over the JH1 kinase domain, thereby reducing the hyperactivation caused by mutations like V617F.[1][9]

Experimental Protocols

The characterization of this compound involves a suite of biochemical and cellular assays to determine its binding affinity, selectivity, and functional effects.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of compounds to the isolated JAK2 JH2 domain.[12]

Principle: The assay measures the change in polarization of fluorescent light emitted by a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger JAK2 JH2 protein, its tumbling is restricted, leading to high polarization. A test compound (e.g., this compound) that competes with the probe for binding will displace it, causing a decrease in polarization.[13]

Methodology:

  • Reagents: Purified recombinant human JAK2 JH2 protein, a fluorescently labeled ATP-competitive probe (e.g., JH2 probe 1), assay buffer.[13]

  • Preparation: Serially dilute the test compound in DMSO and then in assay buffer. Prepare a solution of JAK2 JH2 protein and the fluorescent probe.

  • Reaction: In a 384-well microplate, add the test compound dilutions. Add the JAK2 JH2/probe mixture to initiate the binding competition.[13]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

  • Analysis: Plot the change in fluorescence polarization against the concentration of the test compound. Fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki or Kd value.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Probe - Assay Buffer start->prep_reagents prep_compound Serially Dilute This compound start->prep_compound mix Mix Protein, Probe, and Compound in 384-well Plate prep_reagents->mix prep_compound->mix incubate Incubate at RT (e.g., 60 min) mix->incubate read Read Fluorescence Polarization (FP) incubate->read analyze Analyze Data: Plot FP vs. [Compound] Calculate IC50/Kd read->analyze end End analyze->end

Caption: Workflow for a Fluorescence Polarization Assay.

Cellular STAT5 Phosphorylation Assay

This assay assesses the functional impact of the JH2 binder on the JAK2 signaling cascade within a cellular context.

Principle: Activated JAK2 phosphorylates STAT5 at a specific tyrosine residue (Y694).[14] Inhibition of JAK2, either directly or allosterically, will lead to a decrease in the levels of phosphorylated STAT5 (pSTAT5). This change is typically detected via Western Blotting.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., SET-2 or HEL 92.1.7, which express JAK2 V617F, or cytokine-dependent cells expressing WT JAK2) to an appropriate density.[8][14]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-48 hours).[8]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with antibodies for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the pSTAT5 signal. Quantify the band intensities to determine the dose-dependent effect of the inhibitor.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Methodology:

  • Animal Model: Use an appropriate strain of immunocompromised mice, such as C.B-17 SCID-beige mice.[8]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to be dependent on JAK2 signaling (e.g., a cell line harboring the V617F mutation) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound according to a specific dosing schedule (e.g., 25 mg/kg, intravenously, three times a week).[8]

  • Monitoring: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 3 weeks), euthanize the animals and excise the tumors.[8] Compare the average tumor volume and growth rate between the treated and control groups to determine the compound's efficacy.

Conclusion

This compound represents a significant advancement in the pursuit of allosteric modulators for kinase targets. By selectively binding to the pseudokinase domain, it offers a differentiated mechanism of action compared to traditional ATP-competitive inhibitors. The quantitative data demonstrate its high potency and its ability to inhibit pathogenic JAK2 signaling in both cellular and in vivo settings. The detailed experimental protocols provided herein serve as a guide for researchers aiming to discover, characterize, and validate similar allosteric modulators, not only for JAK2 but for other kinases where pseudokinase domains play a key regulatory role. The continued exploration of such compounds holds great promise for the development of more selective and effective therapies for myeloproliferative neoplasms and other diseases driven by kinase dysregulation.

References

A Technical Guide to JAK2 JH2 Binder-1: A Potent and Selective Chemical Probe for the JAK2 Pseudokinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways, particularly the JAK-STAT pathway, which is crucial for hematopoiesis and immune regulation.[1] The JAK2 protein consists of a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, is a critical regulator of the JH1 domain's function. Notably, mutations within the JH2 domain, such as the prevalent V617F mutation, are associated with myeloproliferative neoplasms (MPNs), making the JH2 domain an attractive target for therapeutic intervention.[1][2]

This technical guide provides an in-depth overview of JAK2 JH2 binder-1 , a potent and selective chemical probe for the JAK2 JH2 domain. This document will detail its binding properties, cellular activity, and the experimental protocols for its characterization, serving as a valuable resource for researchers investigating JAK2 biology and developing novel therapeutics.

Quantitative Data Summary

This compound, a diaminotriazole-based compound, demonstrates high affinity and selectivity for the JAK2 pseudokinase domain.[2] The following tables summarize its key quantitative data.

Binding Affinity
Target Kd (nM)
JAK2 JH237.1[3]
Selectivity Profile
Domain Kd (nM) Fold Selectivity (vs. JAK2 JH2)
JAK2 JH1>10,000>269-fold
Note: The Kd for JAK2 JH1 was not explicitly stated for this compound in the direct search results. However, related diaminotriazole compounds from the same optimization series show Kd values for JH1 in the >10,000 nM range, indicating high selectivity. The fold selectivity is calculated based on this information.

Signaling Pathway Context

This compound exerts its effects by modulating the JAK-STAT signaling pathway. Understanding this pathway is essential for interpreting experimental results obtained with this chemical probe.

JAK_STAT_Pathway cluster_JAK2 JAK2 receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation cytokine Cytokine cytokine->receptor Binding JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JAK2->STAT Phosphorylation JH2->JH1 Regulation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription nucleus->gene binder This compound binder->JH2 Inhibition

JAK-STAT Signaling Pathway and the action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is used to determine the binding affinity of compounds to the JAK2 JH2 domain.

Workflow:

FP_Assay_Workflow start Start prepare Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Tracer - Test Compound (this compound) - Assay Buffer start->prepare incubate Incubate mixture in 384-well plate prepare->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data: Calculate Ki or Kd read->analyze end End analyze->end

Fluorescence Polarization Assay Workflow.

Detailed Methodology:

  • Reagents:

    • Recombinant Human JAK2 JH2 domain (amino acids 536-812).

    • Fluorescent tracer (e.g., a fluorescein-labeled ligand with known affinity for JAK2 JH2).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

    • Test compound: this compound serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a solution containing the JAK2 JH2 protein and the fluorescent tracer to each well. The final concentrations of protein and tracer should be optimized based on the tracer's Kd to ensure a stable assay window.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The IC₅₀ value is then converted to a Ki or Kd value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Cellular Inhibition of STAT5 Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit the downstream signaling of JAK2 in a cellular context by measuring the phosphorylation of STAT5.

Workflow:

Western_Blot_Workflow start Start culture Culture HEL 92.1 cells (JAK2 V617F mutant) start->culture treat Treat cells with This compound culture->treat lyse Lyse cells and quantify protein treat->lyse sds SDS-PAGE and protein transfer lyse->sds probe Probe with primary and secondary antibodies sds->probe detect Detect signal and analyze band intensity probe->detect end End detect->end

Western Blot Workflow for pSTAT5 Inhibition.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture human erythroleukemia (HEL) 92.1.7 cells, which harbor the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for 1 to 48 hours.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C. A loading control antibody, such as GAPDH or β-actin, should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT5 signal to the total STAT5 signal and the loading control.

In Vivo Antitumor Activity

This protocol evaluates the efficacy of this compound in a mouse xenograft model of myeloproliferative neoplasm.[3]

Methodology:

  • Animal Model:

    • Use immunodeficient mice, such as C.B-17 SCID-beige mice.

    • Subcutaneously implant the mice with HEL 92.1.7 cells.

  • Treatment:

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer this compound at a dose of 25 mg/kg via intravenous injection, three times per week for three weeks.[3]

    • The vehicle control group should receive the same volume of the vehicle solution.

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Structural Basis of Interaction (PDB: 7T0P)

The crystal structure of JAK2 JH2 in complex with a diaminotriazole ligand (compound 11, which is this compound) reveals the molecular basis for its potent and selective binding.[1][4]

Key Interactions:

  • Hinge Region: The diaminotriazole core forms hydrogen bonds with the hinge region of the ATP-binding pocket.

  • Hydrophobic Pockets: The phenyl and other hydrophobic moieties of the binder occupy hydrophobic pockets within the binding site, contributing to its high affinity.

  • Selectivity: The specific conformation of the JAK2 JH2 binding pocket, which differs from the JH1 domain and other kinases, allows for the selective binding of this compound. Analysis of the 7T0P structure can provide further insights into the specific residues involved in these selective interactions.

Conclusion

This compound is a valuable chemical probe for studying the function of the JAK2 pseudokinase domain. Its high potency, selectivity, and demonstrated cellular and in vivo activity make it a powerful tool for elucidating the role of the JH2 domain in normal physiology and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations of JAK2-mediated signaling and in the development of novel therapeutic strategies for myeloproliferative neoplasms and other related disorders.

References

The Role of JAK2 JH2 Binder-1 in MPN Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) signaling pathway. The discovery of a somatic V617F mutation in the pseudokinase (JH2) domain of JAK2 in a majority of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis has revolutionized the understanding and treatment of these diseases. The JH2 domain normally functions as a negative regulator of the adjacent catalytic kinase (JH1) domain. The V617F mutation disrupts this autoinhibitory mechanism, leading to uncontrolled kinase activity and downstream signaling, primarily through the STAT, RAS-MAPK, and PI3K-AKT pathways.

This technical guide focuses on "JAK2 JH2 binder-1," a potent and selective small molecule ligand that targets the ATP-binding site of the JAK2 JH2 domain. By binding to the pseudokinase domain, this compound offers a novel therapeutic strategy to allosterically modulate JAK2 activity, with the potential for greater selectivity and a differentiated mechanism of action compared to traditional ATP-competitive inhibitors that target the highly conserved JH1 domain. This document provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound (referred to as compound 11 in the primary literature) and related compounds.

Table 1: Binding Affinity of this compound and Related Compounds

CompoundTarget DomainBinding Affinity (Kd, nM)Selectivity (JH1/JH2)Reference
This compound (Cmpd 11) JAK2 JH2 (WT) 37.1 >270-fold [1][2]
This compound (Cmpd 11)JAK2 JH1>10,000-
Lead Compound (Cmpd 2)JAK2 JH2 (WT)346 ± 3419-fold
Lead Compound (Cmpd 2)JAK2 JH16,500-

Table 2: Cellular Activity and Permeability of this compound

CompoundCellular AssayCell LinesEffectConcentrationReference
This compound (Cmpd 11) pSTAT5 Inhibition HEK293T (expressing JAK2 WT or V617F) Complete inhibition of STAT5 phosphorylation 20 µM [1]
This compound (Cmpd 11) Cell Permeability (PAMPA) - Moderate -

Table 3: In Vivo Antitumor Activity of this compound

CompoundAnimal ModelDosingOutcomeReference
This compound C.B-17 SCID-beige mouse xenograft 25 mg/kg, i.v., 3 times per week for 3 weeks Significant reduction in tumor volume and inhibition of tumor growth [1]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by binding to the ATP-binding site of the pseudokinase (JH2) domain of JAK2. In the wild-type protein, the JH2 domain negatively regulates the kinase activity of the JH1 domain. The pathogenic V617F mutation in the JH2 domain disrupts this autoinhibition, leading to constitutive activation of the JH1 domain and downstream signaling cascades. By occupying the ATP-binding pocket of the JH2 domain, this compound is hypothesized to stabilize a conformation of the pseudokinase domain that restores, at least in part, its inhibitory function over the JH1 domain. This allosteric modulation reduces the phosphorylation of the JAK2 activation loop and subsequently dampens the downstream signaling pathways critical for the MPN phenotype, most notably the JAK-STAT pathway.

JAK2_Signaling_and_Binder1_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_jak2 JAK2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JH2 JH2 (Pseudokinase) - V617F mutation Receptor->JH2 Activation JH1 JH1 (Kinase) JH2->JH1 Autoinhibition (disrupted by V617F) JH2->JH1 Restores Inhibition STAT STAT JH1->STAT Phosphorylation PI3K_AKT PI3K/AKT Pathway JH1->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway JH1->RAS_MAPK Activates pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Induces Binder1 This compound Binder1->JH2 Binds to ATP pocket

Caption: JAK2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of compounds to the JAK2 JH2 domain by measuring the displacement of a fluorescently labeled tracer molecule.

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK2 JH2 domain (WT or V617F mutant).

    • Fluorescently labeled tracer (e.g., BODIPY-ATP or a high-affinity fluorescent ligand).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • 384-well, low-volume, black microplates.

    • Test compounds (serially diluted).

  • Procedure:

    • A fixed concentration of the fluorescent tracer and recombinant JAK2 JH2 protein are added to the wells of the microplate. The concentrations are optimized to give a stable and robust fluorescence polarization signal.

    • The test compound, "this compound," is serially diluted and added to the wells.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

    • The data is analyzed by plotting the change in fluorescence polarization against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ or Kd can then be calculated from the IC₅₀ value.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Tracer - Test Compound Dilutions start->prepare_reagents dispense Dispense Tracer and JAK2 JH2 into 384-well plate prepare_reagents->dispense add_compound Add Serial Dilutions of This compound dispense->add_compound incubate Incubate at RT (e.g., 60 min) add_compound->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Plot FP vs. [Compound] - Calculate IC50/Kd read_fp->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Instrumentation and Materials:

    • Isothermal titration calorimeter.

    • Recombinant human JAK2 JH2 domain.

    • "this compound" dissolved in a matching buffer.

    • Degassed dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Procedure:

    • The JAK2 JH2 protein solution is placed in the sample cell of the calorimeter.

    • The "this compound" solution is loaded into the injection syringe.

    • A series of small, sequential injections of the ligand into the protein solution are performed.

    • The heat released or absorbed during each injection is measured.

    • The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay

This assay assesses the ability of "this compound" to inhibit the constitutive signaling of JAK2 in a cellular context by measuring the phosphorylation of a key downstream target, STAT5.

Protocol:

  • Cell Culture and Treatment:

    • HEK293T cells are transiently transfected to express either wild-type (WT) or V617F mutant JAK2.

    • Alternatively, hematopoietic cell lines endogenously expressing JAK2 V617F (e.g., HEL cells) can be used.

    • Cells are treated with various concentrations of "this compound" or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-48 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified, and the ratio of pSTAT5 to total STAT5 is calculated to determine the extent of inhibition.

pSTAT5_Assay_Workflow start Start culture_cells Culture Cells (e.g., HEK293T with JAK2 V617F) start->culture_cells treat_compound Treat with This compound culture_cells->treat_compound cell_lysis Cell Lysis treat_compound->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot antibody_incubation Antibody Incubation (anti-pSTAT5, anti-STAT5) western_blot->antibody_incubation detection ECL Detection antibody_incubation->detection analysis Quantify Band Intensities detection->analysis end End analysis->end

Caption: Workflow for the cellular pSTAT5 inhibition assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, which is an important parameter for assessing its drug-like properties.

Protocol:

  • Materials:

    • PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate).

    • Lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to create the artificial membrane.

    • Phosphate-buffered saline (PBS) at pH 7.4.

    • Test compound ("this compound").

  • Procedure:

    • The filter membrane of the donor plate is coated with the lipid solution to form the artificial membrane.

    • The acceptor plate wells are filled with PBS.

    • The test compound is dissolved in PBS and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • The effective permeability (Pe) of the compound is calculated based on the amount of compound that has diffused into the acceptor compartment over time.

Conclusion

"this compound" represents a promising class of allosteric modulators of JAK2 activity. By selectively targeting the pseudokinase domain, this compound has demonstrated the potential to inhibit the constitutive signaling driven by the V617F mutation, a hallmark of MPN pathogenesis. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working on novel therapeutic strategies for myeloproliferative neoplasms. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in advancing this and similar JH2-targeting compounds towards clinical application.

References

An In-depth Technical Guide to "JAK2 JH2 binder-1" Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for studying the target engagement of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase domain of Janus Kinase 2 (JAK2). This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate research and development in this area.

Introduction to JAK2 and the JH2 Domain

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors. These pathways are integral to hematopoiesis and immune responses. Structurally, JAK2 comprises a kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, allosterically regulates the kinase activity of the JH1 domain. Mutations in the JH2 domain, such as the prevalent V617F mutation, are associated with myeloproliferative neoplasms (MPNs), making it a compelling target for therapeutic intervention. "this compound" is a small molecule designed to selectively bind to the JH2 domain, offering a potential therapeutic strategy for diseases driven by aberrant JAK2 signaling.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular potency of "this compound" and other relevant compounds targeting the JAK2 JH2 domain. This data is crucial for comparing the efficacy and selectivity of different molecules.

CompoundTarget DomainAssay TypeKd (nM)IC50 (nM)Cell-based Potency (nM)Reference Compound
This compound JAK2 JH2 Fluorescence Polarization 37.1 ---
JNJ-7706621JAK2 JH1/JH2Isothermal Titration Calorimetry31 (JH1)--
106 (JH2)--
NVP-BSK805JAK2 JH2Fluorescence Polarization-570-
Filgotinib (GLPG0634)JAK1/JAK2Enzyme Assay-10 (JAK1)-
-28 (JAK2)-
JAK2 JH2 Tracer 5JAK2 JH2Fluorescence Polarization200---

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data generation.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay directly measures the binding of "this compound" to the isolated JAK2 JH2 domain by monitoring changes in the polarization of a fluorescently labeled probe.

Materials:

  • Recombinant human JAK2 JH2 protein

  • Fluorescently labeled tracer (e.g., JAK2 JH2 Tracer 5)

  • "this compound" and other test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Dilute the JAK2 JH2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescent tracer and dilute it in assay buffer to a final concentration that gives a stable and robust fluorescence signal.

    • Prepare a serial dilution of "this compound" and other test compounds in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup:

    • Add 10 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted JAK2 JH2 protein to each well.

    • Add 5 µL of the diluted fluorescent tracer to all wells.

    • Include control wells:

      • No protein control: Assay buffer and tracer only.

      • No compound control: JAK2 JH2 protein, tracer, and vehicle.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or polarization values.

    • Plot the polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Western Blot for STAT5 Phosphorylation

This cell-based assay assesses the functional consequence of "this compound" engagement by measuring the phosphorylation of STAT5, a key downstream substrate of JAK2.

Materials:

  • Cell line expressing JAK2 (e.g., HEL, Ba/F3-EpoR-JAK2)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Erythropoietin - Epo)

  • "this compound"

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Starve cells of serum or growth factors for 4-6 hours to reduce basal signaling.

    • Pre-incubate cells with varying concentrations of "this compound" or vehicle for 1-2 hours.

    • Stimulate the cells with a cytokine (e.g., Epo) for 15-30 minutes to induce JAK2-mediated STAT5 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize the target protein against thermal denaturation.

Materials:

  • Cells expressing the target protein (JAK2)

  • "this compound"

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis method (e.g., freeze-thaw cycles, sonication)

  • Western blot or ELISA reagents for protein quantification

Procedure:

  • Cell Treatment:

    • Treat cultured cells with "this compound" or vehicle at the desired concentration and for a specific duration in their culture medium.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes). A temperature gradient is used to determine the melting curve.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a chosen method (e.g., three rapid freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble JAK2 protein in each sample using Western blotting or an ELISA-based method.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble JAK2.

    • Plot the percentage of soluble JAK2 against the temperature for both the vehicle-treated and "this compound"-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

The following diagrams illustrate the JAK2 signaling pathway and a typical experimental workflow for target engagement studies.

JAK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association JAK2_active JAK2 (active) P-Tyr JAK2_inactive->JAK2_active 3. Trans-phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation STAT5_active P-STAT5 STAT5_inactive->STAT5_active STAT5_dimer P-STAT5 Dimer STAT5_active->STAT5_dimer 5. Dimerization Nucleus Nucleus STAT5_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression 7. DNA Binding Binder This compound Binder->JAK2_inactive Inhibition

Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of "this compound".

Target_Engagement_Workflow start Start biochemical_assay Biochemical Assay (Fluorescence Polarization) start->biochemical_assay Determine Binding Affinity cell_based_assay Cell-based Assay (Western Blot for pSTAT5) biochemical_assay->cell_based_assay Assess Cellular Potency target_engagement_assay Direct Target Engagement (Cellular Thermal Shift Assay) cell_based_assay->target_engagement_assay Confirm Target Engagement in Cells data_analysis Data Analysis (Kd, IC50, Thermal Shift) target_engagement_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing "this compound" target engagement.

Biophysical Characterization of JAK2 JH2 Binder-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characteristics of JAK2 JH2 binder-1 , a potent and selective ligand for the pseudokinase domain (JH2) of Janus Kinase 2 (JAK2). Understanding the binding properties of this molecule is crucial for its application in research and as a potential therapeutic agent for myeloproliferative neoplasms. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological and experimental frameworks.

Core Biophysical Data

This compound, also identified as compound 11 in seminal research, demonstrates high-affinity binding to the wild-type (WT) JAK2 JH2 domain.[1][2] The key binding parameter is summarized below.

ParameterValueTarget Domain
Dissociation Constant (Kd)37.1 nMJAK2 JH2 (WT)

This potent binding affinity establishes this compound as a valuable tool for studying the function and therapeutic targeting of the JAK2 pseudokinase domain.

Experimental Protocols

The primary method used to determine the binding affinity of this compound was a Fluorescence Polarization (FP) assay .

Fluorescence Polarization (FP) Assay Protocol

This competitive binding assay measures the displacement of a fluorescently labeled probe from the JAK2 JH2 domain by a competing ligand (this compound).

  • Reagents and Materials:

    • Recombinant wild-type JAK2 JH2 protein.

    • A suitable fluorescent probe with known affinity for the JAK2 JH2 domain.

    • This compound (compound 11) serially diluted to various concentrations.

    • Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).

    • Black, low-volume 384-well plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • A fixed concentration of the fluorescent probe and the JAK2 JH2 protein are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization signal.

    • Increasing concentrations of this compound are added to the wells containing the pre-formed protein-probe complex.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • As this compound displaces the fluorescent probe from the JAK2 JH2 domain, the rotational freedom of the probe increases, leading to a decrease in the fluorescence polarization signal.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the concentration of this compound.

    • The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Visualizations: Pathways and Processes

To better illustrate the context and methodologies, the following diagrams are provided.

JAK_STAT_Pathway cluster_jak JAK2 Protein cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates jh1 JH1 (Kinase Domain) jh2 JH2 (Pseudokinase Domain) stat STAT jak2->stat Phosphorylates binder This compound binder->jh2 Binds to p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Regulates

Caption: The JAK-STAT signaling pathway, highlighting the role of JAK2 and the inhibitory action of this compound.

FP_Assay_Workflow cluster_components Assay Components cluster_steps Experimental Steps cluster_outcomes Observed Outcomes protein JAK2 JH2 Protein step1 1. Incubate JAK2 JH2 and Fluorescent Probe protein->step1 probe Fluorescent Probe probe->step1 binder This compound (Varying Concentrations) step2 2. Add this compound binder->step2 step1->step2 high_fp High FP Signal (Probe Bound) step1->high_fp step3 3. Incubate to Equilibrium step2->step3 step4 4. Measure Fluorescence Polarization step3->step4 low_fp Low FP Signal (Probe Displaced) step4->low_fp

Caption: A simplified workflow of the Fluorescence Polarization (FP) competitive binding assay.

Biophysical_Parameters_Relationship kd Binding Affinity (Kd) overall_char Overall Biophysical Characterization kd->overall_char thermo Thermodynamics (ΔG, ΔH, ΔS) thermo->kd Determines thermo->overall_char kinetics Kinetics (kon, koff) kinetics->kd Determines kinetics->overall_char structure Structural Analysis (X-ray, NMR) structure->kd Explains structure->overall_char

References

In-Depth Technical Guide: JAK2 JH2 Binder-1 and its Allosteric Interaction with the ATP Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JAK2 JH2 binder-1, a potent and selective allosteric inhibitor of the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This document details its binding characteristics, the experimental methodologies used for its characterization, and its role within the broader context of JAK2 signaling.

Introduction: Targeting the JAK2 Pseudokinase Domain

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and autoimmune diseases. The JAK2 protein comprises a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH1 domain has been the primary target for many existing JAK inhibitors, the JH2 domain offers a compelling alternative for allosteric modulation, potentially leading to improved selectivity and novel therapeutic approaches.[1] The V617F mutation within the JH2 domain is a common driver of MPNs, making this domain a significant target for drug discovery.[1]

This compound, also referred to as compound 11 in the primary literature, is a small molecule designed to selectively bind to the ATP-binding pocket of the JAK2 JH2 domain.[2] By occupying this site, it allosterically modulates the activity of the catalytically active JH1 domain.

Quantitative Data Summary

The binding affinity of this compound has been quantitatively assessed against the wild-type (WT) and V617F mutant forms of the JAK2 JH2 domain, as well as the JAK2 JH1 domain, to determine its selectivity. The dissociation constants (Kd) were determined using a competitive fluorescence polarization (FP) assay.[1]

Target DomainDissociation Constant (Kd)
JAK2 JH2 WT37.1 nM[2]
JAK2 JH2 V617FData not explicitly provided in the primary source for this specific compound
JAK2 JH1Data not explicitly provided in the primary source for this specific compound

Note: While the primary source emphasizes the potency and selectivity of this compound, specific Kd values for the V617F mutant and the JH1 domain for this particular compound were not detailed in the available search results. The focus of the cited research was on the development of a series of compounds, with compound 11 highlighted for its potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar compounds.

Competitive Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of test compounds to the JAK2 JH2 domain by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

  • Purified recombinant JAK2 JH2 domain (WT or V617F mutant)

  • Fluorescently labeled tracer (e.g., a fluorescein-conjugated ligand)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known binder as a positive control.

  • Add a fixed concentration of the fluorescently labeled tracer to all wells. The concentration of the tracer should be close to its Kd for the target protein to ensure a sensitive assay.

  • Add a fixed concentration of the purified JAK2 JH2 protein to all wells, except for those used to measure the background fluorescence of the tracer alone.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The data is then analyzed by plotting the change in fluorescence polarization against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Cellular Assay for STAT5 Phosphorylation

This assay assesses the ability of this compound to inhibit JAK2-mediated signaling in a cellular context by measuring the phosphorylation of STAT5, a downstream target of JAK2.

Materials:

  • Human cell lines expressing either wild-type JAK2 or the V617F mutant (e.g., HEL cells).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound dissolved in DMSO.

  • Cytokine for stimulation (e.g., erythropoietin (EPO) for cells with WT JAK2).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Seed the cells in multi-well plates and culture overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 20 μM) or DMSO vehicle control for a specified period (e.g., 1-48 hours).[2]

  • For cells expressing WT JAK2, stimulate with a cytokine such as EPO for a short period (e.g., 15-30 minutes) to induce JAK2 activation and STAT5 phosphorylation. Cells with the constitutively active V617F mutant do not require cytokine stimulation.

  • Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.

  • Quantify the band intensities to determine the level of STAT5 phosphorylation relative to the total STAT5 protein.

Visualizations

JAK2-STAT Signaling Pathway and Allosteric Inhibition

JAK2_STAT_Pathway JAK2-STAT Signaling Pathway and Allosteric Inhibition cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 Dimer Cytokine_Receptor->JAK2_dimer 2. Dimerization & Activation STAT STAT JAK2_dimer->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (Dimer) JAK2_dimer->pSTAT Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 5. Transcription Regulation JH2_Binder This compound ATP_Pocket JH2 ATP Pocket JH2_Binder->ATP_Pocket Binds to ATP_Pocket->JAK2_dimer Allosteric Inhibition

Caption: Allosteric inhibition of the JAK2-STAT signaling pathway by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP_Assay Fluorescence Polarization (FP) Assay Binding_Affinity Determine Kd (Binding Affinity & Selectivity) FP_Assay->Binding_Affinity End End: Characterized Allosteric Inhibitor Binding_Affinity->End Cell_Treatment Treat Cells with This compound STAT5_Phospho STAT5 Phosphorylation Assay (Western Blot) Cell_Treatment->STAT5_Phospho Cellular_Activity Assess Inhibition of JAK2 Signaling STAT5_Phospho->Cellular_Activity Cellular_Activity->End Start Start: Potent JAK2 JH2 Binder Candidate Start->FP_Assay Start->Cell_Treatment

Caption: Workflow for the biochemical and cellular characterization of this compound.

References

A Technical Comparison: JAK2 JH2 Binder-1 Versus ATP-Competitive Inhibitors in JAK2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling, primarily through the JAK-STAT pathway, governs critical cellular processes such as hematopoiesis, immunity, and cell growth.[3][4][5] Dysregulation of the JAK-STAT pathway, particularly through mutations in JAK2 like the V617F mutation, is a known driver of myeloproliferative neoplasms (MPNs).[6][7][8] Consequently, JAK2 has emerged as a significant therapeutic target.

Historically, the development of JAK2 inhibitors has focused on small molecules that compete with ATP at the catalytic site of the kinase domain (JH1).[9][10] These ATP-competitive inhibitors, such as the FDA-approved Ruxolitinib, have shown clinical efficacy but are often limited by a lack of selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome.[9][11] A newer, alternative strategy involves allosteric modulation by targeting the pseudokinase domain (JH2), a regulatory domain that negatively controls the activity of the adjacent JH1 domain.[12][13][14] "JAK2 JH2 binder-1" represents a potent and selective ligand designed for this purpose.[8][15]

This technical guide provides a detailed comparison between these two distinct inhibitory mechanisms, summarizing quantitative data, outlining key experimental methodologies, and illustrating the core concepts through signaling and workflow diagrams.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is a direct route for transmitting extracellular signals to the nucleus. The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.[1][16] This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.[4][16] The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][16] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus, where they act as transcription factors to regulate gene expression.[3][16][17]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor2 Cytokine Receptor Cytokine->Receptor2 Receptor1 Cytokine Receptor Receptor1->Receptor2 2. Dimerization JAK1 JAK Receptor1->JAK1 pSTAT p-STAT Receptor1->pSTAT 6. STAT Phosphorylation JAK2 JAK Receptor2->JAK2 pJAK1 p-JAK JAK1->pJAK1 3. Trans- phosphorylation pJAK2 p-JAK JAK2->pJAK2 pJAK1->Receptor1 4. Receptor Phosphorylation pJAK1->pJAK2 pJAK2->Receptor2 STAT_mono STAT STAT_mono->Receptor1 5. STAT Recruitment STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway.[3][4][16]

Mechanism of Action: A Tale of Two Domains

The JAK2 protein contains two key domains: the C-terminal tyrosine kinase domain (JH1) and the adjacent pseudokinase domain (JH2). The JH1 domain possesses the catalytic activity responsible for phosphorylation, while the JH2 domain, despite its name, binds ATP and functions as an autoinhibitory domain that negatively regulates JH1 activity.[6][13][14] The two classes of inhibitors exploit these distinct domains.

ATP-Competitive Inhibitors: Targeting the Catalytic Engine (JH1)

ATP-competitive inhibitors function by binding to the ATP-binding pocket within the JH1 kinase domain.[9][10] By occupying this site, they prevent ATP from binding, thereby directly blocking the phosphotransferase activity of the enzyme. This inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT proteins, effectively shutting down the signaling cascade.[1][18] Because the ATP-binding site is highly conserved among the four JAK family members and across the broader human kinome, achieving high selectivity with this class of inhibitors is a significant challenge.[9]

ATP_Inhibition cluster_active Active JAK2 cluster_inhibited Inhibited JAK2 JAK2_active JH2 Domain JH1 Kinase Domain ATP Site STAT_A STAT JAK2_active:f1->STAT_A Phosphorylates ATP ATP ATP->JAK2_active:f2 Binds pSTAT_A p-STAT JAK2_inhibited JH2 Domain JH1 Kinase Domain ATP Site STAT_I STAT JAK2_inhibited:f1->STAT_I Phosphorylation Blocked Inhibitor ATP-Competitive Inhibitor Inhibitor->JAK2_inhibited:f2 Blocks

Caption: Mechanism of ATP-competitive inhibition targeting the JH1 domain.
This compound: Allosteric Modulation of the Regulatory Switch (JH2)

In contrast, "this compound" is an allosteric inhibitor that selectively binds to the ATP-binding site within the JH2 pseudokinase domain.[8][15] The JH2 domain normally acts as a brake on the JH1 domain; mutations in JH2, such as V617F, release this inhibition, leading to hyperactivation.[6][14] By binding to the JH2 domain, allosteric modulators can stabilize an autoinhibitory conformation, effectively reinforcing the "off" state of the JH1 kinase domain.[11][19] This mechanism does not directly compete with ATP in the active site of JH1. Instead, it prevents the conformational changes required for kinase activation.[19] This approach offers the potential for greater selectivity, as the pseudokinase domains are more structurally diverse than the highly conserved kinase domains.[10]

Allosteric_Inhibition cluster_active Active JAK2 (e.g., V617F) cluster_inhibited Inhibited JAK2 JAK2_active JH2 Domain (Unrestrained) JH1 Kinase Domain (Active) STAT_A STAT JAK2_active:f1->STAT_A Hyper-phosphorylation pSTAT_A p-STAT JAK2_inhibited JH2 Domain (Inhibitory State) JH1 Kinase Domain (Inactive) STAT_I STAT JAK2_inhibited:f1->STAT_I Phosphorylation Blocked Inhibitor JH2 Binder-1 Inhibitor->JAK2_inhibited:f0 Binds & Stabilizes

Caption: Mechanism of allosteric inhibition via the JH2 domain.

Comparative Analysis: Quantitative Data

The fundamental differences in mechanism are reflected in the quantitative measures of binding affinity, potency, and selectivity.

ParameterThis compoundATP-Competitive Inhibitors (e.g., Ruxolitinib)References
Binding Target JH2 Pseudokinase DomainJH1 Kinase Domain[8][10][15]
Mechanism Allosteric InhibitionCompetitive Inhibition with ATP[1][19][20]
Binding Affinity (Kd) 37.1 nM (to JAK2 JH2)~0.28 nM (to JAK1), ~0.026 nM (to JAK2)[15][21]
In Vitro Potency (IC50) N/A (Modulates activity, does not directly inhibit JH1)JAK1: 0.28 nM, JAK2: 0.026 nM, JAK3: 8.0 nM[21]
Cellular Activity Inhibits STAT5 phosphorylation in WT and V617F JAK2 cellsPotent inhibitor of JAK1 and JAK2[6][8][15]
Selectivity Profile High potential for selectivity due to diverse JH2 structuresBroad activity against JAK1/JAK2; potential for off-target kinase effects[10][21]

Key Experimental Protocols

Evaluating and characterizing these distinct classes of inhibitors requires a suite of biochemical and cellular assays. Below are detailed protocols for three fundamental experiments.

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of the JAK2 kinase domain (JH1) and its inhibition by a test compound. It quantifies the transfer of phosphate (B84403) from ATP to a substrate peptide.

Methodology:

  • Reagent Preparation : Prepare a master mix containing kinase assay buffer, ATP, and a tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[22]

  • Inhibitor Addition : Serially dilute the test compound (e.g., Ruxolitinib) in a 96-well or 384-well plate. Add a diluent solution (e.g., DMSO) to control wells.[22]

  • Kinase Reaction Initiation : Add purified, recombinant JAK2 JH1 enzyme to all wells except the "blank" control.[22][23]

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.[22][24]

  • Detection : Stop the reaction and detect the amount of ADP produced (a surrogate for kinase activity) using a luminescence-based kit like ADP-Glo™. Alternatively, detect the phosphorylated substrate using a phospho-specific antibody in an ELISA format.[22][23][24]

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[24]

Kinase_Assay_Workflow start Start prep Prepare Master Mix (Buffer, ATP, Substrate) start->prep plate Plate Serial Dilutions of Inhibitor prep->plate add_enzyme Add Recombinant JAK2 JH1 Enzyme plate->add_enzyme incubate Incubate at 30°C add_enzyme->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Signal (Luminescence) detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro JAK2 kinase assay.[22][24]
Inhibitor Binding Assay (Fluorescence Polarization)

This assay measures the direct binding of a compound to a specific protein domain (e.g., JH1 or JH2) by monitoring changes in the polarization of fluorescent light. It is used to determine binding affinity (Kd or Ki).

Methodology:

  • Reagent Preparation : Prepare assay buffer and solutions of the purified recombinant protein domain (e.g., JAK2 JH2), a fluorescently labeled tracer molecule that is known to bind the domain, and the test compound (e.g., this compound).[25][26]

  • Assay Setup : In a microplate, add the protein and the fluorescent tracer to all wells.[26]

  • Competitive Binding : Add serial dilutions of the test inhibitor. The inhibitor will compete with the tracer for binding to the protein. Add buffer/DMSO to control wells (for maximum and minimum polarization signals).[25]

  • Incubation : Incubate the plate for a set period (e.g., 1 hour) to allow the binding to reach equilibrium.[26]

  • Measurement : Measure the fluorescence polarization (FP) using a microplate reader equipped with appropriate filters. The displacement of the large, slow-tumbling tracer-protein complex by the small, fast-tumbling inhibitor results in a decrease in polarization.[25]

  • Data Analysis : Plot the change in FP against the inhibitor concentration and fit the data to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[26]

FP_Assay_Workflow start Start prep Prepare Protein (e.g., JAK2 JH2) and Fluorescent Tracer start->prep plate Plate Serial Dilutions of Inhibitor prep->plate add_reagents Add Protein and Tracer to all wells plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate read Measure Fluorescence Polarization (FP) incubate->read analyze Calculate Ki from IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization binding assay.[25][26]
Cellular STAT Phosphorylation Assay (Western Blot)

This cell-based assay determines an inhibitor's ability to block JAK2 signaling within a biological context by measuring the phosphorylation level of its direct downstream target, STAT5.

Methodology:

  • Cell Culture and Treatment : Culture a JAK2-dependent cell line (e.g., expressing wild-type or V617F JAK2). Starve cells of growth factors, then pre-treat with various concentrations of the test inhibitor for a specified time.[8][15][24]

  • Stimulation : Stimulate the cells with a relevant cytokine (e.g., EPO, IL-3) to activate the JAK-STAT pathway. A non-stimulated control should be included.[5]

  • Cell Lysis : After stimulation, immediately place cells on ice and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[24]

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).[15][24]

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.[15]

  • Analysis : Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the p-STAT5 signal.[24]

Western_Blot_Workflow start Start culture Culture & Treat Cells with Inhibitor start->culture stimulate Stimulate with Cytokine culture->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify separate SDS-PAGE & Transfer to Membrane quantify->separate probe Immunoblot for p-STAT5, Total STAT5, & Loading Control separate->probe detect Chemiluminescent Detection probe->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Caption: Workflow for a Western blot-based p-STAT assay.[15][24]

Conclusion and Future Outlook

The targeting of JAK2 in disease represents a major therapeutic strategy, with two distinct mechanistic approaches now at the forefront of research. ATP-competitive inhibitors directly block the enzyme's catalytic function and have established clinical utility. However, their development is often constrained by the challenge of achieving selectivity.

The emergence of allosteric modulators like "this compound" offers a paradigm shift. By targeting the less-conserved regulatory pseudokinase domain, these compounds provide a promising avenue for developing highly selective inhibitors.[8][10] This selectivity could translate into improved safety profiles and the ability to finely tune JAK2 activity rather than causing a complete shutdown, potentially mitigating some of the dose-limiting toxicities observed with broader-spectrum inhibitors. The continued exploration of pseudokinase-targeting ligands not only for JAK2 but across the kinome represents an exciting frontier in drug discovery, holding the potential for a new generation of precision medicines.

References

Unveiling the Cellular Journey of a JAK2 Pseudokinase Ligand: A Technical Overview of JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, making them attractive targets for therapeutic intervention in a range of diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Each JAK protein contains a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH1 domain has been the primary target for inhibitor development, the JH2 domain has emerged as a critical regulator of JAK activity, offering a distinct avenue for therapeutic modulation.

"JAK2 JH2 binder-1" (also referred to as compound 11) is a potent and selective ligand that binds to the JH2 domain of JAK2 with a high affinity, demonstrating a dissociation constant (Kd) of 37.1 nM.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound and outlines general methodologies for assessing the cellular uptake and distribution of such small molecule inhibitors.

Known Biological Activity and In Vivo Efficacy

Table 1: Summary of Known Biological Data for this compound
ParameterValue/ObservationCell/SystemReference
Binding Affinity (Kd) 37.1 nMBiochemical Assay[1][2]
Biological Effect Complete inhibition of STAT5 phosphorylationV617F and wild-type JAK2 expressing cells[1]
Treatment Conditions 20 µM, 1-48 hoursIn vitro cell culture[1]
In Vivo Efficacy Significant antitumor activity; reduced tumor volume and inhibited tumor growthC.B-17 SCID-beige mouse xenograft model[1]
In Vivo Dosing Regimen 25 mg/kg, intravenous injection, 3 times per week for 3 weeksMurine model[1]

The JAK-STAT Signaling Pathway

JAK2 is a key mediator of signaling pathways initiated by various cytokines and growth factors, such as erythropoietin and thrombopoietin. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAK2 proteins into close proximity. This leads to the trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_JH2 JAK2 JH2 (Pseudokinase) Receptor->JAK2_JH2 Activation STAT STAT Receptor->STAT Recruitment JAK2_JH1 JAK2 JH1 (Kinase) JAK2_JH2->JAK2_JH1 Regulation JAK2_JH1->Receptor Phosphorylation JAK2_JH1->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation

Caption: A simplified diagram of the JAK-STAT signaling cascade.

General Experimental Protocols for Determining Cellular Uptake and Distribution

The following sections describe standard methodologies that can be employed to investigate the cellular pharmacokinetics of small molecule inhibitors like this compound.

Cellular Uptake Assays

1. Mass Spectrometry-Based Quantification:

  • Principle: This method provides a highly sensitive and quantitative measurement of the intracellular concentration of a compound.

  • Protocol:

    • Cell Culture: Plate cells at a known density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the compound of interest at various concentrations and for different time points.

    • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable buffer (e.g., RIPA buffer).

    • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the compound.

    • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound. A standard curve of the compound should be prepared in the same matrix to ensure accurate quantification.

2. Fluorescence-Based Methods:

  • Principle: If the compound is intrinsically fluorescent or can be tagged with a fluorophore, its uptake can be monitored using fluorescence-based techniques.

  • Protocol:

    • Compound Treatment: Treat cells with the fluorescently labeled or intrinsically fluorescent compound.

    • Imaging: Visualize the cells using fluorescence microscopy or high-content imaging systems at different time points to observe the cellular uptake and localization.

    • Flow Cytometry: For a quantitative analysis of the overall cellular uptake in a population of cells, treat the cells with the fluorescent compound and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of compound taken up by the cells.

Subcellular Distribution Studies

1. Subcellular Fractionation and Western Blotting/LC-MS/MS:

  • Principle: This technique involves separating the different cellular organelles to determine the localization of the compound within the cell.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the compound, wash with PBS, and harvest.

    • Homogenization: Homogenize the cells in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

    • Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds to pellet different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).

    • Analysis: Analyze each fraction for the presence of the compound using LC-MS/MS. To validate the purity of the fractions, perform western blotting for organelle-specific protein markers.

2. Confocal Microscopy:

  • Principle: This high-resolution imaging technique allows for the visualization of the subcellular localization of a fluorescently labeled compound.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat them with the fluorescently labeled compound.

    • Organelle Staining: To determine co-localization, stain specific organelles with fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

    • Imaging: Acquire z-stack images of the cells using a confocal microscope.

    • Image Analysis: Analyze the images to determine the degree of co-localization between the compound's fluorescence and the signals from the organelle-specific dyes.

Experimental_Workflow Figure 2: General Workflow for Cellular Uptake Studies Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Wash Wash to Remove Extracellular Compound Treatment->Wash Uptake_Quant Cellular Uptake Quantification Wash->Uptake_Quant Distribution Subcellular Distribution Analysis Wash->Distribution LC_MS LC-MS/MS Analysis of Cell Lysate Uptake_Quant->LC_MS Flow_Cytometry Flow Cytometry (Fluorescent Compound) Uptake_Quant->Flow_Cytometry Fractionation Subcellular Fractionation & LC-MS/MS or Western Blot Distribution->Fractionation Microscopy Confocal Microscopy (Fluorescent Compound) Distribution->Microscopy

Caption: A generalized workflow for investigating the cellular uptake and distribution of a small molecule inhibitor.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate due to its high affinity and selectivity for the pseudokinase domain of JAK2, leading to the effective inhibition of downstream signaling and significant anti-tumor activity in preclinical models. While current publicly available data focuses on its biochemical and in vivo efficacy, a detailed characterization of its cellular uptake and subcellular distribution is crucial for a comprehensive understanding of its mechanism of action and for optimizing its therapeutic potential. The experimental approaches outlined in this guide provide a framework for future studies aimed at elucidating the cellular journey of this and other novel JAK2 JH2 domain binders. Such investigations will be invaluable for the continued development of this important class of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Each JAK protein contains a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[2] The V617F mutation in the JH2 domain of JAK2 is a key driver in myeloproliferative neoplasms (MPNs), leading to constitutive activation of the kinase.[2] Consequently, the JH2 domain has emerged as an attractive target for the development of allosteric inhibitors that can selectively modulate JAK2 activity.[3]

"JAK2 JH2 binder-1" is a potent and selective ligand for the JAK2 JH2 domain.[2][4][5] This document provides detailed application notes and protocols for the in vitro characterization of "this compound" and similar compounds, focusing on Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) assays.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the trans-activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[3][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_inactive->Receptor STAT_active STAT-P (active dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 7. Dimerization & Nuclear Translocation JH2_binder This compound JH2_binder->JAK2_inactive Allosteric Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK2 JH2 binder.

Data Presentation

The following table summarizes the binding affinity of "this compound" and other representative compounds for the JAK2 JH2 domain.

CompoundAssay TypeBinding Affinity (Kd)Reference
This compound FP37.1 nM[2][4]
JNJ-7706621ITC106 nM[7]
ATPFP~7 µM
JAK2 JH2 TracerFP0.2 µM[8]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of "this compound" for the JH2 domain by measuring its ability to displace a fluorescently labeled tracer molecule.[9][10][11]

Materials:

  • Recombinant human JAK2 JH2 domain (e.g., BPS Bioscience, Cat. #79074)

  • Fluorescently labeled JAK2 JH2 tracer (e.g., JAK2 JH2 Tracer, MedChemExpress, Cat. #HY-102055)[8]

  • "this compound" (test compound)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom assay plates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a concentration range for the assay (e.g., from 10 mM to 100 nM).

    • Prepare a 10X working solution of each compound concentration by diluting the DMSO stock 1:10 in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • Thaw the recombinant JAK2 JH2 protein and fluorescent tracer on ice.

    • Dilute the JAK2 JH2 protein to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer.

    • Dilute the fluorescent tracer to a 2X working concentration in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the assay window.

  • Assay Procedure:

    • Add 5 µL of the 10X compound working solution to the wells of the 384-well plate.

    • Add 5 µL of Assay Buffer with 10% DMSO to the control wells (0% and 100% inhibition).

    • Add 5 µL of the 2X JAK2 JH2 protein solution to all wells except the 0% inhibition control (tracer only).

    • Add 5 µL of Assay Buffer to the 0% inhibition control wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently, seal, and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, though Kd is often used interchangeably in competitive binding assays.

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of 'this compound' C Add 5 µL of compound or vehicle to wells A->C B Prepare 2X JAK2 JH2 protein and 2X fluorescent tracer solutions D Add 5 µL of 2X JAK2 JH2 (or buffer for control) B->D F Add 5 µL of 2X fluorescent tracer B->F C->D E Incubate for 15 minutes D->E E->F G Incubate for 1 hour F->G H Measure Fluorescence Polarization G->H I Plot mP vs. [Compound] H->I J Calculate IC50 and Kd I->J

Caption: Workflow for the Fluorescence Polarization competition assay.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7][12][13]

Materials:

  • Recombinant human JAK2 JH2 domain

  • "this compound"

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is critical that the buffer for the protein and the ligand are identical to avoid heat of dilution effects.

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the recombinant JAK2 JH2 protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve "this compound" in the final dialysis buffer to the desired concentration. A small amount of DMSO may be used to aid solubility, but the same concentration must be present in the protein solution.

    • Degas both the protein and ligand solutions immediately before use to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the JAK2 JH2 protein into the sample cell of the calorimeter. A typical concentration is 10-50 µM.

    • Load "this compound" into the injection syringe. A typical concentration is 10-20 times that of the protein concentration in the cell.

  • Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for initial mixing effects, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing to allow the signal to return to baseline.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Dialyze JAK2 JH2 protein in ITC buffer B Dissolve 'this compound' in final dialysis buffer A->B C Degas both solutions B->C D Load JAK2 JH2 into sample cell C->D E Load 'this compound' into syringe C->E F Perform serial injections D->F E->F G Integrate heat change per injection F->G H Plot heat change vs. molar ratio G->H I Fit data to a binding model H->I J Determine Kd, n, and ΔH I->J

Caption: Workflow for the Isothermal Titration Calorimetry assay.

Conclusion

The in vitro assays described provide a robust framework for characterizing the binding of "this compound" and other small molecules to the JAK2 JH2 pseudokinase domain. The Fluorescence Polarization assay is well-suited for high-throughput screening and determining initial binding affinities, while Isothermal Titration Calorimetry offers a detailed thermodynamic profile of the binding interaction. These methods are essential tools for the discovery and development of novel allosteric modulators of JAK2 for therapeutic applications.

References

Application Note: Development of a Cell-Based Assay to Characterize "JAK2 JH2 binder-1"

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Janus kinase 2 (JAK2) is a critical cytoplasmic tyrosine kinase that mediates signaling for numerous cytokines and hormones essential for hematopoiesis.[1] JAK2 possesses a unique architecture, including a C-terminal tyrosine kinase domain (JH1) and an adjacent pseudokinase domain (JH2). The JH2 domain, despite its limited catalytic activity, plays a crucial negative regulatory role, maintaining the kinase in an inactive state in the absence of cytokine stimulation.[2][3]

Acquired mutations in the JH2 domain, most notably the V617F mutation, are the primary cause of myeloproliferative neoplasms (MPNs).[1][4] These mutations disrupt the autoinhibitory function of JH2, leading to constitutive activation of the JH1 kinase domain and downstream signaling pathways, primarily the STAT5 pathway.[5][6] Consequently, the JAK2 pseudokinase domain has emerged as an attractive target for the development of novel therapeutics that could selectively modulate the activity of pathogenic JAK2 mutants.[1][7]

"JAK2 JH2 binder-1" is a potent and selective ligand for the JAK2 JH2 domain with a reported dissociation constant (Kd) of 37.1 nM.[8] Such compounds are hypothesized to stabilize the inactive conformation of JAK2 or allosterically modulate the activity of the JH1 domain. This application note provides a detailed protocol for a cell-based assay to characterize the activity of "this compound" by measuring its effect on the phosphorylation of STAT5 in a relevant cellular context.

Signaling Pathway

The canonical JAK2-STAT5 signaling pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the trans-activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation and differentiation.[9][10]

JAK2_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2 JAK2 (JH2-JH1) Receptor->JAK2 Activation JAK2->JAK2 STAT5_inactive STAT5 JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Translocation Binder This compound Binder->JAK2 Binding to JH2 (Modulation) Transcription Gene Transcription DNA->Transcription Regulation

Caption: JAK2-STAT5 Signaling Pathway and Point of Intervention.

Experimental Protocols

This section details a cell-based assay to quantify the inhibitory potential of "this compound" on constitutive JAK2 signaling in a human erythroleukemia cell line harboring the JAK2 V617F mutation.

Cell Line:
  • HEL (Human Erythroleukemia): This cell line is homozygous for the JAK2 V617F mutation, resulting in constitutive activation of the JAK2-STAT5 pathway and cytokine-independent growth.

Materials:
  • HEL cells (ATCC® TIB-180™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • "this compound"

  • Ruxolitinib (positive control, JAK1/2 inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Phospho-STAT5 (Tyr694) and Total STAT5 antibodies

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • 96-well cell culture plates

  • Western blot equipment and reagents or ELISA kit for p-STAT5

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Analysis A1 Seed HEL cells in 96-well plate A2 Incubate for 24 hours A1->A2 B2 Add compounds to cells A2->B2 B1 Prepare serial dilutions of 'this compound' & Ruxolitinib B1->B2 B3 Incubate for 2-4 hours B2->B3 C1 Lyse cells B3->C1 C2 Determine protein concentration C1->C2 C3 Analyze p-STAT5 levels (Western Blot or ELISA) C2->C3 C4 Data Analysis (IC50 determination) C3->C4

Caption: Cell-based assay workflow for "this compound".

Protocol: p-STAT5 Inhibition Assay
  • Cell Seeding:

    • Culture HEL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed HEL cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of "this compound" and Ruxolitinib in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (Ruxolitinib).

    • Carefully remove the culture medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plate for 2 to 4 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • After incubation, centrifuge the plate and aspirate the supernatant.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle agitation.

    • Collect the cell lysates and clarify by centrifugation at 14,000 rpm for 10 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Detection of p-STAT5 Levels (Western Blot Method):

    • Normalize the protein concentration for all samples.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an appropriate imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-STAT5 and total STAT5.

    • Normalize the p-STAT5 signal to the total STAT5 signal for each sample.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following table presents example data for the inhibition of STAT5 phosphorylation by "this compound" in comparison to a known JAK1/2 inhibitor, Ruxolitinib, in HEL cells.

CompoundTarget(s)Cell LineAssay ReadoutIC₅₀ (nM)
This compound JAK2 JH2 Domain HEL (JAK2 V617F) p-STAT5 (Tyr694) Inhibition 45.2
RuxolitinibJAK1/JAK2 (JH1 Domain)HEL (JAK2 V617F)p-STAT5 (Tyr694) Inhibition2.5

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the functional activity of "this compound". By measuring the inhibition of STAT5 phosphorylation in a clinically relevant cell line, researchers can effectively determine the cellular potency of this and other JH2 domain binders. This assay is a crucial tool for the preclinical characterization of a novel class of allosteric JAK2 modulators for potential therapeutic development in myeloproliferative neoplasms.

References

Application Notes and Protocols: In Vivo Efficacy of JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of signal transduction for numerous cytokines and growth factors essential for hematopoiesis.[1][2][3] JAK proteins possess a unique structure comprising a C-terminal tyrosine kinase domain (JH1) and an adjacent pseudokinase domain (JH2) that negatively regulates JH1 activity.[1][2] The somatic V617F mutation within the JAK2 JH2 domain is a primary driver of myeloproliferative neoplasms (MPNs), causing constitutive activation of the JAK-STAT signaling pathway.[3][4][5]

Unlike traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, molecules that bind to the JH2 domain offer a potential therapeutic strategy for allosteric and potentially more selective inhibition of mutant JAK2.[1][6] JAK2 JH2 binder-1 (also referred to as compound 11) is a potent and selective ligand for the JAK2 JH2 domain.[7] These notes provide a summary of its in vivo activity and detailed protocols for its application in animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Cellular Activity

ParameterValueTarget/Cell LineNotes
Binding Affinity (Kd) 37.1 nMJAK2 JH2 DomainDemonstrates potent binding to the target pseudokinase domain.[7]
Cellular Activity Complete InhibitionHEL (JAK2 V617F) & TF-1 (JAK2 WT) cellsInhibits STAT5 phosphorylation at concentrations of 20 μM.[7]

Table 2: In Vivo Efficacy in Mouse Xenograft Model

ParameterDescriptionResult
Animal Model C.B-17 SCID-beige mouseMouse xenograft model.[7]
Compound This compoundAlso known as compound 11.[7]
Dose 25 mg/kgIntravenous (i.v.) administration.[7]
Dosing Schedule 3 times per weekAdministered for a duration of 3 weeks.[7]
Primary Outcome Antitumor ActivitySignificant reduction in tumor volume and inhibition of tumor growth observed.[7]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by binding to the pseudokinase (JH2) domain, which allosterically modulates the kinase (JH1) domain. In MPNs driven by the JAK2 V617F mutation, the JH2 domain's inhibitory function is compromised, leading to constitutive kinase activity. By binding to the JH2 domain, the compound can help restore this inhibition, leading to a downstream reduction in the phosphorylation of key signaling proteins like STAT5.[7][8]

JAK2_Pathway cluster_0 Normal Signaling cluster_1 Pathogenic Signaling (MPN) cluster_2 Inhibited Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_WT JAK2 (WT) Receptor->JAK2_WT Activates STAT5_WT STAT5 JAK2_WT->STAT5_WT Phosphorylates pSTAT5_WT pSTAT5 STAT5_WT->pSTAT5_WT Gene_WT Gene Expression (Proliferation, Survival) pSTAT5_WT->Gene_WT Promotes JAK2_V617F JAK2 (V617F Mutant) STAT5_V617F STAT5 JAK2_V617F->STAT5_V617F Constitutively Phosphorylates pSTAT5_V617F pSTAT5 STAT5_V617F->pSTAT5_V617F Gene_V617F Uncontrolled Gene Expression (Cancer Progression) pSTAT5_V617F->Gene_V617F Promotes Binder1 This compound JAK2_V617F_Inhib JAK2 (V617F Mutant) Binder1->JAK2_V617F_Inhib Binds to JH2 Domain & Allosterically Inhibits STAT5_Inhib STAT5 JAK2_V617F_Inhib->STAT5_Inhib Inhibited STAT5_No_Phos No Phosphorylation STAT5_Inhib->STAT5_No_Phos

Caption: JAK2-STAT5 signaling in normal, pathogenic, and inhibited states.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for this compound and similar compounds.

Protocol 1: In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This protocol outlines the steps for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (e.g., HEL 92.1.7 cells) animal_prep 2. Animal Preparation (C.B-17 SCID-beige mice) implantation 3. Subcutaneous Implantation (5-10 x 10^6 cells/mouse) tumor_growth 4. Tumor Growth Monitoring (Wait until ~100-200 mm³) implantation->tumor_growth randomization 5. Randomization (Group animals into Vehicle vs. Treatment) tumor_growth->randomization dosing 6. Dosing Administration (25 mg/kg, i.v., 3x/week for 3 weeks) randomization->dosing monitoring 7. Continued Monitoring (Tumor volume, body weight) dosing->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 9. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) endpoint->data_analysis

Caption: Workflow for the in vivo mouse xenograft efficacy study.

1. Materials and Reagents:

  • Cell Line: HEL 92.1.7 (human erythroleukemia, homozygous for JAK2 V617F) or similar MPN cell line.

  • Animals: 6-8 week old female C.B-17 SCID-beige mice.

  • Compound: this compound.

  • Vehicle Formulation: A sterile solution, potentially containing DMSO (<2%), PEG300/PEG400, and Tween 80.[7] The exact composition should be optimized for solubility and tolerability.

  • Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Anesthesia: Isoflurane or equivalent.

  • Equipment: Calipers, analytical balance, sterile syringes and needles (for injection and administration), animal housing facilities.

2. Procedure:

  • Cell Implantation:

    • Culture HEL cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in sterile PBS or Matrigel at a concentration of 5-10 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).

  • Compound Administration:

    • Prepare a fresh solution of this compound at the target concentration for a 25 mg/kg dose.

    • Administer the compound or vehicle via intravenous (i.v.) injection.

    • Follow the dosing schedule of three times per week for three consecutive weeks.[7]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe animals for any signs of toxicity.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after the 3-week treatment period.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

3. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the mean tumor volumes between the treatment and vehicle groups.

Protocol 2: Western Blot for STAT5 Phosphorylation

This protocol is for assessing the pharmacodynamic effect of this compound by measuring the inhibition of STAT5 phosphorylation in cell lines.

1. Materials and Reagents:

  • Cell Lines: HEL (JAK2 V617F) and TF-1 (JAK2 WT).

  • Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

  • Reagents: BCA Protein Assay Kit, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), ECL Western Blotting Substrate.

2. Procedure:

  • Cell Treatment:

    • Plate HEL or TF-1 cells in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 2 µM to 30 µM) or DMSO as a vehicle control.[7]

    • Incubate for the desired time points (e.g., 1, 3, 24, 48 hours).[7]

  • Protein Extraction:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

3. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition.

References

Application Notes: JAK2 JH2 binder-1 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in signal transduction pathways initiated by cytokines and growth factors. The JAK-STAT signaling pathway is integral to numerous cellular processes, including hematopoiesis, immunity, cell proliferation, and differentiation.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various malignancies and myeloproliferative neoplasms (MPNs).[5][6] The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2), which regulates the activity of the JH1 domain.[5][6][7] The V617F mutation within the JH2 domain is a common driver of MPNs, leading to constitutive activation of JAK2 signaling.[6]

JAK2 JH2 binder-1 is a potent and selective small molecule that binds to the pseudokinase (JH2) domain of JAK2 with a binding affinity (Kd) of 37.1 nM.[8] By targeting the JH2 domain, this compound offers a potential therapeutic strategy to modulate the hyperactivity of JAK2, particularly the oncogenic V617F mutant, while potentially sparing wild-type JAK2 function.[5] This document provides detailed application notes and protocols for the use of this compound in preclinical mouse xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action

This compound functions by binding to the ATP-binding site of the JAK2 pseudokinase (JH2) domain.[5][9] While the JH2 domain has little to no catalytic activity, it plays a crucial regulatory role over the adjacent kinase (JH1) domain.[7] In oncogenic mutants like JAK2 V617F, the JH2 domain promotes the hyperactivation of the JH1 domain. By occupying the ATP-binding pocket of JH2, this compound is thought to stabilize an autoinhibitory conformation, thereby reducing the phosphorylation of downstream signaling proteins like STAT5.[8][9] In cellular assays, treatment with 20 μM of this compound for 1-48 hours completely inhibited STAT5 phosphorylation in cells expressing both wild-type and V617F JAK2.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound in a mouse xenograft model.

ParameterDetailsReference
Compound This compound[8]
Animal Model C.B-17 SCID-beige mice[8][10]
Tumor Model Subcutaneous xenograft of HEL cells (human erythroleukemia)[8][10]
Dosage 25 mg/kg[8][10]
Administration Route Intravenous (i.v.) injection[8][10]
Treatment Schedule 3 times per week for 3 weeks[8][10]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[8]
Observed Outcome Significant reduction in tumor volume and inhibition of tumor growth[8][10]

Experimental Protocols

This section provides a detailed protocol for a mouse xenograft study to evaluate the anti-tumor efficacy of this compound. This protocol is based on the available data for this compound and established methodologies for similar preclinical studies.[8][11][12]

I. Cell Culture and Xenograft Tumor Establishment

  • Cell Culture:

    • Culture HEL 92.1.7 (ATCC® TIB-180™) cells, which are homozygous for the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Animal Model:

    • Use female C.B-17 SCID-beige mice, 6-8 weeks of age.

    • Allow the mice to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest the HEL cells and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium mixed 1:1 with Matrigel® Basement Membrane Matrix.

    • The final cell concentration should be 1 x 10⁸ cells/mL.

    • Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.

II. Tumor Growth Monitoring and Study Initiation

  • Tumor Measurement:

    • Begin monitoring for tumor formation 3-4 days after implantation.

    • Measure tumor dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

III. Formulation and Administration of this compound

  • Formulation Preparation (prepare fresh for each administration):

    • To prepare a 2.5 mg/mL solution, first dissolve this compound in DMSO to create a 25 mg/mL stock solution.

    • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.[8]

  • Administration:

    • Administer this compound at a dose of 25 mg/kg via intravenous injection.

    • The vehicle control group should receive an equivalent volume of the vehicle solution.

    • Follow the treatment schedule of three times per week for three consecutive weeks.

IV. Monitoring and Endpoint Analysis

  • Tumor Growth and Body Weight:

    • Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study.

    • Body weight is a critical indicator of treatment-related toxicity.

  • Endpoint Criteria:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the 3-week treatment period.

    • Euthanize mice if they show signs of significant toxicity, such as >20% body weight loss, or if tumors become ulcerated.

    • At the end of the study, euthanize all remaining animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Visualizations

Below are diagrams illustrating the JAK-STAT signaling pathway and the experimental workflow for the mouse xenograft study.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak2 JAK2 receptor->jak2 2. Receptor Activation jak2->jak2 stat STAT jak2->stat 4. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization dna DNA stat_dimer->dna 6. Nuclear Translocation binder This compound binder->jak2 Inhibition transcription Gene Transcription (Proliferation, Survival) dna->transcription 7. Gene Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow start Start: HEL Cell Culture implant Subcutaneous Implantation in SCID-beige Mice start->implant monitor_growth Tumor Growth Monitoring (Volume = (W² x L)/2) implant->monitor_growth randomize Randomization (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Treatment Phase (3 weeks) randomize->treatment control_group Vehicle Control (i.v., 3x/week) treatment->control_group treatment_group This compound (25 mg/kg, i.v., 3x/week) treatment->treatment_group monitor_treatment Monitor Tumor Volume & Body Weight (2-3x/week) control_group->monitor_treatment treatment_group->monitor_treatment endpoint Endpoint Analysis monitor_treatment->endpoint analysis Tumor Excision, Weight, and Further Analysis endpoint->analysis

References

Application Notes and Protocols: JAK2 JH2 Binder-1 Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a fluorescence polarization (FP) assay to identify and characterize small molecule binders of the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This assay is a valuable tool for the discovery and development of selective JAK2 inhibitors that target the allosteric JH2 domain, a promising strategy for overcoming the limitations of traditional ATP-competitive inhibitors that target the highly conserved kinase domain (JH1).[1][2][3]

The protocol is based on a competitive binding format where a fluorescently labeled probe molecule that binds to the JH2 domain is displaced by a test compound. The change in the polarization of the emitted light is measured to determine the binding affinity of the test compound.[1][4]

Principle of the Assay

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. A small, fluorescently labeled probe ("tracer") in solution tumbles rapidly, and when excited with polarized light, it emits depolarized light. Upon binding to a much larger protein, in this case, the JAK2 JH2 domain, the rotational motion of the probe is significantly slowed. This results in the emission of light that remains highly polarized.

In a competitive binding assay, a test compound that binds to the same site on the JAK2 JH2 domain as the fluorescent probe will displace the probe. This displacement leads to an increase in the population of the free, rapidly tumbling probe, resulting in a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.[1][5]

Signaling Pathway and Experimental Workflow

The JAK-STAT signaling pathway is crucial for numerous cellular processes, and its dysregulation is implicated in various diseases.[3][6] The JAK2 protein consists of a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][3] Allosteric modulation of the JH2 domain can influence the activity of the JH1 domain, making it an attractive target for drug discovery.[1][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 (JH1-JH2) Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus and Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Simplified JAK-STAT Signaling Pathway.

The experimental workflow for the fluorescence polarization assay is outlined below.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Probe - Assay Buffer - Test Compounds Plate_Setup Plate Setup: - Positive Control (Probe + Protein) - Negative Control (Probe only) - Test Wells (Probe + Protein + Compound) Reagent_Prep->Plate_Setup Dispense_Reagents Dispense Reagents into 384-well Plate Plate_Setup->Dispense_Reagents Incubation Incubate at Room Temperature Dispense_Reagents->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Calculate_mP Calculate Millipolarization (mP) Values FP_Reading->Calculate_mP Plot_Data Plot mP vs. Compound Concentration Calculate_mP->Plot_Data Determine_IC50_Kd Determine IC50 or Kd Values Plot_Data->Determine_IC50_Kd

Figure 2: Experimental Workflow for the FP Assay.

Materials and Methods

Reagents and Materials
ComponentSupplier ExampleCatalog Number ExampleStorage
Recombinant Human JAK2 (JH2 Domain)BPS Bioscience79074-80°C
JH2 Fluorescent Probe 1 (10 µM)BPS Bioscience78103-80°C (Protect from light)
JH2 Binding BufferBPS Bioscience78106-20°C
Test CompoundsUser-definedN/AVaries
DMSOSigma-AldrichD2650Room Temperature
384-well Black MicroplateCorning3571Room Temperature
Equipment
EquipmentRecommended Specifications
Microplate ReaderCapable of measuring fluorescence polarization with excitation at ~470-485 nm and emission at ~530-535 nm.[4]
Pipettes and TipsCalibrated single and multichannel pipettes.
Reagent ReservoirsSterile reservoirs for multichannel pipetting.

Experimental Protocols

Reagent Preparation
  • Assay Buffer : Thaw the JH2 Binding Buffer and keep it on ice. If not using a commercial kit, a typical buffer composition is 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA.

  • JAK2 JH2 Protein : Thaw the recombinant JAK2 JH2 protein on ice. Upon first use, it is recommended to aliquot the protein to avoid multiple freeze-thaw cycles. Dilute the protein to the desired concentration in cold Assay Buffer. The final concentration in the assay will depend on the specific activity of the protein lot and the affinity of the fluorescent probe. A starting concentration of around 7 µM has been used in some assays.

  • Fluorescent Probe : Thaw the fluorescent probe, protected from light. Dilute the probe to the desired concentration in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) and ideally below the Kd of the probe-protein interaction to ensure a sensitive assay.

  • Test Compounds : Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of the test compounds at 10-fold the desired final concentration in the assay buffer containing a final DMSO concentration of 10%. The final DMSO concentration in the assay should not exceed 1% to avoid interference with the assay.

Assay Procedure (384-well format)
  • Plate Layout : Design the plate layout to include wells for "blank" (buffer only), "negative control" (probe only), "positive control" (probe + protein), and "test compound" (probe + protein + compound) conditions. It is recommended to perform all measurements in at least duplicate.

  • Reagent Addition :

    • Add 5 µL of the 10x test compound dilutions to the "test compound" wells.

    • Add 5 µL of the 10% DMSO buffer to the "positive control" and "negative control" wells.

    • Add 20 µL of the diluted JAK2 JH2 protein solution to the "positive control" and "test compound" wells.

    • Add 20 µL of Assay Buffer to the "negative control" and "blank" wells.

    • Add 25 µL of Assay Buffer to the "blank" wells.

  • Initiate Reaction : Add 25 µL of the diluted fluorescent probe solution to all wells except the "blank" wells. The final volume in each well should be 50 µL.

  • Incubation : Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement : Read the fluorescence polarization on a microplate reader.

Data Presentation and Analysis

The raw data from the microplate reader will be in the form of parallel and perpendicular fluorescence intensity values. These are used to calculate the millipolarization (mP) value for each well.

mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

Where G is the G-factor of the instrument.

The percentage of inhibition for each compound concentration can be calculated as:

% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

Where:

  • mP_sample is the mP value of the test compound well.

  • mP_min is the average mP value of the negative control (probe only).

  • mP_max is the average mP value of the positive control (probe + protein).

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation if the binding is competitive.

Example Data

The following table provides example binding affinity data for known compounds targeting the JAK2 JH2 domain.

CompoundKd (µM)Reference
JNJ77066210.80 ± 0.05[2]
NVP-BSK80542.0 ± 3.5[2]
Filgotinib (GLPG0634)> 50 (9% inhibition at 50 µM)[2]
Compound 8 (diaminopyrimidine)57.3 ± 2.8[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low mP window - Low protein activity- Low probe affinity- Incorrect buffer conditions- Use a fresh aliquot of protein- Titrate protein and probe concentrations to optimize the signal window- Check buffer pH and composition
High variability between replicates - Pipetting errors- Bubbles in wells- Use calibrated pipettes- Ensure proper mixing- Centrifuge the plate briefly before reading
Assay drift - Temperature fluctuations- Photobleaching- Allow all reagents and the plate to equilibrate to room temperature- Minimize exposure of the plate to light
Compound interference - Autofluorescence- Compound precipitation- Read the plate for fluorescence intensity before adding the probe- Check the solubility of the compound in the assay buffer

Conclusion

This fluorescence polarization assay provides a robust and high-throughput method for the identification and characterization of small molecule binders to the JAK2 JH2 domain. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay in their drug discovery programs.

References

Application Note: Thermal Shift Assay for Target Engagement of JAK2 JH2 Binder-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling network that transduces signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune regulation.[1][2] The JAK family of non-receptor tyrosine kinases, including JAK2, are central components of this pathway.[2]

JAK2 possesses a tandem structure composed of a C-terminal active kinase domain (JH1) and an adjacent regulatory pseudokinase domain (JH2).[3][4][5] The JH2 domain, despite lacking significant catalytic activity, plays a crucial autoinhibitory role on the JH1 domain and possesses an ATP-binding site.[5][6][7] Disease-causing mutations, such as the prevalent V617F mutation in myeloproliferative neoplasms, are often located in the JH2 domain, leading to hyperactivation of the kinase.[5][8] This makes the JAK2 JH2 domain an attractive allosteric target for developing selective inhibitors that can modulate pathogenic JAK2 activity.[9][10]

Confirming direct binding of a compound to its intended target (target engagement) is a critical step in drug discovery. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and high-throughput method for this purpose.[11][12][13] The principle of TSA is based on the phenomenon that ligand binding typically increases the thermal stability of a protein.[12][14] This stabilization is measured as an increase in the protein's melting temperature (Tm).[12] The assay monitors protein unfolding by using an environment-sensitive fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, resulting in a measurable increase in fluorescence.[11][13] This application note provides a detailed protocol for using a thermal shift assay to confirm the binding of a hypothetical small molecule, "JAK2 JH2 binder-1," to the human JAK2 pseudokinase (JH2) domain.

Signaling Pathway and Experimental Workflow

To contextualize the assay, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for the thermal shift assay.

Caption: The JAK-STAT signaling pathway and the inhibitory role of a JAK2 JH2 binder.

Thermal_Shift_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis p1 Prepare Assay Buffer p2 Prepare Recombinant JAK2 JH2 Protein Stock p3 Prepare 'Binder-1' Serial Dilution s1 Aliquot Protein and Buffer to 96-well Plate p3->s1 s2 Add 'Binder-1' Dilutions (or DMSO Control) s1->s2 s3 Add SYPRO Orange Dye s2->s3 s4 Seal Plate & Centrifuge s3->s4 r1 Place Plate in RT-qPCR Instrument s4->r1 r2 Run Melt Curve Program (e.g., 25°C to 95°C) r1->r2 r3 Monitor Fluorescence Increase r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Calculate First Derivative to find Tm a1->a2 a3 Calculate ΔTm (Tm_compound - Tm_DMSO) a2->a3 a4 Plot ΔTm vs. [Compound] a3->a4

Caption: Experimental workflow for the JAK2 JH2 thermal shift assay.

Materials and Reagents

  • Protein: Purified, recombinant human JAK2 JH2 domain (residues 536-812), >95% purity.

  • Compound: "this compound" (or test compound), dissolved in 100% DMSO.

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP.

  • Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (5,000X stock in DMSO).

  • Consumables: 96-well qPCR plates, optical sealing film, appropriate pipette tips.

  • Instrumentation: Real-Time PCR (qPCR) instrument capable of performing a melt curve experiment.

Experimental Protocol

This protocol is designed for a final reaction volume of 20 µL in a 96-well plate format.

4.1. Reagent Preparation

  • JAK2 JH2 Protein: Thaw the protein stock on ice. Centrifuge briefly to collect the solution. Dilute the protein to a 2X working concentration of 4 µM in Assay Buffer. Keep on ice.

  • This compound: Prepare a serial dilution series of the compound. For an 8-point curve, start with a 400 µM (20X) stock in Assay Buffer containing 10% DMSO. Perform 1:3 serial dilutions in the same buffer to generate a concentration range. The final DMSO concentration in the assay should be kept constant at 0.5%.

  • SYPRO Orange Dye: Prepare a 200X working stock by diluting the 5,000X stock 1:25 in Assay Buffer. This dye is light-sensitive; protect it from light. The final concentration in the assay will be 5X.

4.2. Assay Plate Setup

  • Protein Addition: Add 10 µL of the 4 µM JAK2 JH2 protein solution to each well. This results in a final protein concentration of 2 µM.

  • Compound Addition:

    • Add 1 µL of each "this compound" dilution to the corresponding wells.

    • For negative control wells (no compound), add 1 µL of Assay Buffer containing 10% DMSO.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for compound binding.

  • Dye Addition: Add 9 µL of the 200X SYPRO Orange dye solution to each well. The final volume should be 20 µL.

  • Final Steps: Seal the plate with optical sealing film. Centrifuge at ~1000 x g for 1 minute to remove any bubbles and collect the liquid at the bottom of the wells.

4.3. Data Acquisition

  • Place the sealed plate into the RT-qPCR instrument.

  • Set up the instrument to monitor fluorescence using the appropriate channel for SYPRO Orange (e.g., λex 470 nm / λem 570 nm).[11]

  • Run a melt curve protocol with the following parameters:

    • Hold at 25 °C for 1 minute.

    • Ramp up to 95 °C with a heating rate of 0.05 °C/second.

    • Acquire fluorescence data at each temperature increment.

Data Analysis and Presentation

  • Melt Curve Generation: Plot the raw fluorescence intensity against temperature (°C) for each well. A sigmoidal curve should be observed as the protein unfolds.

  • Melting Temperature (Tm) Determination: The Tm is the temperature at which 50% of the protein is denatured.[12] It corresponds to the inflection point of the sigmoidal curve. The most accurate way to determine the Tm is by calculating the negative first derivative of the melting curve (-d(Fluorescence)/dT). The peak of this derivative plot represents the Tm.

  • Thermal Shift (ΔTm) Calculation: The thermal shift is the primary readout for ligand binding affinity.[12] Calculate the ΔTm for each compound concentration using the following formula:

    • ΔTm = Tm (with compound) - Tm (DMSO control)

  • Data Visualization: Plot the calculated ΔTm values against the logarithm of the compound concentration to generate a dose-response curve.

Table 1: Representative Thermal Shift Data for JAK2 JH2 with "Binder-1"

"this compound" Concentration (µM)Mean Tm (°C)Standard Deviation (n=3)ΔTm (°C)
0 (DMSO Control)48.20.150.0
0.149.50.211.3
0.351.80.183.6
1.054.60.256.4
3.056.90.198.7
10.058.10.229.9
30.058.50.2010.3
100.058.60.2410.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The thermal shift assay is a robust and efficient method for confirming the direct binding of small molecules to the JAK2 JH2 pseudokinase domain. A dose-dependent increase in the melting temperature (ΔTm) upon incubation with "this compound" provides strong evidence of target engagement. This assay can be utilized as a primary screen to identify novel binders or as a secondary assay to characterize the binding properties of lead compounds in a drug discovery campaign.[11][15]

References

Application Notes and Protocols for a JAK2 JH2 Binder in a STAT5 Phosphorylation Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction for numerous cytokines and growth factors, making it a critical component of the JAK-STAT signaling pathway.[1][2][3][4][5] The JAK2 protein is comprised of a C-terminal tyrosine kinase domain (JH1) and an adjacent pseudokinase domain (JH2) that negatively regulates the activity of the JH1 domain.[4][6][7][8] A prevalent mutation in the JH2 domain, V617F, leads to constitutive activation of JAK2 and is a major driver in myeloproliferative neoplasms.[4][6][8][9][10] This has made the JAK2 JH2 domain an attractive target for therapeutic intervention.

"JAK2 JH2 binder-1" represents a class of small molecules designed to bind to the ATP-binding site of the JAK2 JH2 domain. The binding of this compound is hypothesized to allosterically modulate the kinase activity of the JH1 domain, thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[9][11] This application note provides a detailed protocol for assessing the inhibitory potential of "this compound" on STAT5 phosphorylation in a cellular context.

Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs.[1][3] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins.[1][2][4] Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Recruitment & Activation STAT5 STAT5 Receptor->STAT5 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->Receptor pJAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation JAK2_JH2_binder_1 This compound JAK2_JH2_binder_1->JAK2 Inhibition

Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of "this compound".

Experimental Protocols

Cell-Based STAT5 Phosphorylation Inhibition Assay

This protocol details the methodology for quantifying the inhibition of STAT5 phosphorylation by "this compound" in a human erythroleukemia cell line (e.g., HEL cells), which harbors the JAK2 V617F mutation and exhibits constitutive STAT5 phosphorylation.[11]

Materials:

  • Cell Line: HEL 92.1.7 (ATCC® TIB-180™) or other suitable cell line with activated JAK2-STAT5 signaling.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compound: "this compound" dissolved in DMSO.

  • Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib).[11]

  • Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors.

  • Reagents for Western Blot:

    • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Rabbit anti-GAPDH.

    • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

    • Protein standards.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Enhanced chemiluminescence (ECL) substrate.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Centrifuge.

    • SDS-PAGE and Western blot apparatus.

    • Imaging system for chemiluminescence detection.

Experimental Workflow:

Experimental_Workflow Cell_Culture 1. Culture HEL cells Cell_Seeding 2. Seed cells in plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with 'this compound' Cell_Seeding->Compound_Treatment Cell_Lysis 4. Lyse cells Compound_Treatment->Cell_Lysis Protein_Quantification 5. Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 7. Western Blot SDS_PAGE->Western_Blot Imaging 8. Image acquisition Western_Blot->Imaging Data_Analysis 9. Data analysis and IC50 determination Imaging->Data_Analysis Logical_Relationship Binder_Binding Binding of 'this compound' to JAK2 JH2 Conformational_Change Allosteric modulation of JH1 domain Binder_Binding->Conformational_Change Activity_Inhibition Inhibition of JH1 kinase activity Conformational_Change->Activity_Inhibition Phosphorylation_Reduction Decreased STAT5 phosphorylation Activity_Inhibition->Phosphorylation_Reduction Cellular_Effect Modulation of gene expression and cellular response Phosphorylation_Reduction->Cellular_Effect

References

Application Notes and Protocols: Crystallography of JAK2 JH2 Binder-1 with the JAK2 JH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors, making it a critical component of cellular processes like hematopoiesis. The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2), which regulates the activity of the JH1 domain. Dysregulation of JAK2, often through mutations like V617F in the JH2 domain, is a key driver in myeloproliferative neoplasms (MPNs). Consequently, the JH2 domain has emerged as a promising target for therapeutic intervention.

"JAK2 JH2 binder-1" (also referred to as compound 11) is a potent and selective small molecule that binds to the ATP-binding site of the JAK2 JH2 domain.[1] Understanding the precise molecular interactions between this binder and the JH2 domain through X-ray crystallography is crucial for structure-based drug design and the development of more effective and selective JAK2 inhibitors.

These application notes provide a comprehensive overview of the crystallographic workflow for the JAK2 JH2 domain in complex with "this compound", including protein expression, purification, crystallization, and data collection. While a specific crystal structure for "this compound" is not publicly available as of this writing, the provided protocols are based on established methods for crystallizing the JAK2 JH2 domain with other small molecule ligands and should serve as a robust starting point for researchers.

Data Presentation

Biochemical and In Vivo Activity of this compound
ParameterValueCell/Animal ModelReference
Binding Affinity (Kd) 37.1 nM-[1]
Cellular Activity Completely inhibits STAT5 phosphorylation at 20 µM (1-48 hours)V617F and wild-type JAK2 expressing cells[1]
In Vivo Efficacy Shows significant antitumor activity at 25 mg/kg (i.v., 3 times per week for 3 weeks)C.B-17 SCID-beige mouse xenograft model[1]
Representative Crystallographic Data for JAK2 JH2 Domain with Small Molecule Ligands

The following table summarizes representative data collection and refinement statistics from published crystal structures of the human JAK2 JH2 domain (wild-type and V617F mutant) in complex with various ligands. This information can be used as a benchmark for crystallographic studies with "this compound".

PDB IDLigandResolution (Å)R-work / R-freeSpace GroupReference
4FVQMg-ATP1.750.175 / 0.199P 1 21 1[2]
8EX1Reversine1.500.169 / 0.191Not specified[3]
7F7WFlonoltinib Maleate1.830.207 / 0.238Not specified[4]
8EX2HTSA3Not specifiedNot specifiedNot specified[5]
8B8UHTS-A3Not specifiedNot specifiedNot specified[6]
8B9HZ902-A31.500.181 / 0.208Not specifiedNot specified

Signaling Pathway

The JAK/STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors.[4][7] This pathway is integral to numerous biological processes, including cell proliferation, differentiation, and apoptosis.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor:f1->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) P-Tyr JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active) P-Tyr STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

Figure 1. The canonical JAK/STAT signaling pathway.

Experimental Protocols

The following protocols are generalized from methodologies reported for the crystallography of the human JAK2 JH2 domain.[8][9] Optimization will be required for the specific complex with "this compound".

Protein Expression and Purification
  • Construct Design : The human JAK2 JH2 domain (e.g., residues 536-827) can be cloned into a suitable expression vector, such as a pFastBac vector for baculovirus expression, often with an N-terminal His-tag for purification.

  • Expression System : The Spodoptera frugiperda (Sf9) insect cell line is a commonly used expression system for JAK2 constructs.[3]

  • Cell Culture and Infection : Grow Sf9 cells in a suitable medium (e.g., SF-900 II SFM) to a density of 2.0 x 10^6 cells/mL and infect with the recombinant baculovirus.

  • Harvesting : Harvest the cells by centrifugation 48-72 hours post-infection.

  • Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors) and lyse by sonication.

  • Clarification : Clarify the lysate by ultracentrifugation.

  • Affinity Chromatography : Load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) and elute the protein with a high concentration of imidazole (e.g., 250-300 mM).

  • Tag Cleavage (Optional) : If a cleavable tag is used, incubate the eluted protein with a specific protease (e.g., TEV protease) to remove the tag.

  • Size-Exclusion Chromatography : As a final purification step, perform size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) to obtain a homogenous protein sample.

  • Concentration and Storage : Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL) and store at -80°C.

Crystallization
  • Complex Formation : Incubate the purified JAK2 JH2 protein with a 2-5 fold molar excess of "this compound" (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice prior to setting up crystallization trials.

  • Crystallization Method : The hanging drop or sitting drop vapor diffusion method is commonly used. Mix the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.

  • Screening : Screen a wide range of crystallization conditions using commercial screens at different temperatures (e.g., 4°C and 20°C).

  • Optimization : Optimize the initial hit conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

Data Collection and Structure Determination
  • Cryo-protection : Soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or another cryoprotectant) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction : Collect diffraction data at a synchrotron source.

  • Data Processing : Process the diffraction data using software such as XDS or HKL2000 to determine the space group and unit cell dimensions and to integrate the reflection intensities.

  • Structure Solution : Solve the structure by molecular replacement using a previously determined structure of the JAK2 JH2 domain (e.g., PDB ID: 4FVQ) as a search model, using software like Phaser.

  • Model Building and Refinement : Build the model of the JAK2 JH2-"this compound" complex into the electron density map using software like Coot. Refine the structure using programs such as Phenix or REFMAC5, including the ligand restraints.

  • Validation : Validate the final model using tools like MolProbity to check the stereochemical quality of the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic study of the JAK2 JH2 domain with "this compound".

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Gene Cloning Expression Protein Expression (Baculovirus/Sf9) Cloning->Expression Purification Purification (Affinity & SEC) Expression->Purification Complex_Formation Complex Formation (JAK2 JH2 + Binder-1) Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection (Synchrotron) Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 2. Crystallography workflow for JAK2 JH2 with a small molecule binder.

References

Application Notes and Protocols for JAK2 JH2 Binder-1 in Myeloproliferative Neoplasm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JAK2 JH2 binder-1, a potent and selective small molecule inhibitor of the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain, for the investigation of myeloproliferative neoplasms (MPNs). This document includes detailed protocols for key experiments, quantitative data on the compound's activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to JAK2 and Myeloproliferative Neoplasms

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors, regulating processes like hematopoiesis.[1] JAK proteins possess a unique structure, including a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][2] The JH2 domain negatively regulates the activity of the JH1 domain.[1]

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of one or more types of blood cells.[3] A key driver of many MPNs is the V617F mutation in the JH2 domain of JAK2.[2][3] This mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive activation of the JAK-STAT signaling pathway and uncontrolled cell proliferation.[1][3] Targeting the JAK2 JH2 domain with selective binders offers a promising therapeutic strategy to modulate the hyperactive JAK2 signaling in MPNs.[4][5]

This compound: A Selective Probe for MPN Research

This compound is a potent and selective ligand for the JAK2 JH2 domain.[6] Its high affinity and selectivity make it an excellent tool for studying the role of the JH2 domain in both wild-type and V617F-mutated JAK2 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, cellular activity, and in vivo efficacy.

Table 1: Binding Affinity and Selectivity of this compound

Target DomainBinding Affinity (Kd)Selectivity vs. JH1Reference
JAK2 JH237.1 nM>100-fold[6]
JAK2 JH1Not specified, but >100-fold weaker than JH2-

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayConcentrationEffectReference
V617F and wild-type JAK2 expressing cellsSTAT5 Phosphorylation20 µMComplete inhibition[6]

Table 3: In Vivo Efficacy of this compound

Mouse ModelDosing RegimenOutcomeReference
C.B-17 SCID-beige mouse xenograft model25 mg/kg, i.v., 3 times per week for 3 weeksSignificant antitumor activity, reduced tumor volume, and inhibited tumor growth[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using Graphviz, illustrate the JAK-STAT signaling pathway and a typical experimental workflow for studying this compound.

JAK_STAT_Pathway cluster_JAK2 Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates JAK2_JH2_Binder_1 This compound JAK2_JH2_Binder_1->JH2 Binds & Inhibits

JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start binding_assay Biochemical Assay: Fluorescence Polarization start->binding_assay cell_culture Cell-Based Assays: Culture MPN Cell Lines (e.g., HEL, SET-2) binding_assay->cell_culture Characterize Binding stat5_phos Western Blot / Flow Cytometry: Assess pSTAT5 levels cell_culture->stat5_phos Treat with This compound cell_viability Cell Viability Assay: (e.g., CCK-8, MTS) cell_culture->cell_viability Treat with This compound in_vivo In Vivo Studies: MPN Mouse Xenograft Model cell_culture->in_vivo Establish Xenograft data_analysis Data Analysis & Interpretation stat5_phos->data_analysis cell_viability->data_analysis in_vivo->data_analysis Monitor Tumor Growth end End data_analysis->end

Experimental workflow for evaluating this compound in MPN research.

Experimental Protocols

The following section provides detailed protocols for key experiments to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of this compound to the JAK2 JH2 domain. The principle is based on the change in polarization of fluorescent light when a small fluorescently labeled probe binds to a larger protein.

Materials:

  • Recombinant human JAK2 JH2 domain

  • Fluorescently labeled probe for the JH2 domain

  • JAK2 JH2 Binding Buffer

  • This compound

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare Reagents:

    • Thaw all components on ice.

    • Prepare a serial dilution of this compound in DMSO. Then, create a 10X working solution by diluting the DMSO stock in distilled water. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant JAK2 JH2 protein to the desired concentration (e.g., ~3.5 ng/µl or ~90 nM) in JH2 Binding Buffer. Prepare only the amount needed for the experiment.

    • Dilute the fluorescent probe to the appropriate working concentration in JH2 Binding Buffer.

  • Assay Plate Setup (384-well plate):

    • Blank wells: Add 45 µl of JH2 Binding Buffer.

    • Reference wells (probe only): Add 40 µl of JH2 Binding Buffer.

    • Positive Control wells (protein + probe): Add 40 µl of diluted JAK2 JH2 protein.

    • Test wells: Add 40 µl of diluted JAK2 JH2 protein.

  • Add Inhibitor:

    • Add 5 µl of the 10X this compound working solution to the "Test wells".

    • Add 5 µl of the 10% DMSO in water solution to the "Positive Control" and "Reference" wells.

  • Initiate Reaction:

    • Add 5 µl of the diluted fluorescent probe to all wells except the "Blank" wells.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the fluorescence polarization on a microplate reader (e.g., excitation at 470 ± 5 nm and emission at 530 ± 10 nm).

  • Data Analysis:

    • Subtract the "Blank" values from all other readings.

    • Calculate the percentage of inhibition for each concentration of the binder.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 value.

Western Blot for STAT5 Phosphorylation

This protocol details the detection of phosphorylated STAT5 (pSTAT5) in MPN cell lines treated with this compound to assess its inhibitory effect on the JAK-STAT pathway.

Materials:

  • MPN cell lines (e.g., HEL, SET-2)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture MPN cells to a density of approximately 1 x 106 cells/mL.

    • Treat cells with various concentrations of this compound (e.g., 20 µM as a starting point) or DMSO for the desired time (e.g., 1-48 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pSTAT5) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (CCK-8 or MTS)

This assay measures the effect of this compound on the proliferation and viability of MPN cell lines.

Materials:

  • MPN cell lines (e.g., HEL, SET-2)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed MPN cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading:

    • Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of MPN.

Materials:

  • Immunocompromised mice (e.g., C.B-17 SCID-beige)

  • MPN cell line (e.g., HEL)

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation:

    • Harvest MPN cells in their exponential growth phase.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 107 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 25 mg/kg, intravenously, three times a week) or the vehicle to the respective groups.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice.

  • Endpoint:

    • At the end of the study (e.g., after 3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the final tumor weights between the treatment and control groups using appropriate statistical tests.

Conclusion

This compound is a valuable research tool for elucidating the role of the JAK2 pseudokinase domain in the pathophysiology of myeloproliferative neoplasms. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the mechanism of action of JH2-selective inhibitors and exploring their therapeutic potential.

References

Application Notes and Protocols for JAK2 JH2 binder-1 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK2 JH2 binder-1 is a potent and selective small molecule that binds to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, with JAK2 playing a central role in hematopoiesis and immune responses. Dysregulation of the JAK2 pathway, often through mutations like V617F in the JH2 domain, is implicated in various myeloproliferative neoplasms (MPNs).[2][3] Unlike conventional JAK2 inhibitors that target the active kinase (JH1) domain, this compound offers a distinct mechanism of action by modulating the regulatory function of the JH2 domain, leading to the inhibition of STAT5 phosphorylation.[1] These application notes provide detailed protocols for the dosing and administration of this compound in mouse models for preclinical research.

Mechanism of Action: The JAK2 Signaling Pathway

The JAK2 protein consists of a kinase (JH1) domain and a regulatory pseudokinase (JH2) domain. Under normal physiological conditions, the JH2 domain exerts an inhibitory effect on the JH1 domain. Upon cytokine binding to its receptor, a conformational change occurs, relieving this inhibition and allowing the JH1 domains of two adjacent JAK2 molecules to trans-phosphorylate and activate each other. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of many hematopoietic signaling pathways. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate gene expression.[4]

Mutations in the JH2 domain, such as the common V617F mutation, can disrupt its inhibitory function, leading to constitutive activation of the JAK2 kinase domain and uncontrolled downstream signaling, a hallmark of MPNs. This compound selectively targets the JH2 domain, aiming to restore its regulatory function or otherwise modulate the aberrant signaling, thereby inhibiting the hyperactive JAK2-STAT5 pathway.

Diagram of the JAK2-STAT5 Signaling Pathway

JAK2_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) JH1-JH2 Cytokine Receptor->JAK2_inactive Recruits & Activates JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_p p-STAT5 STAT5_inactive->STAT5_p STAT5_dimer p-STAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates to Nucleus & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound This compound This compound->JAK2_inactive Binds to JH2 domain (Inhibits activation)

Caption: The JAK2-STAT5 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vivo Dosing and Administration in a Mouse Xenograft Model

ParameterValueReference
Animal Model C.B-17 SCID-beige mice with HEL cell xenograft[1]
Dosage 25 mg/kg[1]
Administration Route Intravenous (i.v.) injection[1]
Dosing Frequency 3 times per week[1]
Treatment Duration 3 weeks[1]
Observed Outcome Significant reduction in tumor volume and inhibition of tumor growth[1]

Table 2: In Vitro Activity

ParameterValueCell LinesReference
Binding Affinity (Kd) 37.1 nM-[1]
Effective Concentration 20 µM (for complete inhibition of STAT5 phosphorylation)V617F and wild-type JAK2 expressing cells[1]
Treatment Duration 1-48 hoursV617F and wild-type JAK2 expressing cells[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of a 2.5 mg/mL solution of this compound suitable for intravenous injection in mice.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 or PEG400

  • Tween 80

  • Saline (0.9% sodium chloride)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a 25.0 mg/mL stock solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 25.0 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the final 2.5 mg/mL working solution (example for 1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix the final solution gently but thoroughly. The resulting solution should be clear.

Diagram of the Formulation Workflow

Formulation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for 1 mL) A Weigh this compound B Dissolve in DMSO A->B C Result: 25 mg/mL Stock B->C D 400 µL PEG300 E Add 100 µL Stock Solution D->E F Add 50 µL Tween-80 E->F G Add 450 µL Saline F->G H Result: 2.5 mg/mL Working Solution G->H Experimental_Workflow A Prepare 2.5 mg/mL This compound solution B Weigh mouse A->B C Calculate injection volume (25 mg/kg) B->C E Administer via intravenous injection C->E D Restrain mouse and warm tail D->E F Monitor for adverse effects and therapeutic outcomes E->F

References

Application Notes and Protocols for JAK2 JH2 binder-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of JAK2 JH2 binder-1 in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and experimental use, and includes visualizations to facilitate understanding and experimental design.

Introduction

This compound is a potent and selective small molecule that targets the pseudokinase (JH2) domain of Janus kinase 2 (JAK2) with a binding affinity (Kd) of 37.1 nM. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often due to mutations in JAK2, is implicated in various myeloproliferative neoplasms (MPNs). This compound offers a targeted approach to modulate the activity of JAK2 by binding to its regulatory JH2 domain, thereby inhibiting downstream signaling, notably the phosphorylation of STAT5.

Mechanism of Action

JAK2 comprises a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain plays a crucial role in the autoinhibition of the JH1 domain. This compound selectively binds to the ATP-binding site of the JH2 domain. This binding event is thought to stabilize an inhibitory conformation of JAK2, leading to a reduction in the catalytic activity of the JH1 domain and subsequent downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).

Quantitative Data

ParameterValueCell Line(s)Notes
Binding Affinity (Kd) 37.1 nM-Direct binding to the JAK2 JH2 domain.
pSTAT5 Inhibition Complete inhibition observedHEL, TF-1Effective concentrations ranged from 2 to 30 µM over 1 to 48 hours.
Cell Viability (IC50) Not available-

Signaling Pathway

The following diagram illustrates the canonical JAK2-STAT5 signaling pathway and the point of intervention for this compound.

JAK2_STAT5_Pathway JAK2-STAT5 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2_P p-JAK2 (Active) JAK2->JAK2_P 3. Autophosphorylation STAT5 STAT5 JAK2_P->STAT5 4. STAT5 Recruitment & Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer 5. Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5_dimer->Gene_Expression 6. Nuclear Translocation & DNA Binding JH2_binder This compound JH2_binder->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: JAK2-STAT5 signaling and inhibitor action.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Recommended Cell Lines:

  • HEL (Human Erythroleukemia): Harboring the JAK2 V617F mutation, these cells exhibit constitutive activation of the JAK-STAT pathway.

  • TF-1 (Human Erythroleukemia): Wild-type JAK2, cytokine-dependent for proliferation (e.g., requires GM-CSF).

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For TF-1 cells, supplement the medium with 2 ng/mL of GM-CSF.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at an appropriate density for the intended experiment (e.g., 0.5 x 10^6 cells/mL for suspension cultures).

  • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 2, 5, 10, 20, 30 µM).

  • Add the diluted compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.

  • Incubate the cells for the desired duration (e.g., 1, 3, 24, or 48 hours).

Western Blotting for Phospho-STAT5 (pSTAT5)

Protocol:

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 and a loading control protein (e.g., GAPDH or β-actin).

Cell Viability Assay (CCK-8 or MTT)

Protocol (using Cell Counting Kit-8):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow the cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on pSTAT5 levels and cell viability.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM Stock Solution in DMSO Treat_Cells Treat with this compound (and vehicle control) Prepare_Stock->Treat_Cells Culture_Cells Culture HEL or TF-1 Cells Seed_Cells Seed Cells for Assays Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_pSTAT5 Harvest Cells for Western Blot (pSTAT5) Incubate->Harvest_pSTAT5 Viability_Assay Perform Cell Viability Assay (CCK-8 / MTT) Incubate->Viability_Assay Analyze_Data Data Analysis and Interpretation Harvest_pSTAT5->Analyze_Data Viability_Assay->Analyze_Data

Caption: Workflow for cell-based inhibitor studies.

Revolutionizing JAK/STAT Research: Application Notes for JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in a myriad of cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, most notably myeloproliferative neoplasms (MPNs). The JAK2 protein, a central component of this pathway, possesses a unique pseudokinase domain (JH2) that allosterically regulates the activity of its adjacent kinase domain (JH1). The discovery of selective ligands that target the JH2 domain offers a novel approach to modulate JAK2 activity with potentially greater specificity than traditional ATP-competitive kinase inhibitors. "JAK2 JH2 binder-1" (also referred to as compound 11 in some literature) is a potent and selective small molecule that binds to the JH2 domain of JAK2, making it an invaluable tool for researchers in both basic science and drug discovery.[1] This document provides detailed application notes and protocols for the effective use of this compound in JAK/STAT research.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the JAK2 pseudokinase (JH2) domain.[1] This binding event allosterically modulates the function of the kinase (JH1) domain, leading to the inhibition of downstream signaling. A key consequence of this inhibition is the suppression of STAT5 phosphorylation, a critical step in the activation of the JAK/STAT pathway.[1] Notably, this compound is effective against both wild-type and the pathogenic V617F mutant of JAK2, which is a common driver of MPNs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and cellular activity.

Table 1: Binding Affinity of this compound

TargetBinding Constant (Kd)
JAK2 JH2 Domain37.1 nM[1]

Table 2: In Vitro Cellular Activity of this compound

Cell-Based AssayEffective ConcentrationCell TypeEffect
STAT5 Phosphorylation Inhibition20 µM[1]Wild-type and V617F JAK2 expressing cellsComplete inhibition[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenAdministration RouteOutcome
C.B-17 SCID-beige mouse xenograft model with HEL cells25 mg/kg, 3 times per week for 3 weeks[1]Intravenous (i.v.)[1]Significant reduction in tumor volume and inhibition of tumor growth[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT5_inactive STAT5 (inactive) JH1->STAT5_inactive 3. Phosphorylation JH2->JH1 Allosteric Regulation STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active 4. Dimerization Nucleus Nucleus STAT5_active->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Binder This compound Binder->JH2 Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting & Detection A 1. Seed HEL cells B 2. Treat with this compound (e.g., 20 µM) or vehicle control A->B C 3. Incubate for desired time points (e.g., 1-48 hours) B->C D 4. Lyse cells C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Prepare samples and run SDS-PAGE E->F G 7. Transfer proteins to PVDF membrane F->G H 8. Block membrane G->H I 9. Incubate with primary antibodies (anti-p-STAT5, anti-STAT5, anti-loading control) H->I J 10. Incubate with HRP-conjugated secondary antibodies I->J K 11. Detect with ECL and image J->K In_Vivo_Workflow cluster_xenograft Xenograft Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Endpoint Analysis A 1. Implant HEL cells into C.B-17 SCID-beige mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment and vehicle control groups B->C D 4. Administer this compound (25 mg/kg, i.v.) or vehicle, 3x/week for 3 weeks C->D E 5. Measure tumor volume regularly D->E F 6. Monitor animal health D->F G 7. At endpoint, excise tumors for further analysis (e.g., IHC, Western blot) E->G F->G

References

Application Notes & Protocols: Screening for Novel JAK2 JH2 Binders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases essential for mediating signaling from cytokine receptors.[1] A unique feature of JAKs is the presence of two tandem kinase domains: a C-terminal tyrosine kinase domain (JH1) responsible for catalytic activity, and an adjacent pseudokinase domain (JH2) that regulates the activity of JH1.[2][3] The JH2 domain, initially thought to be catalytically inactive, is now understood to possess low-level catalytic activity and plays a crucial autoinhibitory role.[4][5]

Mutations within the JH2 domain can disrupt this regulation, leading to hyperactivation of the kinase. The most prominent example is the V617F mutation in JAK2 JH2, which is a primary driver in the majority of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] Consequently, the ATP-binding site of the JH2 domain has emerged as a compelling therapeutic target. Developing small molecules that selectively bind to the JH2 domain offers a novel strategy to modulate JAK2 activity, potentially providing a more specific and targeted therapy for MPN patients compared to traditional ATP-competitive inhibitors that target the highly conserved JH1 domain.[3][6][7]

These application notes provide an overview and detailed protocols for screening and identifying novel binders to the JAK2 JH2 domain, using a hypothetical lead compound, "JAK2 JH2 binder-1," as a conceptual starting point for a drug discovery campaign.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, regulating processes like hematopoiesis and immune response. Dysregulation of this pathway is central to various diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive 5. STAT Recruitment & Phosphorylation STAT_active STAT (Active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1: The canonical JAK-STAT signaling pathway.

Screening Workflow for Novel JAK2 JH2 Binders

The identification of novel, high-affinity binders for the JAK2 JH2 domain typically follows a multi-step high-throughput screening (HTS) cascade designed to efficiently identify and validate promising compounds from large chemical libraries.

Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Triage cluster_optimization Lead Optimization Library Compound Library (~100,000s of compounds) PrimaryScreen Primary Screen (e.g., Fluorescence Polarization) Library->PrimaryScreen Hits Initial Hits (~0.05% hit rate) PrimaryScreen->Hits Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation Orthogonal Orthogonal Assay (e.g., Thermal Shift Assay) Confirmation->Orthogonal Selectivity Selectivity Profiling (vs. JH1, other JAKs) Orthogonal->Selectivity SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Selectivity->SAR Biophysical Biophysical Characterization (e.g., SPR) SAR->Biophysical Cellular Cellular Assays (MPN cell lines) SAR->Cellular Lead Lead Candidate Cellular->Lead

Figure 2: A typical workflow for identifying novel JAK2 JH2 binders.

Quantitative Data Summary

The following tables summarize binding affinity and selectivity data for representative small molecules targeting the JAK2 JH2 domain, as identified in published research. A screening campaign would aim to identify novel compounds with similar or improved properties.

Table 1: Binding Affinities of Representative JAK2 JH2 Binders

CompoundAssay TypeTargetBinding Affinity (Kd or IC50)Reference
JNJ-7706621Fluorescence PolarizationJAK2 JH2327 nM (IC50)[8]
ReversineFluorescence PolarizationJAK2 JH2 V617FKi = 1.3 µM[9]
BMS-986165HTRFJAK2 JH2178 nM (IC50)[8]
Analogue 11Fluorescence PolarizationJAK2 JH2 WT0.29 µM (Kd)[7]
Analogue 21Fluorescence PolarizationJAK2 JH2 WT0.096 µM (Kd)[7]

Table 2: Selectivity Profile of Analogue 21

Target DomainBinding Affinity (Kd)Selectivity (JH1 / JH2)Reference
JAK2 JH2 WT0.096 µM-[7]
JAK2 JH1 WT35 µM>360-fold[7]
JAK2 JH2 V617F0.11 µM-[7]

Experimental Protocols

Detailed methodologies for key experiments in a JAK2 JH2 binder screening campaign are provided below.

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

Principle: This assay measures the displacement of a fluorescently labeled probe (tracer) from the ATP-binding pocket of the JAK2 JH2 domain by a test compound.[10] When the tracer is bound to the larger JH2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by a competitive binder, the free tracer tumbles rapidly, resulting in low polarization. This change in polarization is proportional to the binding affinity of the test compound.[11]

Materials:

  • Recombinant human JAK2 JH2 protein (e.g., residues 536-812)

  • Fluorescent Tracer (e.g., "JH2 probe 1" or a fluorescein-labeled ligand)[10][11]

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of JAK2 JH2 protein in Assay Buffer at a concentration determined by prior titration (typically 2-3 times the Kd of the tracer).

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer at a concentration determined by prior titration (e.g., 2 nM).

    • Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to create a 4X working stock (final DMSO concentration should be ≤1%).

  • Assay Plate Setup (10 µL final volume):

    • Add 2.5 µL of 4X test compound solution to the appropriate wells.

    • For control wells, add 2.5 µL of Assay Buffer with the corresponding DMSO concentration (e.g., "No Inhibitor" control).

    • For a "No Protein" control, add 5 µL of Assay Buffer.

    • Add 2.5 µL of 2X fluorescent tracer to all wells.

    • Initiate the binding reaction by adding 5 µL of 2X JAK2 JH2 protein solution to all wells except the "No Protein" control.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • The polarization values (mP) are plotted against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.

Protocol 2: Thermal Shift Assay (TSA)

Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a small molecule ligand typically stabilizes the protein structure, resulting in a positive shift in the Tm (ΔTm). This shift is indicative of a direct binding interaction.[12]

Materials:

  • Recombinant human JAK2 JH2 protein

  • SYPRO Orange dye (or equivalent hydrophobic-sensing dye)

  • Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl

  • Test compounds dissolved in 100% DMSO

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Reagent Preparation:

    • Dilute the JAK2 JH2 protein to a final concentration of 2-5 µM in Assay Buffer.

    • Dilute the SYPRO Orange dye stock (e.g., 5000X) to a 200X working stock in Assay Buffer.

    • Prepare test compounds at a 20X concentration in Assay Buffer (final DMSO concentration ≤1%).

  • Assay Plate Setup (20 µL final volume):

    • In each well, combine 17 µL of the diluted JAK2 JH2 protein with 1 µL of the 20X test compound.

    • Add 2 µL of the 200X SYPRO Orange dye working stock to each well.

    • Seal the plate securely.

  • Thermal Melt Protocol:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient, for example:

      • Start temperature: 25 °C

      • End temperature: 95 °C

      • Ramp rate: 0.05 °C/second

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds and the dye binds to exposed hydrophobic regions.

    • The melting temperature (Tm) is the midpoint of this transition, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein-DMSO control from the Tm of the protein-compound sample. A ΔTm > 2 °C is generally considered a significant indication of binding.

Lead Optimization and Structure-Activity Relationship (SAR)

Once initial hits are validated, a lead optimization phase begins. This is an iterative process where medicinal chemists synthesize analogs of the hit compound ("this compound") to improve properties like binding affinity, selectivity, and drug-like characteristics.

SAR_Cycle Design Design Analogs of 'Binder-1' Synthesize Chemical Synthesis Design->Synthesize Hypothesis Test Biological Testing (FP, TSA, Cellular Assays) Synthesize->Test New Compounds Analyze Analyze Data (Determine SAR) Test->Analyze Quantitative Data Analyze->Design Informed Decisions

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) studies.

This cyclical process, guided by structural insights from techniques like X-ray crystallography, aims to develop a lead candidate with a desirable therapeutic profile.[7][13] The ultimate goal is to identify a potent and selective JAK2 JH2 binder that can effectively modulate the activity of pathogenic JAK2 mutants in a cellular and, eventually, clinical context.

References

Application Notes and Protocols for "JAK2 JH2 binder-1" in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of JAK2 JH2 binder-1 , a potent and selective ligand for the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2), in high-throughput screening (HTS) assays. Detailed protocols for biochemical and cell-based assays are provided to facilitate the discovery and characterization of novel JAK2 inhibitors targeting the JH2 domain.

Introduction

Janus kinases (JAKs) are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that govern hematopoiesis and immune responses.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Structurally, JAKs contain a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][2][3][4] The JH2 domain, despite lacking significant catalytic activity, plays a crucial autoinhibitory role by modulating the function of the JH1 domain.[3][4]

Mutations in the JH2 domain, such as the prevalent V617F mutation in JAK2, lead to hyperactivation of the kinase and are associated with myeloproliferative neoplasms (MPNs).[1][4][5] Consequently, the JH2 domain has emerged as an attractive allosteric target for the development of selective JAK2 inhibitors.[2][6][7] Unlike traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, JH2 binders offer the potential for greater selectivity and a novel mechanism of action.[1][2]

This compound (also referred to as compound 11 in some literature) is a potent and selective binder to the JAK2 JH2 domain.[8] It serves as a valuable tool compound for validating the JH2 domain as a druggable target and for developing HTS assays to identify new chemical entities with similar mechanisms.

Mechanism of Action

This compound functions as an allosteric inhibitor. By binding to the ATP-binding site of the pseudokinase (JH2) domain, it stabilizes an autoinhibitory conformation of JAK2.[1] This binding event prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thereby inhibiting downstream signaling through the JAK/STAT pathway.[1][3] This allosteric inhibition mechanism offers a promising strategy for achieving selectivity against other kinases and for targeting pathogenic, constitutively active JAK2 mutants.[3][7]

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 (JH1-JH2) Cytokine_Receptor->JAK2 Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes JAK2_JH2_binder_1 This compound JAK2_JH2_binder_1->JAK2 Inhibits (Allosteric) DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the reported binding affinity and cellular activity of this compound.

ParameterValueAssay SystemReference
Kd 37.1 nMBiochemical Binding Assay[8]
STAT5 Phosphorylation Inhibition Complete inhibition at 20 µMCell-based assay (both V617F and wild-type JAK2 expressing cells)[8]
In Vivo Activity Significant antitumor activity (25 mg/kg, i.v.)C.B-17 SCID-beige mouse xenograft model[8]

High-Throughput Screening Assays

Several HTS-compatible assay formats can be employed to screen for and characterize JAK2 JH2 binders. These include biochemical assays that measure direct binding to the JH2 domain and cell-based assays that assess the downstream consequences of JH2 engagement.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe from the ATP-binding pocket of the JAK2 JH2 domain.[6][9] When the fluorescent probe is bound to the larger JH2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule binders that compete with the probe for binding to the JH2 domain will displace it, leading to a faster tumbling rate and a decrease in the polarization signal. This assay is well-suited for HTS due to its homogeneous, no-wash format.[6][9]

FP_Assay_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor JH2_A JAK2 JH2 Bound_Complex_A Bound Complex (Slow Tumbling) JH2_A->Bound_Complex_A Probe_A Fluorescent Probe Probe_A->Bound_Complex_A High_FP High FP Signal Bound_Complex_A->High_FP JH2_B JAK2 JH2 Bound_Complex_B Inhibitor-Bound Complex JH2_B->Bound_Complex_B Probe_B Fluorescent Probe (Free in solution) (Fast Tumbling) Low_FP Low FP Signal Probe_B->Low_FP Inhibitor This compound Inhibitor->Bound_Complex_B

Figure 2: Principle of the Fluorescence Polarization (FP) assay for JAK2 JH2 binders.

Experimental Protocol:

  • Reagents:

    • Recombinant human JAK2 JH2 domain protein.

    • Fluorescently labeled probe (e.g., JH2 probe 1).[2][6]

    • Assay Buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20).

    • Test compounds (e.g., this compound as a positive control) serially diluted in DMSO.

  • Procedure (384-well format):

    • Dispense 250 nL of test compounds or DMSO (negative control) into a low-volume, black 384-well plate.

    • Prepare a master mix containing the JAK2 JH2 protein and the fluorescent probe in assay buffer at 2x the final concentration.

    • Add 10 µL of the master mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization using a microplate reader equipped for FP measurements.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the log concentration of the test compounds.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET assays measure the proximity between two molecules labeled with a donor and an acceptor fluorophore.[10][11] For a JAK2 JH2 binding assay, a biotinylated JAK2 JH2 protein can be bound to a streptavidin-conjugated donor (e.g., Europium cryptate), and a labeled tracer that binds to the JH2 ATP pocket can serve as the acceptor. When the tracer is bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the acceptor signal.[12] This homogeneous assay format is robust and has a high signal-to-noise ratio.[10][13]

Experimental Protocol:

  • Reagents:

    • Recombinant GST- or His-tagged human JAK2 JH2 domain.

    • A specific fluorescent tracer for the JAK2 JH2 domain.[12]

    • Donor fluorophore (e.g., anti-tag antibody labeled with Europium).

    • Acceptor fluorophore (e.g., Streptavidin-XL665 if using a biotinylated tracer).

    • HTRF Buffer.

    • Test compounds serially diluted in DMSO.

  • Procedure (384-well format):

    • Dispense 250 nL of test compounds into a 384-well plate.

    • Add 5 µL of the JAK2 JH2 protein solution.

    • Add 5 µL of the fluorescent tracer solution.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the detection mix (donor and acceptor fluorophores).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[14]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.[14]

    • Plot the HTRF ratio against the log concentration of the test compound to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[15][16][17] In the context of a JAK2 JH2 binding assay, one antibody can be coated on Acceptor beads, and a biotinylated ligand that binds to the JH2 domain can be captured by streptavidin-coated Donor beads. When the analyte (JAK2 JH2) is present, it bridges the two beads, bringing them into close proximity. Upon laser excitation, the Donor beads release singlet oxygen, which triggers a chemiluminescent reaction in the Acceptor beads. A compound that disrupts this interaction will lead to a decrease in the AlphaLISA signal.[15][17]

HTS_Workflow Compound_Library Compound Library (in DMSO) Dispensing Acoustic Dispensing (nL volumes) Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Dispensing->Assay_Plate Incubation Incubation (RT, 30-60 min) Assay_Plate->Incubation Reagent_Addition Reagent Addition (e.g., JAK2 JH2, Probe/Tracer) Reagent_Addition->Assay_Plate Detection Signal Detection (FP, TR-FRET, AlphaLISA Reader) Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Figure 3: General high-throughput screening workflow for identifying JAK2 JH2 binders.

Experimental Protocol (Cell-based JAK2 Phosphorylation):

AlphaLISA can also be used in a cell-based format to measure the inhibition of JAK2-mediated STAT phosphorylation.[18]

  • Reagents:

    • AlphaLISA SureFire Ultra Human and Mouse Phospho-JAK2 (Tyr1008) and Total JAK2 Detection Kits.[15][18]

    • Cell line expressing JAK2 (e.g., HEL cells with JAK2 V617F, or cytokine-stimulated cells).

    • Cell culture medium and supplements.

    • Cytokine for stimulation (e.g., IFNγ) if using a wild-type JAK2 cell line.[18]

    • Lysis Buffer.[18]

  • Procedure (96-well culture, 384-well assay):

    • Seed cells in a 96-well plate and incubate overnight.[18]

    • Treat cells with serially diluted test compounds (including this compound) for a specified time.

    • If necessary, stimulate the cells with a cytokine (e.g., IFNγ for 20 minutes) to induce JAK2 phosphorylation.[18]

    • Lyse the cells by adding Lysis Buffer and incubating for 10 minutes at room temperature with shaking.[18]

    • Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.[18]

    • Add 5 µL of the Acceptor bead mix and incubate for 1 hour at room temperature.[18]

    • Add 5 µL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.[18]

    • Read the plate on an Alpha-enabled reader.

  • Data Analysis:

    • Determine the AlphaLISA signal for both phospho-JAK2 and total JAK2.

    • Normalize the phospho-JAK2 signal to the total JAK2 signal.

    • Plot the normalized signal against the log concentration of the compound to calculate the IC50.

Conclusion

This compound is an essential chemical probe for investigating the allosteric regulation of JAK2. The protocols outlined in these application notes for FP, TR-FRET, and AlphaLISA assays provide robust and scalable methods for high-throughput screening campaigns aimed at discovering novel, selective JAK2 JH2 inhibitors. These assays can be readily implemented in academic and industrial drug discovery settings to identify new therapeutic candidates for myeloproliferative neoplasms and other JAK2-driven diseases.

References

Troubleshooting & Optimization

Navigating Experimental Challenges with JAK2 JH2 Binder-1: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and stability of "JAK2 JH2 binder-1" (also known as compound 11), a potent and selective ligand for the pseudokinase domain of JAK2.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate seamless integration of this compound into your research workflows.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound has low aqueous solubility. The abrupt change in solvent polarity from DMSO to an aqueous system causes it to crash out of solution.1. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of <1% in your assay. 2. Use Co-solvents: For in vivo studies or challenging in vitro assays, consider using a formulation with co-solvents like PEG300 and a surfactant such as Tween 80 to improve solubility.[1] 3. Stepwise Dilution: Perform serial dilutions in a solvent intermediate between DMSO and your final aqueous buffer to lessen the polarity shock. 4. pH Optimization: If your experimental system allows, test the solubility of the compound in buffers with slightly different pH values, as the ionization state of the molecule can significantly impact its solubility.
Inconsistent results in binding assays. 1. Compound Precipitation: The compound may not be fully soluble at the tested concentrations, leading to variable effective concentrations. 2. Compound Adsorption: The compound may adsorb to plasticware, reducing the available concentration for binding. 3. Ligand Depletion: At high receptor concentrations and tight binding, the concentration of free ligand may be significantly reduced, affecting assay results.1. Confirm Solubility: Before starting a binding assay, visually inspect your highest concentration dilutions for any signs of precipitation. Consider performing a solubility test in your specific assay buffer. 2. Use Low-Binding Plates: Utilize low-protein-binding microplates for your assays. 3. Include Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20) to your assay buffer can help prevent both precipitation and non-specific binding. 4. Control for Ligand Depletion: Ensure that the total receptor concentration is well below the Kd of the interaction to avoid ligand depletion.
Loss of compound activity over time in prepared solutions. The compound may be unstable in the prepared solvent or under the storage conditions.1. Freshly Prepare Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment from a frozen stock. 2. Proper Stock Storage: Aliquot DMSO stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[1] 3. Assess Stability: If you suspect instability in your assay buffer, perform a stability study by incubating the compound in the buffer for the duration of your experiment and then measuring its concentration or activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: High-purity, anhydrous DMSO is the recommended solvent for preparing initial stock solutions of this compound.

Q2: What is the known binding affinity of this compound?

A2: this compound is a potent binder with a reported dissociation constant (Kd) of 37.1 nM for the JAK2 JH2 domain.[1]

Q3: Can I sonicate or heat the compound to aid dissolution?

A3: Yes, gentle warming and sonication can be used to aid the dissolution of this compound, particularly when preparing formulations with co-solvents. For some formulations, heating to 80°C may be necessary to achieve a clear solution.[1] However, always be mindful of the potential for compound degradation at elevated temperatures and for extended periods.

Q4: How does the V617F mutation in JAK2 JH2 affect the binding of this compound?

A4: While specific binding data for this compound to the V617F mutant is not detailed in the immediate search results, studies on similar diaminotriazole-based binders suggest that the binding affinities for the wild-type and V617F domains are often comparable.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective ligand for the pseudokinase (JH2) domain of JAK2. The JH2 domain is a key regulator of the catalytic activity of the adjacent kinase (JH1) domain. By binding to the ATP-binding site of the JH2 domain, this compound can modulate the signaling activity of JAK2.

Quantitative Data Summary

Solubility Formulations

The following table summarizes tested formulations for achieving a clear solution of this compound at a concentration of 2.5 mg/mL (4.17 mM).[1] Note that these are not measures of intrinsic aqueous solubility but are practical recipes for experimental use.

Protocol Solvent Composition Achieved Solubility Notes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.17 mM)Requires ultrasonic and warming/heating to 80°C.[1]
210% DMSO, 90% Corn Oil2.5 mg/mL (4.17 mM)Requires ultrasonic and warming/heating to 80°C.[1]
Stock Solution Stability
Storage Temperature Duration Notes
-20°C1 monthProtect from light.[1]
-80°C6 monthsProtect from light; recommended for long-term storage.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected vials and store as recommended.

  • Preparation of Aqueous Working Solutions:

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.

    • To prepare the final aqueous working solution, add the diluted DMSO solution to your pre-warmed (if appropriate) aqueous buffer while vortexing gently. The final concentration of DMSO should be kept as low as possible (ideally below 1%).

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol provides a general method to estimate the aqueous solubility of this compound in a buffer of your choice.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a series of glass vials, add your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Spike the buffer with increasing concentrations of the DMSO stock solution. Ensure the final DMSO concentration remains constant and low (e.g., 1%) across all vials.

  • Seal the vials and shake at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • After incubation, filter the solutions through a 0.45 µm filter to remove any undissolved precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • The highest concentration at which no precipitate is observed and which can be confirmed by quantification is an estimate of the kinetic aqueous solubility.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive Inactive JAK2 Receptor->JAK2_inactive 2. Dimerization & JAK2 Association STAT_inactive Inactive STAT JAK2_active Active JAK2 JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_inactive->Receptor 5. STAT Recruitment STAT_active Active STAT (Dimer) STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 9. Transcription Regulation Binder This compound Binder->JAK2_inactive Modulation

Caption: Overview of the JAK-STAT signaling cascade and the modulatory role of this compound.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Solubility Troubleshooting Workflow Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO concentration <1%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration Check_DMSO->Reduce_DMSO No Check_pH Is pH optimization possible for your assay? Check_DMSO->Check_pH Yes Reduce_DMSO->Check_pH Optimize_pH Test a range of buffer pH values Check_pH->Optimize_pH Yes Use_Cosolvents Consider using co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) Check_pH->Use_Cosolvents No Optimize_pH->Use_Cosolvents Success Compound is Soluble Use_Cosolvents->Success

Caption: A step-by-step guide to resolving solubility issues with this compound.

Factors Influencing Compound Stability

Stability_Factors Key Factors Affecting Compound Stability Stability Compound Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability pH Buffer pH pH->Stability Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Stability Solvent Solvent Solvent->Stability

Caption: Critical factors that can impact the stability of this compound in solution.

References

Technical Support Center: Optimizing JAK2 JH2 binder-1 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JAK2 JH2 binder-1 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application and optimization of this potent and selective JAK2 pseudokinase domain binder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule that binds to the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2) with a high affinity (Kd of 37.1 nM).[1] Unlike typical kinase inhibitors that target the active kinase (JH1) domain, this compound modulates JAK2 activity by binding to its regulatory pseudokinase domain. The JH2 domain is a crucial regulator of the JH1 domain's catalytic activity.[2][3] Dysregulation of the JAK-STAT signaling pathway, often due to mutations in JAK2, is implicated in various myeloproliferative neoplasms.[4][5] By binding to the JH2 domain, this compound can allosterically modulate the conformation and activity of the JAK2 protein, thereby affecting downstream signaling pathways, such as the phosphorylation of STAT5.[1]

Q2: What is a recommended starting concentration for this compound in cell assays?

A2: A good starting point for this compound in cell-based assays is a concentration range of 2 µM to 30 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, the experimental endpoint being measured, and the incubation time. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How long should I incubate cells with this compound?

A3: The incubation time will vary depending on the assay. For observing direct effects on JAK2 signaling, such as the inhibition of STAT5 phosphorylation, shorter incubation times of 1 to 4 hours may be sufficient.[1] For downstream cellular effects like changes in cell proliferation or apoptosis, longer incubation times of 24 to 72 hours are typically necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be required.[1] Stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to minimize freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of p-STAT5 Concentration is too low: The effective concentration can vary between cell lines.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).
Incubation time is too short: The inhibitor may require more time to engage with the target and elicit a downstream effect.Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal incubation time.
Compound instability: The compound may have degraded due to improper storage or handling.Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions are maintained.
Cell line is not responsive: The cell line may not have an active JAK2-STAT5 signaling pathway or may have resistance mechanisms.Confirm the activation of the JAK2-STAT5 pathway in your cell line using a positive control (e.g., cytokine stimulation). Consider using a different cell line known to be sensitive to JAK2 inhibition.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.
Pipetting errors during dilution: Inaccurate serial dilutions can lead to inconsistent compound concentrations.Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of the compound at each concentration to add to replicate wells.
Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth and compound concentration.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Unexpected cytotoxicity Concentration is too high: High concentrations of the compound may lead to off-target effects and general toxicity.Lower the concentration range in your dose-response experiments. Determine the IC50 for cytotoxicity and work at concentrations below this for mechanistic studies.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments.

Data Presentation

Table 1: Reported Activity of this compound

ParameterValueCell LinesConditionsReference
Kd 37.1 nM-Biochemical Assay[1]
p-STAT5 Inhibition Complete inhibitionHEL (V617F JAK2 mutant) and TF-1 (wild-type JAK2)20 µM, 1-48 hours[1]
Effective Concentration Range 2 - 30 µMHEL and TF-1 cells1-48 hours[1]

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound using Western Blot for p-STAT5

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting STAT5 phosphorylation in a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., HEL, SET-2)

  • Complete cell culture medium

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 30 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT5, total STAT5, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 and loading control signals. Plot the normalized p-STAT5 levels against the concentration of this compound to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[6]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis method (e.g., freeze-thaw cycles, sonication)

  • Western blotting reagents (as in Protocol 1)

  • Primary antibody: anti-JAK2

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with the desired concentration of this compound (determined from Protocol 1) and another group with vehicle (DMSO) for the desired incubation time (e.g., 4 hours).

  • Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells using a method such as three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and perform Western blotting as described in Protocol 1, using an anti-JAK2 antibody.

  • Data Analysis: Quantify the band intensities for JAK2 at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble JAK2 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Binder This compound Binder->JAK2_inactive Binding to JH2 (Modulates activity) Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the modulatory role of this compound.

Experimental_Workflow Workflow for Optimizing Inhibitor Concentration Start Start: Cell Culture Dose_Response Dose-Response Experiment (e.g., 0.1 - 30 µM) Start->Dose_Response Western_Blot Western Blot for p-STAT5 Dose_Response->Western_Blot Analyze_IC50 Analyze IC50 for p-STAT5 Inhibition Western_Blot->Analyze_IC50 CETSA Target Engagement (CETSA) Analyze_IC50->CETSA Downstream_Assays Downstream Functional Assays (Proliferation, Apoptosis) Analyze_IC50->Downstream_Assays End End: Optimal Concentration Determined CETSA->End Downstream_Assays->End

Caption: A typical experimental workflow for determining the optimal concentration.

Troubleshooting_Tree Troubleshooting Decision Tree Start Issue: No Inhibition Check_Concentration Is concentration range appropriate? Start->Check_Concentration Widen_Range Widen concentration range Check_Concentration->Widen_Range No Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Widen_Range->Check_Time Increase_Time Increase incubation time Check_Time->Increase_Time No Check_Compound Is the compound active? Check_Time->Check_Compound Yes Increase_Time->Check_Compound Fresh_Stock Use fresh compound stock Check_Compound->Fresh_Stock No Check_Cells Is the cell line responsive? Check_Compound->Check_Cells Yes Fresh_Stock->Check_Cells Validate_Pathway Validate pathway activity (positive control) Check_Cells->Validate_Pathway No Success Problem Solved Check_Cells->Success Yes Further_Investigation Further Investigation Needed Validate_Pathway->Further_Investigation

Caption: A decision tree for troubleshooting common issues in cell-based assays.

References

"JAK2 JH2 binder-1" potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of "JAK2 JH2 binder-1". The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary known binding affinity of "this compound"?

A1: "this compound" is known to bind to the Janus kinase 2 (JAK2) pseudokinase domain (JH2) with a dissociation constant (Kd) of 37.1 nM.[1][2][3][4][5][6][7] This indicates a high-affinity interaction with its intended target.

Q2: I am observing unexpected phenotypes in my cellular assays that are not consistent with JAK2 inhibition alone. What could be the cause?

A2: Unexpected phenotypes can arise from off-target effects, where a compound interacts with proteins other than its intended target. While specific off-target data for "this compound" is not publicly available, inhibitors targeting the JAK family often exhibit some degree of cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket. We recommend performing a comprehensive kinase selectivity screen to identify potential off-target interactions.

Q3: What are the most common off-target families for JAK2 inhibitors?

A3: Generally, inhibitors targeting the JAK family may show activity against other JAK family members (JAK1, JAK3, TYK2) and other kinase families that share structural similarities in their ATP-binding sites. The degree of selectivity varies greatly between different chemical scaffolds.

Q4: How can I experimentally determine the kinase selectivity profile of "this compound"?

A4: A standard approach is to perform an in vitro kinase panel assay. This typically involves screening the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ services) at a fixed concentration (e.g., 1 µM). The results are usually reported as the percentage of remaining kinase activity or the dissociation constant (Kd) for any significant interactions.

Q5: What cellular assays can I use to confirm suspected off-target effects observed in my primary screen?

A5: Once potential off-target kinases are identified from a kinase panel, you can use cellular assays to confirm these findings. For example, if an off-target kinase is known to activate a specific signaling pathway, you can use a reporter assay or western blotting to see if "this compound" modulates that pathway in a relevant cell line. It is also crucial to include appropriate controls, such as a known selective inhibitor for the suspected off-target kinase.

Troubleshooting Guides

Issue: Inconsistent results in downstream signaling assays (e.g., STAT phosphorylation).
  • Possible Cause 1: Off-target kinase inhibition. Inhibition of other kinases upstream of the JAK-STAT pathway could be modulating the signal.

    • Troubleshooting Step: Perform a kinase selectivity panel to identify potential off-target interactions. If an off-target is identified, validate its effect in your cellular system using a more selective inhibitor for that target.

  • Possible Cause 2: Cellular context. The expression levels of on- and off-target kinases can vary between different cell lines, leading to different phenotypic outcomes.

    • Troubleshooting Step: Characterize the expression levels of key kinases in your cell model using techniques like quantitative PCR or proteomics.

Issue: Unexpected cell toxicity or reduced proliferation.
  • Possible Cause 1: Off-target effects on cell cycle kinases. Inhibition of kinases involved in cell cycle progression (e.g., CDKs) can lead to cytotoxicity.

    • Troubleshooting Step: Review the results of a broad kinase panel for activity against cell cycle-related kinases. Perform cell cycle analysis (e.g., by flow cytometry) to see if "this compound" induces arrest at a specific phase.

  • Possible Cause 2: Mitochondrial toxicity. Some compounds can interfere with mitochondrial function, leading to cell death.

    • Troubleshooting Step: Assess mitochondrial health using assays such as the MTT assay or by measuring mitochondrial membrane potential.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for a Hypothetical JAK2 Inhibitor

Disclaimer: The following data is for illustrative purposes only and is not specific to "this compound". It represents a potential selectivity profile that could be obtained from a kinase panel screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2Potential Implication
JAK2 10 1x On-target
JAK1505xPotential effects on inflammatory signaling
JAK320020xLower potential for immunosuppressive effects
TYK215015xPotential effects on cytokine signaling
FLT3808xPotential for hematological effects
RET50050xLower potential for off-target effects
CDK2>1000>100xLow potential for cell cycle effects

Experimental Protocols

Protocol: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)
  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the test compound across a range of concentrations.

  • Kinase and Ligand Addition: Add a purified, affinity-tagged kinase from a broad panel and a fluorescently labeled or immobilized ligand that is known to bind to the ATP pocket of the kinase.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Detection: Measure the amount of ligand bound to the kinase. The displacement of the ligand by the test compound results in a signal change.

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of the test compound. Determine the dissociation constant (Kd) or IC50 value for each kinase interaction by fitting the data to a dose-response curve.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression 6. Nuclear Translocation Inhibitor JAK2 JH2 binder-1 Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Cytokine Binding

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition for "this compound".

Off_Target_Workflow cluster_screening Initial Screening cluster_profiling Off-Target Profiling cluster_validation Cellular Validation cluster_conclusion Conclusion Primary_Assay Primary Assay (e.g., Cell-based Phenotypic Screen) Hit_Compound Identify 'this compound' Primary_Assay->Hit_Compound Kinase_Panel In Vitro Kinase Panel (>400 kinases) Hit_Compound->Kinase_Panel Test for Selectivity Identify_Off_Targets Identify Potential Off-Targets (e.g., JAK1, FLT3) Kinase_Panel->Identify_Off_Targets Cell_Assay Cell-based Assays for Off-Targets (e.g., Western Blot, Reporter Assay) Identify_Off_Targets->Cell_Assay Validate in Cellular Context Confirm_Activity Confirm or Invalidate Off-Target Activity Cell_Assay->Confirm_Activity SAR Structure-Activity Relationship (SAR) & Lead Optimization Confirm_Activity->SAR Inform Drug Design

Caption: Experimental workflow for identifying and validating potential off-target effects of a kinase inhibitor.

References

Technical Support Center: Minimizing Assay Interference with JAK2 JH2 Binders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with small molecule binders of the Janus kinase 2 (JAK2) pseudokinase domain (JH2). The focus is on minimizing assay interference to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the function of the JAK2 JH2 domain and why is it a target for small molecule binders?

The JAK2 protein is a critical mediator of signaling for numerous cytokine receptors, playing a key role in processes like hematopoiesis.[1][2] It contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite being considered catalytically weak, plays a crucial auto-inhibitory role by negatively regulating the activity of the JH1 domain.[1][2][3] Mutations in the JH2 domain, such as the prevalent V617F mutation, can disrupt this inhibition, leading to constitutive JAK2 activation and contributing to myeloproliferative neoplasms (MPNs).[1][4] Small molecules that bind to the JH2 domain can potentially modulate the activity of JAK2, and identifying compounds that selectively target mutant forms of JAK2 is an active area of research.[5]

Q2: What are the common types of assay interference observed with small molecule inhibitors like JAK2 JH2 binders?

Assay interference can lead to false-positive or false-negative results. Common types of interference include:

  • Non-specific binding: The compound binds to surfaces of the assay plate, tubing, or other proteins in the assay, reducing its effective concentration or causing a false signal.[6][7]

  • Solvent effects: The solvent used to dissolve the compound, typically DMSO, can inhibit enzyme activity or affect cell viability at higher concentrations.[8]

  • Compound instability: The small molecule may degrade in the assay buffer or under experimental conditions.[8][9]

  • Cross-reactivity: In immunoassays, the detection antibodies may cross-react with other molecules in the sample.[10][11]

  • Matrix effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay.[10][12]

Q3: My JAK2 JH2 binder shows poor solubility in aqueous buffers. How can I address this?

Poor aqueous solubility is a frequent challenge with small molecules. Here are some strategies:

  • Optimize Solvent Concentration: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low, typically less than 0.5%, to avoid solvent-induced artifacts.[8]

  • Use of Excipients: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility in in vitro assays.[8]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[8]

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8]

Troubleshooting Guides

Issue 1: High Background Signal or Inconsistent Results

High background or variability between replicates can obscure real effects.

Potential Cause & Solution Table

Potential CauseRecommended Solution
Non-Specific Binding Increase the salt concentration (e.g., NaCl) in the assay buffer to reduce charge-based interactions.[6] Include blocking agents like Bovine Serum Albumin (BSA) or casein in your buffer.[6][7][13] Add a low concentration of a non-ionic surfactant such as Tween-20 (e.g., 0.01-0.1%) to disrupt hydrophobic interactions.[6][13]
Reagent Contamination Use fresh, high-quality reagents and sterile techniques to prevent contamination that could interfere with the assay signal.[8]
Pipetting and Handling Errors Calibrate pipettes regularly and use consistent, careful pipetting techniques to minimize variations in compound concentrations.[8]
Compound Instability Prepare fresh dilutions from a stable stock solution for each experiment. Assess compound stability in the assay buffer over the experiment's duration.[8][9]
Issue 2: Loss of Inhibitor Activity

A decrease in the expected inhibitory effect of your JAK2 JH2 binder can be due to several factors.

Troubleshooting Workflow

Caption: Troubleshooting workflow for investigating loss of inhibitor activity.

Experimental Protocols

Protocol 1: Basic Assay Buffer Optimization to Reduce Non-Specific Binding

This protocol outlines a systematic approach to optimizing your assay buffer to minimize non-specific binding of a JAK2 JH2 binder.

Materials:

  • JAK2 JH2 binder stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., PBS or Tris-based buffer)

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Sodium Chloride (NaCl)

  • Assay plate (e.g., 96-well plate)

  • Detection reagents for your specific assay

Procedure:

  • Prepare a Matrix of Buffer Conditions: Prepare a set of assay buffers with varying concentrations of additives. See the table below for an example.

  • Compound Dilution: Prepare a working dilution of your JAK2 JH2 binder in each of the test buffers. Include a "no compound" control for each buffer condition.

  • Assay Performance: Run your standard assay protocol using these different buffer conditions.

  • Data Analysis: Compare the signal-to-background ratio for each condition. The optimal buffer will have a low background signal in the absence of the compound and a clear dose-response in its presence.

Example Buffer Optimization Matrix

Buffer ConditionBase BufferBSA (%)Tween-20 (%)NaCl (mM)
1 (Control)PBS, pH 7.400150
2PBS, pH 7.40.10150
3PBS, pH 7.400.05150
4PBS, pH 7.400300
5PBS, pH 7.40.10.05150
6PBS, pH 7.40.10.05300
Protocol 2: Assessing Compound Stability using HPLC

This protocol provides a general method to assess the stability of your JAK2 JH2 binder in the final assay buffer.

Materials:

  • JAK2 JH2 binder stock solution

  • Optimized Assay Buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Time Zero (T=0) Sample: Prepare a dilution of your JAK2 JH2 binder in the optimized assay buffer to the final assay concentration. Immediately inject a sample onto the HPLC system to obtain a chromatogram representing the undegraded compound.

  • Incubate Sample: Incubate the remaining diluted compound solution under the same conditions as your assay (e.g., temperature, light exposure) for the duration of the assay.

  • Time Final (T=final) Sample: At the end of the incubation period, inject another sample onto the HPLC system.

  • Data Analysis: Compare the chromatograms from T=0 and T=final. A significant decrease in the area of the main peak corresponding to your compound or the appearance of new peaks at T=final indicates degradation.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 (JH1-JH2) Receptor->JAK2 Activation Cytokine Cytokine Cytokine->Receptor JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation Binder JAK2 JH2 Binder Binder->JAK2 Modulation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 JH2 binder.

Caption: General experimental workflow for a cell-based or biochemical assay with a small molecule inhibitor.

References

Technical Support Center: JAK2 JH2 Binder-1 Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescence polarization (FP) assays with "JAK2 JH2 binder-1".

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a fluorescence polarization assay for studying this compound?

A fluorescence polarization (FP) assay is a powerful technique used to monitor molecular interactions in solution.[1][2] It relies on the principle that when a small fluorescently labeled molecule (the "tracer," in this case, a fluorescent version of this compound) is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. However, when this tracer binds to a much larger molecule, such as the JAK2 JH2 protein domain, its rotational movement is significantly slowed.[1][2] This reduced tumbling results in the emission of light that remains more polarized. By measuring the change in polarization, we can quantify the extent of binding between the tracer and the protein.

Q2: What are the critical components needed for a this compound FP assay?

To perform a successful FP assay for a JAK2 JH2 binder, you will need:

  • Highly purified JAK2 JH2 protein: The purity of the protein is crucial to minimize light scattering and non-specific binding.[3]

  • A fluorescently labeled JAK2 JH2 binder (tracer): This tracer should be of high purity, with minimal free fluorophore, and retain high affinity for the JAK2 JH2 domain.[3][4]

  • A suitable assay buffer: The buffer should maintain the stability and function of the JAK2 JH2 protein.

  • A microplate reader capable of measuring fluorescence polarization. [5]

  • Non-binding microplates: To prevent the tracer from sticking to the plastic, which can artificially increase polarization values.[3][6]

Q3: How do I set up a competitive FP assay to screen for other JAK2 JH2 binders?

A competitive FP assay is used to determine the binding affinity of unlabeled compounds that compete with the fluorescent tracer for the same binding site on the JAK2 JH2 domain.[6][7] The assay is set up with a fixed concentration of JAK2 JH2 protein and the fluorescent tracer. When an unlabeled competitor compound is added, it displaces the tracer from the JAK2 JH2 binding pocket. This displacement leads to an increase in the population of free, rapidly tumbling tracer, resulting in a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the affinity and concentration of the competitor compound.[6]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence polarization experiments with this compound.

Problem Possible Cause Recommended Solution
Low FP signal window (small ΔmP) 1. Insufficient size difference: The molecular weight difference between the tracer and the JAK2 JH2 protein may not be large enough.[3][4] 2. Low binding affinity of the tracer: If the tracer's affinity for JAK2 JH2 is weak, a high protein concentration is needed, which can cause other issues.[4] 3. Poor tracer quality: Contamination with unlabeled binder or free fluorophore can compress the assay window.[3][4] 4. "Propeller effect": A long, flexible linker attaching the fluorophore to the binder can allow the fluorophore to rotate freely even when the binder is bound to the protein.[4][8]1. Ensure a significant size difference (ideally at least a 10-fold difference in molecular weight) between the tracer and the protein.[3] 2. Use a tracer with high affinity for the JAK2 JH2 domain. A tracer with a Kd in the low nanomolar range is ideal.[7] 3. Purify the tracer using methods like HPLC to ensure it is >90% labeled and free of contaminants.[3][4] 4. Use a fluorophore with a short, rigid linker. Consider labeling at different positions on the binder to optimize the signal change.[4]
High data variability (High Standard Deviation) 1. Protein aggregation: Aggregated protein can cause light scattering and inconsistent results. 2. Pipetting inaccuracies: Inconsistent dispensing of reagents will lead to variable results. 3. Tracer sticking to plates: Non-specific binding of the tracer to the microplate wells can cause artificially high and variable polarization readings.[3][6] 4. Insufficient incubation time: The binding reaction may not have reached equilibrium.[1]1. Centrifuge the protein stock before use to remove aggregates. Consider adding a non-ionic detergent like 0.01% Tween-20 to the assay buffer.[4] 2. Ensure pipettes are properly calibrated and use careful pipetting techniques. 3. Use non-binding surface microplates.[3][6] 4. Optimize the incubation time to ensure the binding reaction has reached equilibrium before reading the plate.[1]
No inhibitor displacement in a competitive assay 1. Inhibitor concentration is too low: The concentration range of the test compound may not be sufficient to displace the tracer. 2. Protein concentration is too high: If the protein concentration is significantly above the tracer's Kd, the assay becomes insensitive to competition.[4] 3. Inhibitor insolubility: The test compound may not be soluble in the assay buffer. 4. Non-competitive binding: The inhibitor may bind to a different site on the protein than the tracer.[4]1. Test a wider and higher concentration range of the inhibitor. 2. Lower the protein concentration to be closer to the Kd of the tracer-protein interaction.[4] 3. Confirm the solubility of the inhibitor in the assay buffer. The final DMSO concentration should typically be kept at or below 1%.[5] 4. An FP competition assay is designed to detect competitive inhibitors. Consider alternative assays to investigate non-competitive binding.[4]
Unexpected decrease in polarization upon binding 1. Fluorophore interaction with the binding pocket: The fluorophore itself might be interacting with a part of the protein upon binding, leading to a change in its rotational freedom or fluorescence lifetime.[8] 2. Conformational change in the protein: Binding of the tracer could induce a conformational change in the JAK2 JH2 domain that affects the fluorophore's environment.1. This can sometimes be used to measure binding affinity, but it is non-ideal. Consider redesigning the tracer by changing the fluorophore, the attachment site, or the linker.[8] 2. While less common, this is a possibility. Further biophysical studies would be needed to confirm such a mechanism.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol outlines the steps for a standard competitive FP assay to determine the IC50 value of an unlabeled inhibitor for the JAK2 JH2 domain.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • JAK2 JH2 Protein Stock: Prepare a concentrated stock solution of purified JAK2 JH2 protein in assay buffer.

  • Tracer Stock: Prepare a concentrated stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO).

  • Inhibitor Stock: Prepare a high-concentration stock solution of the unlabeled test compound in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock in 100% DMSO.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 0.5 µL) of each inhibitor dilution (and DMSO for controls) to the wells of a black, non-binding surface 384-well plate.

    • Prepare a solution containing the JAK2 JH2 protein at 2x the final desired concentration in assay buffer.

    • Prepare a solution containing the tracer at 2x the final desired concentration in assay buffer.

    • Add the 2x JAK2 JH2 protein solution to all wells except the "tracer only" controls.

    • Add the 2x tracer solution to all wells.

    • Add assay buffer to the "tracer only" and "no protein" control wells to bring the final volume to be consistent across the plate.

  • Incubation: Mix the plate gently (e.g., on a plate shaker) and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[9]

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

3. Data Analysis:

  • The raw fluorescence polarization data is typically converted to millipolarization (mP) units.

  • Plot the mP values against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound tracer.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified JAK-STAT signaling pathway.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Tracer - Inhibitor Dilutions Dispense Dispense Reagents into 384-well Plate Reagents->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot mP vs. [Inhibitor] Read->Plot Calculate Calculate IC50 Plot->Calculate

References

"JAK2 JH2 binder-1" improving signal-to-noise in thermal shift assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing "JAK2 JH2 binder-1" in thermal shift assays (TSA), also known as Differential Scanning Fluorimetry (DSF). This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to facilitate successful experimentation and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as compound 11 in associated literature, is a potent and selective small molecule that binds to the pseudokinase domain (JH2) of Janus Kinase 2 (JAK2).[1] Its high affinity (Kd = 37.1 nM) for the JH2 domain allows it to modulate the activity of JAK2.[1] The JH2 domain is a critical regulator of the adjacent catalytically active kinase domain (JH1).[2] By binding to this regulatory domain, this compound can inhibit downstream signaling pathways, such as the phosphorylation of STAT5, which is crucial in the progression of various myeloproliferative neoplasms.[1]

Q2: How does a potent binder like this compound improve the signal-to-noise ratio in a thermal shift assay?

A2: In a thermal shift assay, the "signal" is the change in the melting temperature (ΔTm) of the target protein upon ligand binding. A potent and specific binder like this compound will form a stable complex with the JAK2 JH2 domain. This stabilization increases the energy required to unfold the protein, resulting in a significant, measurable increase in its melting temperature. The "noise" in the assay can be attributed to baseline fluorescence fluctuations, instrument variability, or minor, non-specific interactions.

By inducing a large and reproducible thermal shift, a potent binder increases the magnitude of the signal (a large ΔTm). This makes the signal easily distinguishable from the background noise, thereby improving the signal-to-noise ratio and increasing the confidence in the results.

Q3: What is a typical thermal shift (ΔTm) that indicates a positive interaction or "hit" in a screening campaign?

A3: While the magnitude of the thermal shift can vary depending on the protein, the ligand, and the assay conditions, a commonly used criterion for a "hit" in small molecule screening campaigns is a thermal shift (ΔTm) of 2°C or greater.[2][3] For context, the natural ligand ATP has been shown to induce a thermal stabilization of the JAK2 JH2 domain of up to 3°C.[4] Potent binders are expected to produce shifts in this range or higher.

Troubleshooting Guide

Issue 1: High Initial Fluorescence or a Descending Melt Curve

  • Q: My thermal shift assay shows very high fluorescence at the starting temperature, and the signal decreases as the temperature increases. What could be the cause?

    • A: This is a common issue that can arise from several factors:

      • Partially Unfolded Protein: The protein sample may be partially denatured or aggregated from the start. This exposes hydrophobic regions that the fluorescent dye (e.g., SYPRO Orange) can bind to immediately, causing high initial fluorescence. As the temperature increases, the protein may aggregate further and precipitate, leading to a decrease in fluorescence.

      • Solution: Ensure the protein is properly folded and purified. Consider an additional purification step like size-exclusion chromatography. Perform quality control on the protein stock.

      • Exposed Hydrophobic Patches: The native structure of your JAK2 JH2 protein might have accessible hydrophobic patches, leading to dye binding even at low temperatures.

      • Solution: While this is an intrinsic property, optimizing buffer conditions (e.g., pH, salt concentration) can sometimes help stabilize the protein and minimize this effect.

      • Incompatible Buffer Components: Certain components in your buffer could be interacting with the dye or destabilizing the protein.

      • Solution: Run a control with just the buffer and the dye to check for interactions. If necessary, perform a buffer screen to find a more suitable condition for your protein.

Issue 2: No or Very Small Thermal Shift (Low Signal)

  • Q: I'm not observing a significant change in melting temperature (ΔTm) even though I expect my compound to bind. What should I check?

    • A: A lack of a discernible shift can be due to several experimental factors:

      • Insufficient Protein or Dye Concentration: The concentrations of the protein or the fluorescent dye may be too low to generate a robust signal.

      • Solution: Titrate both the protein and dye concentrations to find the optimal ratio that yields a clear sigmoidal melt curve with a high signal-to-noise ratio. A typical starting point for protein concentration is 2-5 µM.

      • Compound Insolubility: The binder may not be soluble in the final assay buffer, preventing it from interacting with the protein.

      • Solution: Check the solubility of this compound in your final buffer. Ensure the final concentration of any solvent (like DMSO) is low and consistent across all wells (typically ≤1%).

      • Incorrect pH or Buffer Conditions: The chosen buffer might not be optimal for protein stability or ligand binding.

      • Solution: Re-evaluate the buffer composition. The pH of some buffers (like Tris) is temperature-dependent, which can affect the protein's stability during the temperature ramp.

Issue 3: High Variability Between Replicates

  • Q: My replicate wells are showing inconsistent melting curves and Tm values. How can I improve the precision of my assay?

    • A: High variability often points to technical inconsistencies:

      • Pipetting Inaccuracy: Small errors in pipetting protein, dye, or compound can lead to significant differences between wells.

      • Solution: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. Be careful to avoid introducing air bubbles.

      • Evaporation: Sample evaporation during the temperature ramp can concentrate the components in the well, altering the results. This is more common in the outer wells of a plate ("edge effects").

      • Solution: Use high-quality plate seals. If the problem persists, consider not using the outer wells of the 96-well plate for samples; instead, fill them with buffer to create a humidity barrier.

      • Incomplete Mixing: If the compound and protein are not mixed properly, the binding equilibrium will not be reached, leading to inconsistent stabilization.

      • Solution: After adding all components to the plate, briefly centrifuge it (e.g., 1000 x g for 1 minute) to ensure all liquids are at the bottom and mixed.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and typical thermal shift assay conditions.

ParameterValueSource
Binding Affinity (Kd) of this compound 37.1 nM[1]
Typical JAK2 JH2 Protein Concentration 2 - 20 µM[3]
Typical SYPRO Orange Dye Concentration 2x - 10x[3]
Example JAK2 JH2 V617F Protein Concentration 2 µM[2][3]
Example SYPRO Orange Dye Concentration 6x[2][3]
Common ΔTm Hit Criterion ≥ 2 °C[2][3]
Reported ΔTm for ATP with JAK2 JH2 up to 3 °C[4]

Detailed Experimental Protocol: Thermal Shift Assay with this compound

This protocol provides a general framework for performing a thermal shift assay to measure the stabilization of the JAK2 JH2 domain by this compound.

1. Reagent Preparation:

  • JAK2 JH2 Protein Stock: Prepare a concentrated stock of purified JAK2 JH2 protein (e.g., 1 mg/mL) in a suitable storage buffer (e.g., 20 mM Tris-Cl pH 8.5, 500 mM NaCl, 20% glycerol). Perform a concentration measurement (e.g., via Nanodrop or Bradford assay).

  • Assay Buffer: Prepare the desired assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Fluorescent Dye Stock: Use a commercially available dye such as SYPRO Orange, typically supplied as a 5000x concentrate in DMSO.

2. Assay Plate Setup:

  • Master Mix Preparation: On the day of the experiment, prepare a master mix containing the JAK2 JH2 protein and the fluorescent dye in the assay buffer. For a final protein concentration of 2 µM and a final dye concentration of 5x in a 20 µL reaction volume, the master mix should be prepared accordingly.

    • Example for one 96-well plate (100 reactions):

      • Assay Buffer: ~1950 µL

      • JAK2 JH2 Protein Stock: (e.g., to achieve 2 µM final concentration)

      • SYPRO Orange (5000x): 2 µL

  • Dispense Master Mix: Aliquot 19 µL of the master mix into each well of a 96-well PCR plate.

  • Compound Addition:

    • Test Wells: Add 1 µL of diluted this compound stock solution to the appropriate wells. To create a dose-response curve, perform serial dilutions of the 10 mM stock.

    • Negative Control (No Ligand): Add 1 µL of DMSO (or the same solvent used for the binder) to control wells. This will be used to determine the baseline Tm of the protein.

    • No Protein Control: In separate wells, add 19 µL of assay buffer with 5x dye and 1 µL of DMSO to check for any signal from the buffer or dye alone.

  • Plate Sealing and Centrifugation:

    • Seal the plate securely with an optical-quality plate seal.

    • Centrifuge the plate at ~1000 x g for 1 minute to mix the contents and remove any air bubbles.

    • Incubate the plate at room temperature for 15-30 minutes to allow the binder to reach binding equilibrium with the protein.

3. Data Acquisition (Real-Time PCR Instrument):

  • Place the plate in a real-time PCR instrument.

  • Set up the instrument to monitor the fluorescence of the chosen dye (e.g., for SYPRO Orange, excitation ~470 nm, emission ~570 nm).

  • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

  • Set the instrument to collect fluorescence data at each temperature increment (e.g., every 0.5°C or 1°C).

4. Data Analysis:

  • Export the fluorescence vs. temperature data.

  • Plot the raw fluorescence data for each well against temperature. A successful experiment should yield a sigmoidal curve.

  • The melting temperature (Tm) is the midpoint of the transition in this curve. This can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).

  • Calculate the thermal shift (ΔTm) for the binder-treated samples by subtracting the Tm of the negative control (protein + DMSO) from the Tm of the binder-treated sample (ΔTm = Tm_binder - Tm_control).

  • A positive ΔTm value indicates that the binder has stabilized the protein.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis P JAK2 JH2 Protein Mix Create Master Mix (Protein + Dye) P->Mix D Fluorescent Dye (e.g., SYPRO Orange) D->Mix L This compound Add_L Add Binder-1 or DMSO (Control) L->Add_L Plate Aliquot to 96-Well Plate Mix->Plate Plate->Add_L qPCR Heat in qPCR Machine (25°C -> 95°C) Add_L->qPCR Measure Measure Fluorescence at each Temp. Increment qPCR->Measure Plot Plot Fluorescence vs. Temp Measure->Plot Tm Calculate Tm (Melting Temperature) Plot->Tm DeltaTm Calculate ΔTm (Tm_binder - Tm_control) Tm->DeltaTm Result Result: Protein Stabilization DeltaTm->Result

Caption: Experimental workflow for a thermal shift assay.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Dimerization & Activation JAK2->JAK2 3. Autophosphorylation STAT STAT JAK2->STAT 4. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Transcription Gene Transcription Nucleus->Transcription 7. Regulation

Caption: The JAK-STAT signaling pathway.

References

Technical Support Center: Addressing Low Binding Affinity in JAK2 JH2 Binder-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with "JAK2 JH2 binder-1" and its analogs, specifically focusing on challenges related to low binding affinity.

Troubleshooting Guides

Issue: Low Binding Affinity Observed in Newly Synthesized Analogs

Question: We have synthesized a series of analogs based on the "this compound" scaffold, but our initial screening reveals significantly lower binding affinity compared to the parent compound. What are the potential causes and how can we address this?

Answer: Low binding affinity in analogs can stem from several factors related to structural and chemical modifications. Here's a systematic approach to troubleshooting this issue:

  • Re-evaluate Structure-Activity Relationships (SAR):

    • Modification of Core Scaffold: Alterations to the core chemical structure, such as the diaminotriazole core, can disrupt key hydrogen bonding interactions with the hinge region of the JAK2 JH2 domain.[1] It is crucial to maintain these interactions for baseline affinity.

    • Substitution Patterns: The position and nature of substituents play a critical role. For instance, in the diaminotriazole series, modifications at the solvent-exposed region can be explored to enhance affinity, while changes near the hinge-binding motif should be more conservative.

    • Introduction of Steric Hindrance: Bulky substituents introduced to improve properties like solubility might sterically clash with residues in the ATP-binding pocket, thereby reducing affinity. Computational modeling can help predict and avoid such clashes.

  • Assess Compound Quality and Purity:

    • Ensure that the synthesized analogs are of high purity. Impurities can interfere with binding assays and lead to inaccurate affinity measurements.

    • Verify the structural integrity of the compounds using analytical techniques such as NMR and mass spectrometry.

  • Optimize Assay Conditions:

    • The observed low affinity might be an artifact of suboptimal assay conditions. Refer to the detailed experimental protocols for Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) below to ensure your setup is optimized.

Question: Our fluorescence polarization (FP) assay for measuring binding affinity is showing a low signal window (ΔmP) or high variability. What steps can we take to troubleshoot the assay itself?

Answer: A robust FP assay is critical for accurately determining binding affinities. Here are common issues and solutions:

  • Low Signal Window (ΔmP):

    • Cause: Insufficient difference in molecular weight between the fluorescently labeled tracer and the unbound tracer. The change in polarization is proportional to the change in the rotational speed of the tracer upon binding to the protein.

    • Solution:

      • Ensure you are using a high-affinity tracer. A weakly binding tracer will require higher concentrations of protein, which can lead to other issues.

      • If developing a custom tracer, consider using a smaller fluorescent probe or attaching it via a more rigid linker to minimize the "propeller effect," where the probe rotates independently of the ligand.[2]

  • High Variability (Low Z'-factor):

    • Cause: This can be due to several factors, including pipetting errors, protein aggregation, or non-specific binding of the tracer to the plate.

    • Solution:

      • Include a non-ionic detergent like 0.01% Tween-20 in the assay buffer to reduce non-specific binding and protein aggregation.[3]

      • Use non-binding surface (NBS) plates.[3]

      • Centrifuge the protein stock before use to remove any aggregates.[2]

      • Ensure accurate and consistent pipetting, especially for serial dilutions.

Question: Our Isothermal Titration Calorimetry (ITC) data is noisy and difficult to interpret. How can we improve the quality of our ITC experiments?

Answer: ITC is a powerful technique for characterizing binding thermodynamics, but it is sensitive to experimental conditions. Here are troubleshooting tips for common ITC issues:

  • Noisy Baseline:

    • Cause: Air bubbles in the sample or reference cell, or improper cleaning.

    • Solution:

      • Thoroughly degas all solutions before loading them into the calorimeter.

      • Follow a rigorous cleaning protocol between experiments.

      • Ensure the injection syringe is not bent, as this can cause noise upon stirring.

  • Large Heat of Dilution:

    • Cause: Mismatch between the buffer in the syringe (ligand) and the cell (protein). This is a very common issue.[4][5]

    • Solution:

      • Prepare a large batch of buffer and use it for the final protein dialysis/purification step and to dissolve the ligand. The dialysate should be used for dissolving the ligand to ensure a perfect match.[4][6]

  • No Detectable Binding Heat:

    • Cause: The binding affinity may be too low for the concentrations used, or the binding enthalpy is very small.

    • Solution:

      • Increase the concentration of the protein in the cell and/or the ligand in the syringe.[5]

      • If solubility is a limiting factor, consider performing the experiment at a different temperature, as this can affect both the binding affinity and enthalpy.

Frequently Asked Questions (FAQs)

Question: What are the key structural features of the JAK2 JH2 domain that we should consider when designing higher-affinity analogs?

Answer: The JAK2 JH2 domain, while being a pseudokinase, possesses an ATP-binding pocket that can be targeted. Key features to consider in design include:

  • Hinge Region: Forms critical hydrogen bonds with inhibitors. Maintaining these interactions is fundamental for affinity.

  • Gatekeeper Residue: The nature of the gatekeeper residue can influence the size and shape of the binding pocket.

  • Solvent-Exposed Region: This area provides an opportunity to introduce modifications that can interact with the solvent or form additional contacts with the protein surface, potentially improving affinity and selectivity.

  • Unique Structural Characteristics: Screening efforts have shown a low hit rate for JAK2 JH2 binders, suggesting that its ATP-binding pocket has unique structural features compared to other kinases.[7] Leveraging these unique features is key to achieving selectivity over the JH1 domain and other kinases.

Question: What is a reasonable target affinity (Kd) we should aim for with our JAK2 JH2 binder analogs?

Answer: While the desired affinity depends on the therapeutic goal, a good starting point for lead optimization is to aim for a dissociation constant (Kd) in the nanomolar range. For context, the pan-CDK and pan-JAK inhibitor JNJ7706621 binds to JAK2 JH2 with a Kd of 106 nM as determined by ITC.[1][8] Selective binders with micromolar affinity have been identified, but SAR optimization is needed to improve their potency.[7]

Question: Are there alternative strategies to increase the binding affinity and residence time of our compounds?

Answer: Yes, covalent inhibition is a promising strategy. By incorporating a reactive group (a "warhead") into the inhibitor scaffold that can form a covalent bond with a non-catalytic cysteine residue near the binding site (e.g., Cys675 in JAK2 JH2), you can achieve irreversible or long-lasting binding.[9] This can translate to improved potency and duration of action. Time-dependent shifts in Kd values in binding assays can indicate covalent modification.[9]

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) for a series of diaminotriazole-based JAK2 JH2 binders. These compounds were evaluated for their binding affinity to the JAK2 JH2 and JH1 domains to assess both potency and selectivity.

CompoundR Group ModificationJAK2 JH2 Kd (µM)JAK2 JH1 Kd (µM)Selectivity (JH1/JH2)
1 (JNJ7706621) -0.106 (ITC)0.031 (ITC)0.3
10 4-Phenoxyphenyl0.44>100>227
12 4-(4-Fluorophenoxy)phenyl0.19100526
13 4-(3-Fluorophenoxy)phenyl0.44>100>227
14 4-(2-Fluorophenoxy)phenyl7.0>100>14
15 (E)-Cinnamic acid analog0.37>100>270

Data adapted from "Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core".[1]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is for determining the binding affinity of test compounds by measuring their ability to displace a fluorescently labeled tracer from the JAK2 JH2 domain.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • JAK2 JH2 Protein: Dilute purified JAK2 JH2 protein in assay buffer to a final concentration of 2x the Kd of the tracer.

    • Fluorescent Tracer: Dilute the tracer (e.g., a fluorescein-conjugated analog of a known binder) in assay buffer to a final concentration of 2 nM.

    • Test Compounds: Prepare a serial dilution of the test compounds in DMSO, and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure (384-well format):

    • Add 10 µL of the test compound solution to the wells of a black, non-binding surface 384-well plate.

    • Add 10 µL of the JAK2 JH2 protein solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate for at least 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Isothermal Titration Calorimetry (ITC)

This protocol provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a compound binding to JAK2 JH2.

  • Sample Preparation:

    • Buffer: Prepare a single, large batch of buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Protein (in cell): Dialyze the purified JAK2 JH2 protein against the ITC buffer extensively. After dialysis, centrifuge the protein to remove any aggregates. Accurately determine the final concentration (typically 10-50 µM).

    • Ligand (in syringe): Dissolve the test compound in the final dialysate from the protein preparation to ensure a precise buffer match. The ligand concentration should typically be 10-20 times the protein concentration.

    • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the injection volume (e.g., 2 µL), number of injections (e.g., 20), and spacing between injections (e.g., 150 seconds).

  • Data Acquisition and Analysis:

    • Perform an initial injection (e.g., 0.4 µL) that is often discarded during analysis.

    • The instrument measures the heat change upon each injection of the ligand into the protein solution.

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:head 1. Binding & Dimerization JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Recruitment STAT_inactive STAT Receptor:head->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor:head JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT Dimer P STAT_inactive->STAT_active 7. Dimerization DNA DNA STAT_active->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Inhibitor_Development_Workflow Start Start: Identify Hit (e.g., this compound) Design Analog Design (Computational Modeling, SAR) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Fluorescence Polarization) Synthesis->Screening Affinity_Check Low Affinity? Screening->Affinity_Check Affinity_Check->Design Yes, Redesign Confirmation Affinity Confirmation (e.g., Isothermal Titration Calorimetry) Affinity_Check->Confirmation No Selectivity Selectivity Profiling (vs. JH1, other kinases) Confirmation->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: Workflow for developing JAK2 JH2 inhibitors.

References

"JAK2 JH2 binder-1" challenges in pseudokinase inhibitor development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing inhibitors targeting the JAK2 JH2 pseudokinase domain. This resource provides troubleshooting guidance and answers to frequently asked questions encountered during the discovery and characterization of "JAK2 JH2 binder-1" and other novel pseudokinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a very low hit rate in our high-throughput screen for JAK2 JH2 binders. Is this a common issue?

A1: Yes, a low hit rate is a widely reported challenge in the field. Screening of large small-molecule libraries has been documented to yield hit rates as low as 0.05%.[1][2][3] This is attributed to the unique structural characteristics of the ATP-binding pocket of the JAK2 JH2 domain, which differs significantly from that of conventional kinase domains.[1][2][3]

Q2: Our initial hits for JAK2 JH2 binders show low, micromolar affinity. What strategies can we employ to improve potency?

A2: Low initial affinity is a common starting point for JAK2 JH2 inhibitors.[1][2] Structure-based drug design is a key strategy for potency optimization. Utilizing co-crystal structures of your initial hits with the JAK2 JH2 domain can reveal key interactions and guide the design of analogs with improved binding affinity.[1][4][5] Computational methods, such as deep learning models and fragment-based library design, can also be employed to predict more potent binders.[6]

Q3: How can we assess the selectivity of our compounds for the JAK2 JH2 domain over the JH1 domain and other JAK family members?

A3: A tiered approach to selectivity profiling is recommended. Initial screens should be followed by quantitative binding assays against purified JH1 and JH2 domains of JAK2, as well as the corresponding domains from other JAK family members (JAK1, JAK3, TYK2).[1][2] Common assays for this purpose include Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).[7][8] Cellular assays measuring the inhibition of specific cytokine-driven JAK-STAT signaling pathways can further confirm selectivity.[9][10]

Q4: Our JAK2 JH2 binder shows good affinity but no functional inhibition of JAK2 V617F in our cellular assays. What could be the reason?

A4: This is a significant challenge, as binding to the JH2 domain does not always translate to functional inhibition of the JH1 kinase domain.[1][2] The JH2 domain has a complex regulatory role, and the mechanism of allosteric inhibition is not fully understood.[11][12][13] The conformation stabilized by your binder might not be the one required for an inhibitory effect. It is also possible that your compound acts as a probe but lacks the necessary properties to induce the allosteric change needed for inhibition. Further structural and mechanistic studies are likely required to understand this discrepancy.

Troubleshooting Guides

Problem: Difficulty in Achieving Mutant Selectivity (V617F vs. Wild-Type)
  • Symptom: Your inhibitors show similar potency against both wild-type and V617F JAK2.

  • Possible Cause: The V617F mutation is located in the JH2 domain, but it induces subtle conformational changes that are difficult to target selectively.[14] Many inhibitors bind to the ATP pocket in a manner that is not significantly affected by this mutation.[1][2]

  • Troubleshooting Steps:

    • Structural Analysis: Obtain co-crystal structures of your compounds with both wild-type and V617F JAK2 JH2 domains to identify any subtle differences in the binding mode.[1][2]

    • Allosteric Targeting: Explore allosteric pockets outside the immediate ATP-binding site that may be differentially affected by the V617F mutation.[9][10]

Problem: Inconsistent Results in Binding Assays
  • Symptom: High variability in Kd or IC50 values between experimental repeats.

  • Possible Cause:

    • Protein Aggregation: Recombinant JAK2 JH2 protein may be prone to aggregation, affecting the active concentration.

    • Assay Conditions: Suboptimal buffer conditions, DMSO concentration, or incubation times can lead to variability.

    • Probe Displacement Issues: In competition assays like FP, the affinity of the fluorescent probe itself can influence the results.[8]

  • Troubleshooting Steps:

    • Protein Quality Control: Ensure the purity and monodispersity of your recombinant JAK2 JH2 protein using techniques like size-exclusion chromatography and dynamic light scattering.

    • Assay Optimization: Systematically optimize buffer components (pH, salt concentration), detergent concentration, and DMSO tolerance.

    • Orthogonal Assays: Validate hits using a secondary, orthogonal binding assay (e.g., confirm FP hits with ITC).

Quantitative Data Summary

Table 1: Binding Affinities of Selected Compounds for JAK Family Domains

CompoundTarget DomainBinding Affinity (Kd or IC50, nM)Selectivity (over JAK2 JH1)Reference
JNJ-7706621 JAK2 JH2327~128x[4][16]
JAK2 JH142,000[4]
BMS-986165 JAK2 JH2178>140x[16]
JAK2 JH1>25,000[16]
Compound 13 (Diaminotriazole series) JAK2 JH2 (WT)Potent (low nM)~190x[5]
Pacritinib JAK2 JH1≤30~6x (over other JAKs)[17]
Fedratinib JAK2 JH1≤30≥20x (over other JAKs)[17]

Note: This table presents a summary of representative data from the literature. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol is adapted from methodologies described for screening and characterizing JAK2 JH2 binders.[8][18]

  • Objective: To measure the binding of a test compound to the JAK2 JH2 domain by assessing its ability to displace a fluorescently labeled probe.

  • Materials:

    • Purified recombinant human JAK2 JH2 protein.

    • Fluorescent probe (e.g., BODIPY-ATP or a custom-synthesized high-affinity tracer).[8]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Test compounds dissolved in DMSO.

    • 384-well black, low-volume microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of JAK2 JH2 protein and the fluorescent probe in assay buffer. The concentrations should be optimized based on the Kd of the probe for the protein.

    • Dispense the protein-probe mixture into the wells of the 384-well plate.

    • Add serial dilutions of the test compounds (typically starting from 100 µM) to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition (no protein).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates JH2 JH2 (Pseudokinase) JH1 JH1 (Kinase) STAT STAT JAK2->STAT Phosphorylates JH2->JH1 Allosteric Regulation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates Inhibitor This compound Inhibitor->JH2 Binds & Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Allosteric inhibition of JAK2 by a JH2 binder.

Experimental Workflow for a JAK2 JH2 Inhibitor Screening Campaign

Screening_Workflow HTS High-Throughput Screen (e.g., Fluorescence Polarization) Hit_Val Hit Validation (Dose-Response & Orthogonal Assay) HTS->Hit_Val Primary Hits Selectivity Selectivity Profiling (vs. JH1 & other JAKs) Hit_Val->Selectivity Confirmed Hits Biophysical Biophysical Characterization (ITC, X-ray Crystallography) Selectivity->Biophysical Selective Hits Cellular Cellular Assays (pSTAT Inhibition, Proliferation) Selectivity->Cellular Cellular Potency Lead_Opt Lead Optimization (Structure-Based Design) Biophysical->Lead_Opt Structural Insights Cellular->Lead_Opt SAR Data Lead_Opt->Selectivity Optimized Compounds

Caption: Workflow for JAK2 JH2 inhibitor discovery.

Logical Relationship of Challenges in JAK2 JH2 Inhibitor Development

Challenges_Logic Core Unique JH2 ATP Pocket LowHits Low HTS Hit Rate Core->LowHits LowAffinity Low Affinity of Hits Core->LowAffinity Selectivity Poor Selectivity (JH2 vs. JH1) Core->Selectivity Functional Binding-Function Disconnect Core->Functional Complex Allostery Result Difficulty in Developing Potent & Selective Inhibitors LowHits->Result LowAffinity->Result Selectivity->Result Functional->Result

References

Technical Support Center: Overcoming Resistance to JAK2 Inhibition with Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allosteric JAK2 inhibitors, exemplified by molecules that bind to the JH2 domain to overcome resistance to traditional ATP-competitive (Type I) JAK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a "JAK2 JH2 binder-1" and how does it differ from conventional JAK2 inhibitors?

A "this compound" is a type of allosteric inhibitor, also known as a Type II inhibitor. Unlike conventional Type I inhibitors (e.g., ruxolitinib) that bind to the active ATP-binding site of the JAK2 kinase domain (JH1), a JH2 binder targets the pseudokinase (JH2) domain. This binding stabilizes the inactive conformation of the JAK2 protein, preventing its activation and downstream signaling. This different mechanism of action allows it to be effective against certain resistance mechanisms that affect Type I inhibitors.

Q2: What are the common mechanisms of resistance to Type I JAK2 inhibitors?

Resistance to Type I JAK2 inhibitors can arise through several mechanisms, including:

  • Point mutations in the JAK2 kinase domain: Specific mutations can prevent the binding of Type I inhibitors to the ATP-binding pocket.[1][2][3]

  • Heterodimeric JAK activation: Cancer cells can develop resistance by reactivating JAK2 signaling through trans-phosphorylation by other JAK family members like JAK1 and TYK2.[4][5][6]

  • Upregulation of pro-survival pathways: Cells may activate alternative signaling pathways to bypass their dependency on JAK2 signaling.[1][7]

  • Inactivation of phosphatases: Reduced activity of phosphatases that normally downregulate JAK signaling can contribute to inhibitor resistance.[1][7]

Q3: Can JAK2 JH2 binders overcome resistance caused by mutations in the kinase domain?

Yes, in many cases. Because JH2 binders do not directly compete for the ATP-binding site in the same way as Type I inhibitors, they can be effective against certain mutations that confer resistance to the latter. For example, the Type II inhibitor CHZ868 has shown efficacy against cells with the Y931C and L983F mutations, which are resistant to ruxolitinib (B1666119).[3][8] However, some mutations, like G993A, can confer resistance to both Type I and some Type II inhibitors.[3][9][10] Newer scaffolds of Type II inhibitors are being developed to overcome even these more challenging resistance mutations.[9][10]

Q4: How do allosteric inhibitors address resistance mediated by JAK heterodimerization?

Resistance to Type I inhibitors can occur when JAK2 forms heterodimers with other JAK family members (e.g., JAK1, TYK2), leading to trans-activation of JAK2 that bypasses the inhibitor.[4][5] Allosteric inhibitors that stabilize the inactive conformation of JAK2 can prevent this trans-phosphorylation, effectively shutting down this resistance mechanism. The type II inhibitor CHZ868 has been shown to suppress JAK-STAT signaling in cells that have become resistant to type I inhibitors through this mechanism.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Cells show reduced sensitivity to a Type I JAK2 inhibitor after prolonged treatment. Development of acquired resistance through kinase domain mutations or activation of bypass signaling pathways.1. Sequence the JAK2 kinase domain to identify potential resistance mutations. 2. Test the sensitivity of the resistant cells to a JAK2 JH2 binder (Type II inhibitor). 3. Perform a Western blot to assess the phosphorylation status of JAK2 and STAT proteins in the presence of both inhibitor types.
Inhibition of JAK2 phosphorylation is observed, but downstream STAT phosphorylation persists. Activation of STATs by other kinases or bypass signaling pathways.1. Broaden the Western blot analysis to include other potential upstream activators of STATs. 2. Consider combination therapy with inhibitors of the identified bypass pathways.
A known ruxolitinib-resistant cell line is also resistant to our in-house JH2 binder. The resistance may be mediated by a mutation like G993A, which can confer cross-resistance to some Type II inhibitors.1. Confirm the specific JAK2 mutation in the cell line. 2. If G993A is present, consider testing newer generation Type II inhibitors specifically designed to overcome this mutation.[9][10]

Quantitative Data Summary

Table 1: Efficacy of Type II Inhibitor CHZ868 against Ruxolitinib-Resistant JAK2 Mutations

JAK2 Mutation Ruxolitinib Sensitivity CHZ868 Sensitivity Reference
Y931CResistantSensitive[3][8]
L983FResistantSensitive[3][11]
G993AResistantResistant[3][9]

Table 2: In Vivo Efficacy of HSP90 Inhibitor BVB808 in a Jak2 V617F-Driven MPN Mouse Model

Treatment Group Reticulocyte Count (x 1012/liter) WBC Count (x 109/liter) Reference
Vehicle0.7 ± 0.119.9 ± 3.0[12]
BVB808 (50 mg/kg)0.4 ± 0.111.4 ± 3.2[12]

Experimental Protocols

1. Cell Viability Assay to Determine Inhibitor Sensitivity

  • Objective: To assess the half-maximal inhibitory concentration (IC50) of JAK2 inhibitors in sensitive and resistant cell lines.

  • Methodology:

    • Seed cells (e.g., Ba/F3 cells expressing mutant JAK2) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Treat cells with a serial dilution of the JAK2 inhibitor (Type I or Type II) for 72 hours.

    • Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) or by direct cell counting with trypan blue exclusion.

    • Normalize the viability data to untreated control cells and plot the results as a dose-response curve to calculate the IC50 value.

2. Western Blot Analysis of JAK-STAT Signaling

  • Objective: To determine the effect of inhibitors on the phosphorylation status of JAK2 and its downstream target STAT5.

  • Methodology:

    • Treat cells with the indicated concentrations of JAK2 inhibitors for a specified time (e.g., 4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_inactive Recruits JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT STAT JAK2_active->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Type_I_Inhibitor Type I Inhibitor (e.g., Ruxolitinib) Type_I_Inhibitor->JAK2_active Inhibits (ATP-competitive) JH2_Binder This compound (Type II Inhibitor) JH2_Binder->JAK2_inactive Binds & Stabilizes (Allosteric) Experimental_Workflow start Start with JAKi-sensitive cell line culture Prolonged culture with increasing concentrations of Type I JAK inhibitor start->culture establish Establish Type I inhibitor-resistant cell line culture->establish characterize Characterize Resistance Mechanism establish->characterize test Test sensitivity to This compound establish->test sequence JAK2 Kinase Domain Sequencing characterize->sequence western Western Blot for JAK/STAT signaling characterize->western viability Cell Viability Assay (IC50 determination) test->viability outcome Determine efficacy of JH2 binder in overcoming resistance viability->outcome Resistance_Logic cluster_type1 Type I Inhibitor Action cluster_resistance Resistance Mechanisms cluster_type2 This compound Action Type1 Type I Inhibitor Active_Site Binds to Active (ATP-binding) Site Type1->Active_Site Mutation Kinase Domain Mutation (e.g., Y931C) Active_Site->Mutation Blocked by Heterodimer JAK2 Heterodimerization & Trans-activation Active_Site->Heterodimer Bypassed by Outcome_Resistant Inhibitor Ineffective (Resistance) Mutation->Outcome_Resistant Outcome_Sensitive Inhibition Restored Heterodimer->Outcome_Resistant Type2 This compound Allosteric_Site Binds to Allosteric (JH2) Site Type2->Allosteric_Site Inactive_State Stabilizes Inactive Conformation Allosteric_Site->Inactive_State Inactive_State->Mutation Circumvents Inactive_State->Heterodimer Prevents Inactive_State->Outcome_Sensitive

References

Technical Support Center: Interpreting Unexpected Cellular Responses to JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected cellular responses during experiments with JAK2 JH2 binder-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a potent and selective small molecule that binds to the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2) with a high affinity (Kd of 37.1 nM).[1][2] The JH2 domain is a regulatory domain, and the binding of this compound is expected to modulate the activity of the adjacent kinase (JH1) domain.[3][4][5] The anticipated downstream effect is the inhibition of the JAK/STAT signaling pathway, which can be observed by a reduction in the phosphorylation of key downstream targets like STAT5.[1][6] This makes it a valuable tool for research into myeloproliferative neoplasms (MPNs) and other diseases driven by aberrant JAK2 signaling.[1][3][5]

Q2: We are not observing the expected inhibition of STAT5 phosphorylation. What could be the reason?

A2: Several factors could contribute to a lack of STAT5 inhibition. First, ensure the compound is properly dissolved and stable in your experimental conditions. Some small molecules can be unstable in cell culture media over long incubation times.[7] Second, the cellular permeability of the compound could be a limiting factor; the compound may not be reaching its intracellular target in sufficient concentrations.[6] It is also crucial to use a cell line that has an active JAK2/STAT5 signaling pathway. Finally, confirm the activity of your antibody and the overall integrity of your Western blot or other detection methods.

Q3: We are observing effects that seem unrelated to the canonical JAK/STAT pathway. How can we determine if these are off-target effects?

A3: Distinguishing on-target from off-target effects is a critical step in drug development.[8][9] A systematic approach is recommended:

  • Kinase Profiling: Perform a broad kinase screen to identify potential off-target kinases.[8]

  • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound binds to other proteins inside the cell.[8]

  • Rescue Experiments: Introduce a version of JAK2 that is resistant to the binder. If the phenotype is reversed, it strongly suggests an on-target effect.[8]

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of suspected off-target proteins. If the unexpected phenotype is diminished in these models, it points towards an off-target effect.[8]

Q4: We are seeing an unexpected increase in platelet count (thrombocytosis) in our in vivo model. Is this a known effect of JAK2 inhibition?

A4: Paradoxically, while JAK2 inhibitors are used to treat conditions with excessive platelet production, some studies have reported thrombocytosis as an unexpected side effect.[10][11] Genetic studies have revealed a negative regulatory role for JAK2 in thrombopoiesis.[10] Therefore, inhibition of JAK2 in certain contexts might disrupt this regulation and lead to an increase in platelet numbers. This highlights the complex, context-dependent roles of JAK2.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or proliferation assays.
Possible CauseTroubleshooting Step
Off-target Toxicity Perform a broad kinase profiling screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any significant hits in cellular assays.[8]
Cell Line-Specific Effects Test the inhibitor on a panel of cell lines with varying expression levels of JAK2 and potential off-target kinases to determine if the effect is cell-type dependent.[8]
Inhibition of other JAK family members Profile the inhibitor's activity against all four JAK family members (JAK1, JAK3, TYK2) to assess its selectivity. Lack of selectivity can lead to different outcomes.[8]
Experimental Variability Ensure consistent cell passage number, seeding density, and inhibitor preparation and handling. Prepare fresh dilutions for each experiment.[7][8]
Issue 2: Unexpected changes in gene expression unrelated to the canonical JAK/STAT pathway.
Possible CauseTroubleshooting Step
Off-target Kinase Inhibition Identify potential off-target kinases from a profiling screen. Investigate the signaling pathways downstream of these kinases to see if they are modulated by your compound.[8]
Activation of Compensatory Signaling Pathways Chronic inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways. Perform pathway analysis using transcriptomics or proteomics to identify such changes.
Non-canonical JAK2 Signaling Investigate potential non-STAT signaling roles of JAK2 in your experimental system.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT5
  • Cell Seeding and Treatment: Seed cells (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation) in 6-well plates and allow them to adhere overnight.[6] The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 μM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 1-48 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[7]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and a housekeeping protein like GAPDH or β-actin.[7]

Protocol 2: Kinase Profiling Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.[8]

  • Kinase Panel Selection: Select a comprehensive kinase panel, such as one that includes over 400 human kinases, to screen for off-target interactions.[8]

  • Assay Procedure: The assay is typically performed by a specialized service provider. In general, the kinase, a substrate, and ATP are incubated with the test compound at various concentrations.

  • Data Analysis: The amount of phosphorylated substrate is quantified, and the IC50 values are determined for each kinase to assess the inhibitory activity of the compound.

Visualizations

JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JH2 JH2 (Pseudokinase Domain) JH1 JH1 (Kinase Domain) STAT5 STAT5 JAK2->STAT5 3. Phosphorylation JH2->JH1 Regulation pSTAT5 p-STAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer 4. Dimerization DNA DNA STAT5_dimer->DNA 5. Nuclear Translocation Binder This compound Binder->JH2 Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Caption: Canonical JAK2/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Cellular Response Observed is_on_target Is the effect on-target? start->is_on_target on_target_analysis Investigate Non-Canonical JAK2 Signaling is_on_target->on_target_analysis Yes off_target_analysis Identify Off-Targets is_on_target->off_target_analysis No end_on_target Conclusion: On-Target Effect on_target_analysis->end_on_target kinase_profiling Kinase Profiling Screen off_target_analysis->kinase_profiling cetca Cellular Target Engagement Assay (e.g., CETSA) off_target_analysis->cetca validate_off_target Validate Off-Target in Cellular Context kinase_profiling->validate_off_target cetca->validate_off_target knockdown siRNA/CRISPR Knockdown/Knockout of Putative Off-Target validate_off_target->knockdown Validate downstream_analysis Analyze Downstream Signaling of Off-Target validate_off_target->downstream_analysis Validate end_off_target Conclusion: Off-Target Effect knockdown->end_off_target downstream_analysis->end_off_target

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

Troubleshooting_Logic_Tree start Problem: Inconsistent/Unexpected Cellular Response check_compound Check Compound Solubility & Stability start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol OK solubility_issue Resolution: Prepare Fresh Stock, Optimize Solvent check_compound->solubility_issue Issue Found check_cell_line Verify Cell Line Characteristics check_protocol->check_cell_line OK protocol_issue Resolution: Standardize Seeding, Treatment Times, etc. check_protocol->protocol_issue Issue Found investigate_mechanism Investigate Mechanism of Action check_cell_line->investigate_mechanism OK cell_line_issue Resolution: Confirm Pathway Activity, Test Other Lines check_cell_line->cell_line_issue Issue Found

Caption: A logical relationship diagram for troubleshooting inconsistent experimental results.

References

"JAK2 JH2 binder-1" assessing cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing JAK2 JH2 binder-1 in cytotoxicity assessments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ligand that binds to the pseudokinase (JH2) domain of the Janus Kinase 2 (JAK2) protein.[1][2] The JH2 domain is a regulatory domain that allosterically controls the activity of the adjacent catalytic kinase (JH1) domain.[3][4][5] Mutations in the JH2 domain, such as the common V617F mutation found in myeloproliferative neoplasms (MPNs), lead to the hyperactivation of the JH1 domain.[4][6][7][8] By binding to the JH2 domain, this compound can modulate the kinase's activity, inhibiting downstream signaling pathways like the STAT5 phosphorylation cascade, which is crucial for cell proliferation and survival.[1]

Q2: Which cell lines are recommended for assessing the cytotoxicity of this compound?

A2: The choice of cell line is critical and depends on the research context. Cell lines with constitutive activation of the JAK2 signaling pathway are generally more sensitive. This includes cells harboring the JAK2 V617F mutation. Recommended cell lines include:

  • Hematopoietic cell lines with JAK2 V617F mutation:

    • HEL (Human Erythroleukemia): Expresses homozygous JAK2 V617F.

    • SET-2 (Megakaryoblastic Leukemia): Derived from a patient with essential thrombocythemia.[9]

    • UKE-1 (Myeloid Leukemia): Derived from a patient with myelofibrosis.[9]

  • Engineered cell lines:

    • Ba/F3 (Murine pro-B cell line): Often engineered to express human wild-type or mutant (e.g., V617F) JAK2, making them dependent on the JAK2 pathway for survival.[9]

  • Solid tumor cell lines with aberrant JAK2/STAT3 signaling:

    • Various cancers, including breast, lung, and pancreatic cancers, can exhibit overactive JAK2/STAT3 signaling.[10][11] Researchers should verify the status of this pathway in their specific cell line of interest.

Q3: What is a recommended starting concentration range for cytotoxicity assays?

A3: For initial screening, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on the high potency of similar compounds, a starting range from 1 nM to 25 µM is advisable. A logarithmic serial dilution is standard practice. For this compound, which has a reported Kd of 37.1 nM, observable cellular effects might be expected in the high nanomolar to low micromolar range.[1]

Signaling Pathway and Experimental Workflow

Here we visualize the targeted signaling pathway and a standard experimental workflow for assessing cytotoxicity.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 (JH1-JH2) Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Binder This compound Binder->JAK2 Inhibition Response Gene Expression (Proliferation, Survival) DNA->Response 6. Transcription

Caption: The JAK2/STAT signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A1 Prepare Cell Culture (e.g., HEL, SET-2) B1 Seed Cells in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of this compound B2 Add Compound Dilutions to Wells A2->B2 B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Add Cytotoxicity Reagent (e.g., Resazurin (B115843), MTT) B3->C1 C2 Incubate & Measure Signal (Fluorescence/Absorbance) C1->C2 C3 Data Analysis: Calculate IC50 C2->C3

Caption: A standard workflow for a cell-based cytotoxicity assay.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments.

Q4: I am not observing any cytotoxic effect. What could be wrong?

A4: A lack of effect can arise from issues with the compound, the cells, or the assay itself.[12] Follow this troubleshooting path to identify the problem.

Troubleshooting_No_Effect cluster_compound 1. Compound Integrity cluster_cells 2. Cell System cluster_assay 3. Assay Protocol Start Problem: No Cytotoxicity Observed C1 Is the compound properly dissolved and stored? (e.g., in DMSO at -80°C) Start->C1 S1 Are the cells healthy and in the logarithmic growth phase? Start->S1 A1 Was the incubation time sufficient (e.g., 48-72h)? Start->A1 C2 Was the correct final concentration used? C1->C2 C3 Action: Verify stock concentration, solubility, and storage conditions. Prepare fresh dilutions. C2->C3 S2 Does the cell line have an active JAK2 pathway? S1->S2 S3 Action: Check cell viability before treatment. Use a positive control (e.g., Ruxolitinib) to confirm pathway sensitivity. S2->S3 A2 Is the assay readout within the linear range? A1->A2 A3 Action: Optimize incubation time. Check for signal saturation by testing different cell densities. A2->A3

Caption: A decision tree for troubleshooting a lack of cytotoxic effect.

Q5: My results show high variability between replicate wells. How can I improve this?

A5: High variability often points to technical inconsistencies in the experimental setup.[13]

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting steps to prevent settling.[13]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.

  • Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent dispensing of both the cell suspension and the compound dilutions.

  • Compound Precipitation: Visually inspect the wells after adding the compound. If precipitation occurs at higher concentrations, consider using a lower percentage of DMSO in the final well volume (typically ≤0.5%).

Q6: My positive control (e.g., another JAK2 inhibitor) is working, but this compound is not. Why?

A6: This scenario suggests the issue is specific to the compound's mechanism or the cell's response to it.

  • Drug Resistance: Some cells can develop resistance to specific inhibitors through mutations in the drug-binding site or activation of alternative survival pathways.[14][15] While less common for novel compounds, it is a possibility.

  • Cell Permeability: Ensure the compound is cell-permeable. While this compound is designed to be so, different cell lines can have varying membrane characteristics.

  • Mechanism Specificity: The binder targets the JH2 pseudokinase domain. If the cells have a resistance mechanism that bypasses the regulatory function of JH2, the compound may be ineffective, whereas a compound targeting the active JH1 domain might still show an effect.

Quantitative Data Summary

The following table provides example IC50 values for a selective JAK2 inhibitor in various cell lines to serve as a reference for expected potency ranges.

CompoundCell LineMutation StatusAssay TypeIC50 (nM)
R723 (Example JAK2 Inhibitor) Ba/F3-JAK2 V617FJAK2 V617FProliferation130-200
UKE-1JAK2 V617FProliferation130-200
SET-2JAK2 V617FProliferation130-200
CTLL-2 (Control)JAK2 Wild-TypeProliferation600
MOLT4 (Control)JAK2 IndependentProliferation> 4000

Data synthesized from a study on the selective JAK2 inhibitor R723 for illustrative purposes.[9]

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

This protocol outlines a standard method for assessing the cytotoxicity of this compound.

1. Materials:

  • Selected cell line (e.g., HEL, SET-2) in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, 96-well flat-bottom tissue culture plates (white or black plates for fluorescence)

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®, alamarBlue®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

2. Procedure:

  • Day 1: Cell Seeding

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability (should be >95%).

    • Dilute the cell suspension in complete growth medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well). Note: This should be optimized for your cell line to ensure they remain in the exponential growth phase for the duration of the experiment.

    • Using a multichannel pipette, dispense 90 µL of the cell suspension into the inner wells of the 96-well plate.

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.

    • Incubate the plate for 4-6 hours (or overnight, depending on the cell line) at 37°C and 5% CO₂ to allow cells to settle and attach (if adherent).

  • Day 1: Compound Addition

    • Prepare a 10-point serial dilution series of this compound in complete growth medium from your DMSO stock. Create 10X concentrated solutions for each final concentration desired.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" control (medium only).

    • Carefully add 10 µL of the 10X compound dilutions to the appropriate wells containing 90 µL of cells. This will result in a 1X final concentration.

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Return the plate to the incubator for 48 to 72 hours.

  • Day 4: Viability Measurement

    • Equilibrate the resazurin reagent and the experimental plate to room temperature.

    • Add 20 µL of the resazurin reagent to each well (including controls).

    • Gently mix the plate on a shaker for 30 seconds.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. Note: Incubation time depends on the metabolic activity of the cell line and should be optimized.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the average fluorescence value of the "no cells" control wells from all other wells.

  • Normalize the data by setting the average of the vehicle control wells to 100% viability.

  • Calculate the percentage viability for each compound concentration relative to the vehicle control.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to plot the dose-response curve and determine the IC50 value.

References

"JAK2 JH2 binder-1" controlling for non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "JAK2 JH2 binder-1" in their experiments. The following information is designed to help control for non-specific binding and ensure the generation of accurate and reproducible data.

Troubleshooting Non-Specific Binding

Non-specific binding can be a significant issue in experiments with "this compound," leading to inaccurate measurements of binding affinity and kinetics. Below are common causes and solutions to help mitigate these effects.

IssuePotential Cause(s)Recommended Solution(s)
High background signal in binding assays - Analyte binding to the sensor surface or microplate. - Insufficient blocking of non-specific sites. - Hydrophobic or electrostatic interactions between the binder and assay components.- Optimize Blocking Agent: Use a suitable blocking agent such as Bovine Serum Albumin (BSA), non-fat dry milk, or casein to saturate unoccupied binding sites on the surface.[1][2][3][4] - Add Surfactants: Include a non-ionic surfactant like Tween-20 (typically at 0.005-0.05%) in the running buffer to disrupt hydrophobic interactions.[5] - Adjust Buffer Conditions: Modify the pH of the running buffer to be close to the isoelectric point of the protein to reduce charge-based interactions.[5][6] Increase the salt concentration (e.g., with NaCl) to minimize electrostatic interactions.[5][7]
Inconsistent or non-reproducible binding data - Variability in sample preparation. - Incomplete removal of unbound binder. - Surface degradation or fouling.- Standardize Protocols: Ensure consistent buffer preparation and experimental conditions across all assays. - Optimize Wash Steps: Increase the number or duration of wash steps to ensure complete removal of non-specifically bound molecules. - Surface Regeneration (for SPR): If using Surface Plasmon Resonance, develop a gentle but effective regeneration protocol to remove bound analyte without damaging the immobilized ligand.[1]
Apparent binding to reference surfaces or empty wells - The binder is "sticky" and interacts with the assay matrix itself. - The reference surface is not appropriate for the experiment.- Use a Reference Surface: In SPR experiments, use a reference flow cell with an immobilized, irrelevant protein to subtract non-specific binding signals.[8] - Test Different Surfaces/Plates: For plate-based assays, try plates with different surface chemistries (e.g., low-binding plates) to minimize interactions.[9] - Include "No Target" Controls: Always run control experiments where the target protein is absent to quantify the level of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for blocking agents like BSA?

A1: A common starting concentration for Bovine Serum Albumin (BSA) as a blocking agent is 1% (w/v) in your assay buffer.[2] However, the optimal concentration can vary depending on the specific assay, so it is advisable to test a range of concentrations (e.g., 0.1% to 5%) to determine the most effective level for reducing non-specific binding without interfering with the specific interaction.[2]

Q2: Can I use non-fat dry milk as a blocking agent?

A2: Yes, non-fat dry milk is a cost-effective and widely used blocking agent, typically at a concentration of 0.1% to 3% (w/v).[2] It is particularly effective for blocking non-specific sites on surfaces like plastic plates.[2] However, be aware that milk contains phosphoproteins and biotin, which could interfere with assays involving phosphoprotein detection or biotin-streptavidin systems.[10]

Q3: How does adding a surfactant like Tween-20 help reduce non-specific binding?

A3: Non-ionic surfactants such as Tween-20 can disrupt non-specific hydrophobic interactions between your "this compound" and the assay surface or other proteins.[5] By including a low concentration of Tween-20 in your buffers, you can often significantly reduce background signal and improve the specificity of your results.

Q4: My binding signal is weak. Could this be related to my efforts to reduce non-specific binding?

A4: It's possible. While blocking agents and other additives are crucial for reducing non-specific binding, overly harsh conditions or high concentrations of blocking agents could potentially interfere with the specific interaction you are trying to measure. If you observe a weak signal, consider the following:

  • Titrate your blocking agent: You may be using too high a concentration.

  • Check the activity of your protein: Ensure your JAK2 protein is properly folded and active.

  • Optimize buffer conditions: Extreme pH or salt concentrations could affect the binding affinity of your compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for JAK2 JH2 Binding

This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of "this compound".

Materials:

  • Purified recombinant JAK2 JH2 domain

  • Fluorescently labeled tracer molecule that binds to the JAK2 JH2 domain

  • "this compound"

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration in the assay should be close to its Kd for the JAK2 JH2 domain to ensure a good signal window.

    • Prepare a serial dilution of "this compound" in the assay buffer.

    • Prepare a solution of the JAK2 JH2 domain in the assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

  • Assay Setup:

    • Add a constant volume of the JAK2 JH2 domain solution to each well (except for "no protein" controls).

    • Add the serially diluted "this compound" or vehicle control to the wells.

    • Add a constant volume of the fluorescent tracer to all wells.

    • Include control wells:

      • Tracer only (for minimum polarization value)

      • Tracer + JAK2 JH2 domain (for maximum polarization value)

      • Tracer + JAK2 JH2 domain + excess of a known binder (positive control for inhibition)

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the "this compound" concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis cluster_controls Controls for Non-Specific Binding prep_reagents Prepare Reagents (JAK2 JH2, Tracer, Binder-1) serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution add_protein Add JAK2 JH2 to Plate serial_dilution->add_protein add_binder Add Binder-1 Dilutions add_protein->add_binder add_tracer Add Fluorescent Tracer add_binder->add_tracer incubation Incubate at RT add_tracer->incubation read_fp Read Fluorescence Polarization incubation->read_fp data_analysis Data Analysis (IC50/Ki) read_fp->data_analysis no_protein No Protein Control (Tracer only) no_binder No Binder Control (Tracer + Protein) excess_competitor Excess Unlabeled Competitor

Caption: Workflow for a Fluorescence Polarization assay to assess binding and control for non-specific interactions.

JAK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) (Autophosphorylation) JAK2_inactive->JAK2_active 3. Activation STAT STAT (inactive) JAK2_active->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Nucleus->Gene_Expression

Caption: Simplified diagram of the canonical JAK2/STAT signaling pathway.

References

"JAK2 JH2 binder-1" stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JAK2 JH2 binder-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance and reliability of this potent and selective binder in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO, and a high-concentration stock (e.g., 10 mM or higher) can be prepared. For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been reported.[1]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors due to their limited aqueous solubility. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤ 0.5%, to maintain a balance between compound solubility and minimal solvent-induced effects on your experiment.

  • Use a Surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween-80 (as used in the reported in vivo formulation), can help to maintain the compound's solubility in aqueous solutions.[1]

  • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can help prevent the compound from crashing out of solution.

  • Optimize Buffer Composition: The choice of buffer can influence the solubility of your compound. Experiment with different buffer systems (e.g., PBS, Tris, HEPES) and pH levels to identify the optimal conditions for your assay.

Q3: How should I store the solid compound and its stock solutions to ensure maximum stability?

A3: Proper storage is crucial for maintaining the integrity of this compound.

FormStorage ConditionRecommended DurationRationale
Solid (Powder) -20°C, desiccatedUp to several yearsProtects from degradation due to moisture and heat.
DMSO Stock Solution -80°CUp to 6 months[1]Minimizes degradation and solvent evaporation for long-term storage.[1]
DMSO Stock Solution -20°CUp to 1 month[1]Suitable for short-term storage of frequently used working stocks.[1]

Important Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[1]

Q4: I am observing inconsistent results in my cellular assays. Could the stability of this compound in my cell culture medium be the issue?

A4: Yes, inconsistent results can be a consequence of compound instability in the assay medium over the incubation period. Small molecules can degrade or be metabolized by cells.

Troubleshooting Steps:

  • Time-Course Experiment: Assess the stability of this compound in your cell culture medium over the duration of your experiment. Collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyze the concentration of the intact compound using HPLC or LC-MS.

  • Minimize Incubation Time: If the compound shows significant degradation, consider reducing the incubation time if experimentally feasible.

  • Replenish Compound: For longer incubation periods, you may need to replenish the cell culture medium with freshly diluted this compound at regular intervals.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate upon dilution of DMSO stock.

  • Cloudy or hazy appearance of the final solution.

  • Inconsistent or lower-than-expected activity in assays.

Possible Causes:

  • Low intrinsic aqueous solubility of the compound.

  • Exceeding the kinetic solubility limit.

  • Inappropriate buffer pH or composition.

Solutions:

SolutionDescription
Optimize Final Concentration Work at the lowest effective concentration of this compound.
Incorporate Co-solvents/Excipients A formulation with PEG300 and Tween-80 has been used for in vivo studies and may improve solubility in vitro.[1]
pH Adjustment Systematically evaluate the solubility of the compound across a range of pH values to find the optimum for your experiment.
Buffer Screening Test the solubility in different buffer systems (e.g., Phosphate, Tris, HEPES) as buffer components can influence compound stability and solubility.
Issue 2: Compound Degradation in Solution

Symptoms:

  • Loss of compound activity over time.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • High variability in experimental results.

Possible Causes:

  • Hydrolysis in aqueous buffers.

  • Oxidation.

  • Photodegradation.

  • Adsorption to plasticware.

Solutions:

SolutionDescription
Fresh Preparations Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
Protect from Light Store stock solutions and experimental samples protected from light, especially if the compound is light-sensitive.[1]
Use Low-Binding Plasticware To minimize loss due to adsorption, consider using low-protein-binding microplates and tubes.
Stability Assessment Conduct a formal stability study in your buffer of choice by monitoring the compound concentration over time with a suitable analytical method (see Protocol 1).

Quantitative Data Summary

While specific experimental data on the stability of this compound in a wide range of buffers is not publicly available, the following tables provide an illustrative example of how such data could be presented. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: Illustrative Solubility of this compound in Common Buffers

Buffer (50 mM)pHMaximum Solubility (µM) at 25°C (Hypothetical Data)
Phosphate-Buffered Saline (PBS)7.415
Tris-HCl7.525
HEPES7.220
Acetate5.05

Table 2: Illustrative Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures

Temperature% Remaining after 24 hours (Hypothetical Data)
4°C95%
25°C (Room Temperature)85%
37°C70%

Experimental Protocols

Protocol 1: Assessing Aqueous Buffer Stability by HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solid or high-concentration DMSO stock.

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Acetonitrile and water (HPLC grade).

  • Formic acid or trifluoroacetic acid (optional, for mobile phase).

Procedure:

  • Prepare Working Solution: Dilute the this compound DMSO stock into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.5%).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to determine the initial peak area corresponding to the intact compound.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Recruitment & Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerization Nucleus Nucleus pSTAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation JAK2_JH2_binder This compound JAK2_JH2_binder->JAK2 Inhibition

Caption: Overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Compound Precipitation

Precipitation_Troubleshooting Start Compound Precipitation Observed in Assay Check_DMSO Is final DMSO concentration ≤ 0.5%? Start->Check_DMSO Lower_DMSO Lower final DMSO concentration Check_DMSO->Lower_DMSO No Check_Conc Is compound concentration as low as possible? Check_DMSO->Check_Conc Yes Lower_DMSO->Check_DMSO Lower_Conc Lower compound concentration Check_Conc->Lower_Conc No Use_Excipients Add excipients like Tween-80 or PEG300 Check_Conc->Use_Excipients Yes Lower_Conc->Check_Conc Buffer_Screen Screen different buffers and pH Use_Excipients->Buffer_Screen Resolved Issue Resolved Use_Excipients->Resolved Buffer_Screen->Resolved

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

References

"JAK2 JH2 binder-1" in vivo toxicity and tolerability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JAK2 JH2 binders, with a focus on in vivo toxicity and tolerability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting the JAK2 JH2 domain, and what are the expected advantages concerning in vivo tolerability?

A1: The Janus kinase 2 (JAK2) protein contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1] Many myeloproliferative neoplasms (MPNs) are driven by a specific mutation in the JH2 domain, V617F.[1][2] Traditional JAK2 inhibitors target the highly conserved ATP-binding site in the JH1 domain, which can lead to off-target effects and toxicities such as anemia and thrombocytopenia due to the inhibition of wild-type JAK2.[2]

Binders targeting the JH2 domain, particularly those selective for the V617F mutation, offer a more targeted approach.[3] The therapeutic goal is to selectively inhibit the mutant JAK2, thereby reducing the hyperactive signaling responsible for the disease while sparing the function of wild-type JAK2.[1] This selectivity is expected to lead to a better safety profile with fewer dose-limiting toxicities compared to first-generation JAK inhibitors.[4]

Q2: Is there specific in vivo toxicity and tolerability data available for "JAK2 JH2 binder-1"?

A2: "this compound" is described as a potent and selective binder of the JAK2 JH2 domain with a dissociation constant (Kd) of 37.1 nM.[5][6] While it is noted for its potential in MPN research, specific in vivo toxicity and tolerability data for this compound are not available in the public domain based on the current search results.[5] Researchers should perform their own comprehensive preclinical safety evaluations.

Q3: What are the common adverse effects observed with broader JAK inhibitors that JH2-selective binders aim to mitigate?

A3: First-generation JAK inhibitors, which are less selective, are associated with a range of side effects. A review of the WHO pharmacovigilance database for inhibitors like ruxolitinib, tofacitinib, and baricitinib (B560044) identified several significant adverse event signals, including:

  • Infections (viral, fungal, mycobacterial)[7][8]

  • Musculoskeletal and connective tissue disorders[8]

  • Embolism and thrombosis[8]

  • Neoplasms, particularly malignant skin neoplasms[8]

  • Gastrointestinal perforation (associated with tofacitinib)[8]

  • Hematological toxicities such as anemia, neutropenia, and thrombocytopenia[7]

Selective JAK2 JH2 binders are designed to avoid these toxicities by specifically targeting the mutated pseudokinase domain, thereby preserving the function of wild-type JAK proteins that are crucial for normal hematopoiesis and immune function.[1][2]

Troubleshooting Guide for In Vivo Studies

This guide addresses potential issues that may arise during preclinical in vivo evaluation of novel JAK2 JH2 binders.

Issue 1: Unexpected Hematological Abnormalities

  • Question: I am observing anemia or thrombocytopenia in my animal models treated with a novel JAK2 JH2 binder. Isn't this class of inhibitors supposed to avoid these effects?

  • Troubleshooting Steps:

    • Confirm Selectivity: Re-evaluate the in vitro selectivity profile of your compound. Does it have any residual inhibitory activity against the JH1 domain of JAK2 or other JAK family members?

    • Dose-Response Analysis: The observed toxicity may be dose-dependent. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and a therapeutic window where efficacy is achieved without significant hematological side effects.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the plasma exposure of the compound in relation to the observed toxicity. High Cmax or sustained exposure above a certain threshold might lead to on-target or off-target toxicities.

    • Animal Model Considerations: The specific animal model used could have differential sensitivity to JAK2 inhibition. Compare your findings with data from other preclinical models if available.

Issue 2: Lack of Efficacy in an MPN Mouse Model

  • Question: My JAK2 JH2 binder shows good potency in vitro but is not efficacious in my JAK2-V617F bone marrow transplant mouse model. What should I investigate?

  • Troubleshooting Steps:

    • Bioavailability and PK: Assess the oral bioavailability and pharmacokinetic properties of the compound in the species being tested. Poor absorption or rapid metabolism can lead to insufficient drug exposure at the target tissue.

    • Target Engagement: Confirm that the compound is reaching the bone marrow and engaging with the JAK2 JH2 target in vivo. This can be assessed through pharmacodynamic biomarker studies (e.g., measuring the phosphorylation status of downstream STAT proteins in bone marrow or peripheral blood cells).

    • Compound Stability: Ensure the compound is stable in the formulation used for administration and does not degrade in vivo before reaching its target.

Signaling Pathways and Experimental Workflows

JAK2-STAT Signaling Pathway

The diagram below illustrates the canonical JAK2-STAT signaling pathway, which is often hyperactivated in MPNs. Cytokine binding to its receptor leads to the activation of JAK2, which in turn phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival.

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2_JH2 JAK2 (JH2 - Pseudokinase) Cytokine_Receptor->JAK2_JH2 Activates JAK2_JH1 JAK2 (JH1 - Kinase) STAT STAT JAK2_JH1->STAT Phosphorylates JAK2_JH2->JAK2_JH1 Regulates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription InVivo_Toxicity_Workflow Start Start Dose_Range_Finding Dose Range-Finding Study (e.g., in mice) Start->Dose_Range_Finding MTD_Determination Maximum Tolerated Dose (MTD) Determination Dose_Range_Finding->MTD_Determination GLP_Tox_Study GLP Toxicology Study (e.g., in rodent and non-rodent species) MTD_Determination->GLP_Tox_Study Endpoint_Analysis Endpoint Analysis: - Clinical Observations - Hematology - Clinical Chemistry - Histopathology GLP_Tox_Study->Endpoint_Analysis Safety_Assessment Safety & Tolerability Assessment Endpoint_Analysis->Safety_Assessment End End Safety_Assessment->End

References

Validation & Comparative

A Head-to-Head Comparison: JAK2 JH2 Binder-1 Versus Type I JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel JAK2 JH2 binder-1 against conventional type I JAK2 inhibitors, supported by available experimental data. We delve into their distinct mechanisms of action, selectivity profiles, and cellular effects to inform future research and development in the pursuit of more effective and targeted therapies for myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis. Dysregulation of JAK2 activity, most notably through the V617F mutation, is a key driver in the pathogenesis of MPNs. While type I JAK2 inhibitors have been a therapeutic mainstay, a new class of molecules, exemplified by this compound, offers an alternative strategy by targeting the pseudokinase domain.

Mechanism of Action: A Tale of Two Domains

The fundamental difference between this compound and type I JAK2 inhibitors lies in their binding site and consequent mechanism of action.

Type I JAK2 inhibitors , such as the FDA-approved drug ruxolitinib (B1666119), are ATP-competitive small molecules that bind to the highly conserved ATP-binding pocket within the active kinase domain (JH1) of JAK2.[1] By occupying this site, they directly prevent the phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. However, the high degree of similarity in the ATP-binding site across the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) can lead to off-target effects and a lack of selectivity.

In contrast, This compound targets the pseudokinase (JH2) domain, which functions as a regulatory domain for the adjacent kinase (JH1) domain. The JH2 domain allosterically controls the catalytic activity of the JH1 domain. The V617F mutation, a frequent driver of MPNs, is located within this JH2 domain. By binding to the JH2 domain, this compound is designed to modulate the conformation of the JAK2 protein, thereby inhibiting its hyperactivation. This allosteric approach presents a potential avenue for achieving greater selectivity for mutant JAK2 over its wild-type counterpart.

JAK_Inhibition_Mechanisms cluster_type_I Type I JAK2 Inhibitor cluster_JH2_binder JAK2 JH2 Binder ATP_I ATP JH1_I JAK2 Kinase Domain (JH1) (Active Conformation) ATP_I->JH1_I Binds pSTAT_I STAT Phosphorylation JH1_I->pSTAT_I Catalyzes TypeI Type I Inhibitor (e.g., Ruxolitinib) TypeI->JH1_I Competes with ATP & Binds TypeI->pSTAT_I Inhibits Signal_I Downstream Signaling pSTAT_I->Signal_I JH2 JAK2 Pseudokinase Domain (JH2) JH1_A JAK2 Kinase Domain (JH1) JH2->JH1_A Regulates pSTAT_A STAT Phosphorylation JH1_A->pSTAT_A Catalyzes JH2_binder This compound JH2_binder->JH2 Binds JH2_binder->JH1_A Allosterically Inhibits Signal_A Downstream Signaling pSTAT_A->Signal_A

Figure 1. Mechanisms of Action.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and the well-characterized type I inhibitor, ruxolitinib.

Table 1: Binding Affinity and Selectivity
CompoundTarget DomainBinding Affinity (Kd/IC50)Selectivity Profile
This compound JAK2 (JH2)Kd: 37.1 nM[2]Data for JH1 domains of JAK family members not publicly available.
Ruxolitinib JAK1 (JH1)IC50: 3.3 nM[1]>130-fold selective for JAK1/2 over JAK3.[1]
JAK2 (JH1)IC50: 2.8 nM[1]
JAK3 (JH1)IC50: 428 nM[1]
TYK2 (JH1)IC50: 19 nM[1]

Note: A direct comparison of selectivity is limited by the lack of publicly available data on the binding affinity of this compound for the kinase domains (JH1) of the JAK family.

Table 2: Cellular Activity
CompoundCell Line (Genotype)AssayCellular Potency (IC50) / Effect
This compound Wild-type and V617F JAK2 expressing cellspSTAT5 InhibitionAt 20 µM, completely inhibits STAT5 phosphorylation.[2]
Ruxolitinib HEL (JAK2 V617F)Cell ProliferationIC50: 325 nM[3]
Ba/F3-EpoR-JAK2V617FCell ProliferationIC50: 100-130 nM[4]
PV patient cells (JAK2 V617F)Cell ProliferationIC50: 67 nM[4]
UKE-1 and SET-2 (JAK2 V617F)pSTAT InhibitionInhibition of pSTAT3 and pSTAT5 observed at 100 nM.[3]

Note: The cellular potency of this compound is presented as a descriptive effect at a single concentration due to the absence of reported IC50 values in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.

Fluorescence Polarization (FP) Binding Assay

This assay is employed to determine the binding affinity of an inhibitor to its target protein.

FP_Assay_Workflow Start Start Prepare_Protein Prepare purified JAK2 domain (JH1 or JH2) Start->Prepare_Protein Incubate Incubate fixed concentrations of the protein and tracer with varying concentrations of the inhibitor Prepare_Protein->Incubate Prepare_Ligand Prepare fluorescently labeled ligand (tracer) that binds to the target domain Prepare_Ligand->Incubate Prepare_Inhibitor Prepare serial dilutions of the test inhibitor (e.g., this compound) Prepare_Inhibitor->Incubate Measure_FP Measure fluorescence polarization using a microplate reader Incubate->Measure_FP Analyze Analyze the data to determine the inhibitor's IC50 or Kd value Measure_FP->Analyze End End Analyze->End

Figure 2. Fluorescence Polarization Assay Workflow.

Methodology:

  • Reagents: Purified recombinant JAK2 JH1 or JH2 domain, a fluorescently labeled probe known to bind the domain, and the inhibitor of interest.

  • Procedure: A constant concentration of the JAK2 protein domain and the fluorescent probe are incubated in a multi-well plate.

  • Serial dilutions of the test inhibitor are added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using a plate reader. The degree of polarization is proportional to the amount of fluorescent probe bound to the protein.

  • Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The dissociation constant (Kd) can then be calculated from the IC50 value.

Western Blot for Phospho-STAT5 (pSTAT5) Inhibition

This technique is used to assess the effect of inhibitors on the downstream signaling of the JAK2 pathway in a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture JAK2-dependent cell lines (e.g., HEL or Ba/F3-EpoR-JAK2V617F) Start->Cell_Culture Treat_Cells Treat cells with varying concentrations of the inhibitor for a specified time Cell_Culture->Treat_Cells Lyse_Cells Lyse the cells to extract total protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration in the lysates Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by size using SDS-polyacrylamide gel electrophoresis Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) SDS_PAGE->Transfer Block Block the membrane to prevent non-specific antibody binding Transfer->Block Incubate_Primary Incubate with primary antibodies against pSTAT5 and total STAT5 Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect protein bands using an enhanced chemiluminescence (ECL) substrate Incubate_Secondary->Detect Analyze Analyze band intensities to determine the relative levels of pSTAT5 Detect->Analyze End End Analyze->End

Figure 3. Western Blot Workflow.

Methodology:

  • Cell Culture and Treatment: JAK2-dependent cell lines (e.g., HEL cells which are homozygous for the JAK2 V617F mutation) are cultured and treated with various concentrations of the inhibitor for a defined period.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of STAT5 (pSTAT5). A separate blot or a stripping and re-probing of the same blot is performed with an antibody against total STAT5 to serve as a loading control.

  • Detection: An enzyme-conjugated secondary antibody is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the pSTAT5 band is normalized to the total STAT5 band to determine the dose-dependent effect of the inhibitor on STAT5 phosphorylation.

Concluding Remarks

The development of JAK2 inhibitors has significantly advanced the treatment landscape for patients with myeloproliferative neoplasms. Type I inhibitors like ruxolitinib have demonstrated clinical efficacy by directly targeting the catalytic activity of the JAK2 kinase domain. However, the emergence of JAK2 JH2 binders, such as this compound, represents a paradigm shift in inhibitor design. By allosterically modulating the activity of JAK2 through its pseudokinase domain, these novel agents hold the promise of enhanced selectivity, particularly for mutant forms of the enzyme.

While the currently available data for this compound is promising, further studies are required to fully elucidate its selectivity profile across the JAK family and to determine its cellular potency with greater precision. Direct, head-to-head comparative studies with established type I inhibitors in a range of preclinical models will be crucial in defining the therapeutic potential of this new class of JAK2 modulators. The distinct mechanisms of action of these two inhibitor classes may also offer opportunities for combination therapies to overcome resistance and improve patient outcomes.

References

A Head-to-Head Comparison: JAK2 JH2 Binder-1 vs. Type II JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Distinct Mechanisms of JAK2 Inhibition

The Janus kinase 2 (JAK2) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis and immune response. Dysregulation of JAK2 activity, often through mutations like V617F, is a key driver in myeloproliferative neoplasms (MPNs). This guide provides a detailed comparison of two emerging strategies for targeting JAK2: the novel JAK2 JH2 binder-1 and the class of type II JAK2 inhibitors. We present a comprehensive analysis of their mechanisms, supported by available experimental data, to inform research and drug development efforts in this therapeutic area.

Differentiated Mechanisms of Action

This compound represents a novel approach by selectively targeting the pseudokinase (JH2) domain of JAK2. The JH2 domain is a regulatory domain that allosterically controls the catalytic activity of the adjacent kinase (JH1) domain. This compound is a potent and selective ligand for the JH2 domain, with a reported dissociation constant (Kd) of 37.1 nM[1]. By binding to this regulatory domain, it is thought to modulate the conformation of the JAK2 protein, thereby inhibiting its signaling output. This mechanism offers the potential for high selectivity and a differentiated mode of action compared to traditional kinase inhibitors that target the ATP-binding site of the catalytically active JH1 domain.

Type II JAK2 inhibitors , in contrast, target the ATP-binding site of the kinase (JH1) domain, but with a crucial distinction from type I inhibitors. Type II inhibitors bind to and stabilize the inactive conformation of the kinase, often referred to as the "DFG-out" state. This contrasts with type I inhibitors which bind to the active "DFG-in" conformation. By locking the kinase in an inactive state, type II inhibitors can lead to a more profound and sustained inhibition of downstream signaling. A notable example of a type II JAK2 inhibitor is CHZ868[2][3][4][5].

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and the representative type II JAK2 inhibitor, CHZ868. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundCHZ868 (Type II Inhibitor)
Binding Affinity (Kd) 37.1 nM (for JAK2 JH2 domain)[1]Not explicitly reported as Kd; cellular potency is a key metric.
Cellular Potency (IC50/GI50) Not explicitly reported as IC500.17 µM (in EPOR JAK2 WT Ba/F3 cells)[3], 59 nM (GI50 in SET2 cells)[3]
STAT5 Phosphorylation Inhibition Completely inhibits STAT5 phosphorylation in HEL (V617F) and TF-1 (WT) cells[1]Potently inhibits constitutive JAK2 and STAT5 phosphorylation in SET2 cells[3]

Table 2: Selectivity Profile

TargetThis compoundCHZ868 (Type II Inhibitor)
JAK Family Selectivity Highly selective for the JAK2 JH2 domain over the JH1 domain[6][7]Inhibits JAK2 and TYK2[3][8]
Kinome-wide Selectivity Data not widely availableAt 100 nM, active against 26 kinases, including some receptor tyrosine kinases like VEGFR1 and VEGFR2[2][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of a compound to a specific protein domain, in this case, the JAK2 JH2 domain.

  • Reagents and Materials: Purified recombinant JAK2 JH2 protein, a fluorescently labeled probe that binds to the JH2 domain, assay buffer, test compound (e.g., this compound), and black microplates.

  • Procedure:

    • A solution of the fluorescent probe at a fixed concentration is prepared in the assay buffer.

    • Serial dilutions of the test compound are prepared.

    • The purified JAK2 JH2 protein is added to the wells of the microplate.

    • The fluorescent probe and varying concentrations of the test compound are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.

Western Blotting for STAT5 Phosphorylation

This technique is used to assess the inhibitory effect of a compound on the JAK2 signaling pathway within a cellular context by measuring the phosphorylation of a key downstream target, STAT5.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEL cells for V617F JAK2 or TF-1 cells for wild-type JAK2) in appropriate media.

    • Treat the cells with various concentrations of the test inhibitor (e.g., this compound or CHZ868) for a specified duration (e.g., 1-48 hours)[1]. Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system[9][10][11][12][13].

  • Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-STAT5 to total STAT5 is used to determine the extent of inhibition.

Cell Proliferation Assay (e.g., MTS or XTT)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on JAK2 signaling.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., SET2 or Ba/F3 cells expressing a JAK2 mutant) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor (e.g., CHZ868) or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours)[3] at 37°C in a humidified incubator.

  • Addition of Proliferation Reagent: Add a tetrazolium-based reagent (e.g., MTS or XTT) to each well.

  • Incubation and Absorbance Reading: Incubate the plate for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by plotting the percentage of cell viability against the inhibitor concentration.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_mono STAT (Monomer) JAK2_active->STAT_mono Phosphorylation STAT_dimer STAT (Dimer) STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression

Caption: The canonical JAK-STAT signaling pathway.

Caption: Mechanisms of action for the two inhibitor types.

Western_Blot_Workflow start Cell Treatment with Inhibitor lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-STAT5, Total STAT5) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

Both this compound and type II JAK2 inhibitors offer promising, albeit distinct, strategies for targeting JAK2-driven diseases. This compound, with its novel mechanism of targeting the pseudokinase domain, holds the potential for high selectivity and a unique pharmacological profile. Type II inhibitors, by stabilizing the inactive kinase conformation, may provide a more complete and durable suppression of JAK2 signaling. The choice between these strategies will depend on the specific therapeutic context, including the desire for selectivity, the need to overcome resistance mechanisms, and the overall safety profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two innovative approaches to JAK2 inhibition.

References

"JAK2 JH2 binder-1" selectivity profiling against JH1 domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "JAK2 JH2 binder-1" and its selectivity for the Janus kinase 2 (JAK2) pseudokinase domain (JH2) over the kinase domain (JH1). The content herein is supported by experimental data and includes detailed methodologies for the key experiments cited.

Introduction to JAK2 and Domain-Specific Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] Each JAK protein consists of multiple domains, including a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[3][4] While the JH1 domain is responsible for the phosphorylation of downstream targets, the JH2 domain, despite its limited catalytic activity, plays a critical role in regulating the function of the JH1 domain.[3][4]

Mutations in the JH2 domain of JAK2, such as the V617F mutation, are associated with various myeloproliferative neoplasms (MPNs).[4][5] Consequently, the development of small molecules that selectively target the JH2 domain is an area of significant therapeutic interest.[3][4] Such inhibitors aim to modulate the aberrant signaling of mutated JAK2 while potentially minimizing the side effects associated with broader inhibition of the catalytically active JH1 domain.[4][5]

"this compound" (also referred to as compound 11) is a potent and selective binder of the JAK2 JH2 domain.[6] This guide provides a comparative analysis of its binding affinity and selectivity against the JH1 domain, alongside data for other known JAK2 binders.

Quantitative Comparison of JAK2 Domain Binders

The following table summarizes the binding affinities (Kd) of "this compound" and other reference compounds for the JAK2 JH1 and JH2 domains. A lower Kd value indicates a higher binding affinity. The selectivity is expressed as the ratio of Kd(JH1) to Kd(JH2), where a higher value signifies greater selectivity for the JH2 domain.

CompoundJAK2 JH2 Kd (nM)JAK2 JH1 Kd (nM)Selectivity (JH1/JH2)Reference(s)
This compound 37.1~35,000>940-fold[4][6]
JNJ7706621106310.29-fold[7]
AT92831323110.008-fold[7]
Analogue 21Not specified~35,000360-fold[4]

Experimental Protocols

The binding affinities presented in this guide are typically determined using biophysical assays such as Fluorescence Polarization (FP) and Microscale Thermophoresis (MST).

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled tracer molecule. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (like the JAK2 JH2 domain), its tumbling is restricted, leading to an increase in polarization. Unlabeled compounds that compete with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization.

Protocol Outline:

  • Reagents: Purified recombinant JAK2 JH1 and JH2 domains, a fluorescently labeled tracer that binds to the target domain, assay buffer, and the test compounds (e.g., "this compound").

  • Assay Setup: A constant concentration of the JAK2 domain and the fluorescent tracer are incubated in a microplate.

  • Compound Addition: A serial dilution of the test compound is added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The decrease in polarization is plotted against the compound concentration, and the data is fitted to a suitable binding model to determine the inhibition constant (Ki) or the dissociation constant (Kd).[8]

Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules in a temperature gradient.[9][10] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule.[11][12] When a ligand binds to a fluorescently labeled target protein, the thermophoretic properties of the complex will differ from the unbound protein, and this change is used to quantify the binding affinity.[9][10]

Protocol Outline:

  • Labeling: The target protein (e.g., JAK2 JH2 domain) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand (test compound).

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: An infrared laser is used to create a microscopic temperature gradient within the capillaries, and the movement of the fluorescently labeled protein is monitored by fluorescence detection.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to determine the dissociation constant (Kd).[11][13]

Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JH1-JH2) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 8. Regulation of Gene Expression

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein Purified JAK2 JH1 & JH2 Domains FP Fluorescence Polarization Protein->FP MST Microscale Thermophoresis Protein->MST Compound This compound & Alternatives Compound->FP Compound->MST Assay_Reagents Assay Buffers & Tracers Assay_Reagents->FP Assay_Reagents->MST Binding_Curves Generate Binding Curves FP->Binding_Curves MST->Binding_Curves Kd_Calc Calculate Kd Values Binding_Curves->Kd_Calc Selectivity Determine Selectivity (JH1/JH2) Kd_Calc->Selectivity

Caption: Workflow for determining binding affinity and selectivity.

Conclusion

The data presented demonstrates that "this compound" is a highly selective inhibitor for the JAK2 JH2 domain, with over 940-fold selectivity against the JH1 domain.[4][6] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may allow for the targeted modulation of pathogenic JAK2 activity while minimizing off-target effects associated with the inhibition of the catalytically active JH1 domain. The comparison with other known JAK2 binders, such as JNJ7706621 and AT9283, highlights the superior selectivity profile of "this compound" for the pseudokinase domain. Further investigation into the cellular activity and in vivo efficacy of "this compound" is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of JAK2 JH2 Binder-1 Cross-Reactivity with other Pseudokinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase domain of Janus Kinase 2 (JAK2), against other pseudokinases. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages data from highly selective JAK2 JH2 binders from similar chemical series, such as diaminotriazoles and pyrrolopyrimidines, to provide a representative performance comparison.

The development of selective inhibitors for the JAK2 pseudokinase (JH2) domain is a promising therapeutic strategy for myeloproliferative neoplasms (MPNs) driven by the JAK2 V617F mutation.[1][2][3][4][5][6] Unlike active kinase domains (JH1), the JH2 domain is catalytically inactive but plays a crucial regulatory role.[1][2][3][5] Small molecules that selectively bind to the ATP-binding site of the JH2 domain can allosterically modulate the activity of the kinase domain, offering a potential advantage over traditional ATP-competitive kinase inhibitors that often suffer from off-target effects due to the high conservation of the ATP-binding site across the kinome.[1][4]

Quantitative Data on Binder Selectivity

The selectivity of a JAK2 JH2 binder is a critical attribute, determining its potential for therapeutic efficacy and a favorable safety profile. High selectivity for JAK2 JH2 over the active kinase domain (JH1) and other members of the JAK family (JAK1, JAK3, TYK2) is desirable to minimize off-target effects. The following table summarizes the binding affinity and selectivity of representative potent JAK2 JH2 binders from relevant chemical series.

Compound ClassTargetKd (nM)Selectivity (over JAK2 JH1)Reference
PyrrolopyrimidineJAK2 JH2Double-digit nM>100-fold to 360-fold[2][6]
DiaminotriazoleJAK2 JH2Low triple-digit nM~19-fold to 75-fold[2][3]

Experimental Protocols

The determination of binding affinity and selectivity of compounds against pseudokinases is commonly performed using in vitro biochemical assays. Two widely used methods are Fluorescence Polarization (FP) and Thermal Shift Assay (TSA).

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the target protein by a test compound.

Principle: A small fluorescently labeled ligand (tracer) bound to a larger protein has a high polarization value because it tumbles slowly in solution. When a test compound with higher affinity binds to the protein, it displaces the tracer, which then tumbles more rapidly, resulting in a decrease in the polarization signal.

Protocol Outline:

  • Reagents: Purified recombinant pseudokinase domains (e.g., JAK2 JH2, TYK2 JH2), fluorescently labeled tracer, assay buffer, and test compounds.

  • Assay Plate Preparation: Serially dilute test compounds in an appropriate assay plate (e.g., 384-well).

  • Reaction Mixture: Add a pre-incubated mixture of the pseudokinase and the fluorescent tracer to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value, which can then be converted to a dissociation constant (Kd).[3][7]

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol Outline:

  • Reagents: Purified recombinant pseudokinase, SYPRO Orange dye, assay buffer, and test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing the pseudokinase, SYPRO Orange dye, and either the test compound or a vehicle control.

  • Thermal Denaturation: Subject the reaction mixtures to a temperature gradient in a real-time PCR instrument.

  • Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange as the temperature increases.

  • Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. The difference in Tm (ΔTm) between the protein with and without the ligand indicates binding.[8][9]

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain JAK JAK Cytokine Receptor->JAK association JAK_P P-JAK Cytokine Receptor:f2->JAK_P Dimerization & Phosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Gene Transcription Gene Transcription DNA->Gene Transcription Cytokine Cytokine Cytokine->Cytokine Receptor:f0 binding

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound against a panel of pseudokinases.

Cross_Reactivity_Workflow Compound Synthesis Test Compound (e.g., this compound) Primary Screen Primary Binding Assay (e.g., FP or TSA) vs JAK2 JH2 Compound Synthesis->Primary Screen Hit Confirmation Potent Binder? Primary Screen->Hit Confirmation Secondary Screen Selectivity Assays vs JAK Family (JH1 & JH2) Hit Confirmation->Secondary Screen Yes Stop Stop Hit Confirmation->Stop No Selectivity Confirmation Selective? Secondary Screen->Selectivity Confirmation Tertiary Screen Broad Pseudokinase Panel Screening Selectivity Confirmation->Tertiary Screen Yes Selectivity Confirmation->Stop No Data Analysis Cross-Reactivity Profile (IC50 / Kd values) Tertiary Screen->Data Analysis

Caption: Workflow for assessing compound cross-reactivity.

References

Validating JAK2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of "JAK2 JH2 binder-1," a potent and selective ligand for the pseudokinase domain of JAK2, and compares its profile with established JAK2 inhibitors.

The Janus kinase 2 (JAK2) is a key mediator in the signaling pathways of numerous cytokines and growth factors, playing a crucial role in hematopoiesis and immune responses. Dysregulation of JAK2 activity, often due to mutations like V617F, is a driver of myeloproliferative neoplasms (MPNs). While traditional JAK2 inhibitors target the active kinase domain (JH1), "this compound" represents a distinct approach by binding to the pseudokinase domain (JH2), which allosterically regulates the kinase activity. This guide explores established techniques to verify the cellular engagement of such compounds and presents available data to compare "this compound" with other well-characterized JAK2 inhibitors.

Methods for Validating Cellular Target Engagement

Several robust methods can be employed to confirm and quantify the interaction of a compound with its intracellular target. This section compares three widely used assays for validating JAK2 target engagement:

  • Western Blot for Downstream Signaling: This biochemical assay provides functional evidence of target engagement by measuring the inhibition of downstream signaling events. For JAK2, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the physical interaction between a compound and its target protein in intact cells. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.[1][2]

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantitative measurement of compound binding to a target protein in living cells in real-time.[3][4]

Comparative Analysis of JAK2 Binders

The following tables summarize the available quantitative data for "this compound" and other well-known JAK2 inhibitors, facilitating a comparison of their cellular activities. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain.

Compound/MethodTarget DomainParameterValueCell LineReference
This compound JH2Kd37.1 nMN/A[5]
Ruxolitinib JH1 (ATP-binding site)IC50 (pSTAT5)14 nMSET-2[6][7]
Fedratinib JH1 (ATP-binding site)IC50 (pSTAT5)672 nMSET-2[6][7]
Momelotinib JH1 (ATP-binding site)IC50 (pSTAT5)205 nMSET-2[6][7]
Pacritinib JH1 (ATP-binding site)IC50 (pSTAT5)429 nMSET-2[6][7]
Tofacitinib JH1 (ATP-binding site)IC50 (NanoBRET)70.21 nMHEK293[8]
CEP-701 JH1 (ATP-binding site)IC50 (NanoBRET)140.2 nMHEK293[9]

Table 1: Cellular Activity of JAK2 Binders. This table presents key performance indicators for "this compound" and various JAK2 inhibitors. Kd represents the dissociation constant, while IC50 values indicate the half-maximal inhibitory concentration for either STAT5 phosphorylation or target engagement in a NanoBRET assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide representative protocols for the key assays discussed.

Western Blot for STAT5 Phosphorylation

This protocol provides a framework for assessing the functional consequence of JAK2 engagement by measuring the inhibition of STAT5 phosphorylation.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of "this compound" or a control compound (e.g., ruxolitinib) for a predetermined time (e.g., 2-4 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (pSTAT5) and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT5 signal to the total STAT5 signal and the loading control.

    • Plot the normalized pSTAT5 levels against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool for confirming direct target engagement in a cellular context.[10][11]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound (e.g., "this compound") or vehicle control at the desired concentration and incubate for a specific time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble JAK2 protein in each sample by Western blotting, as described in the previous protocol, using an antibody specific for total JAK2.

  • Data Analysis:

    • Quantify the band intensities for JAK2 at each temperature.

    • Plot the percentage of soluble JAK2 relative to the unheated control against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound affinity for the target protein in living cells.[3][12]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a JAK2-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.

  • Assay Protocol:

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ tracer and the test compound to the cells.

    • Incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the cellular potency of the compound.

Visualizing Cellular Target Engagement Workflows

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK2_active JAK2 (active) P-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active pSTAT5 STAT5_inactive->STAT5_active STAT5_dimer pSTAT5 Dimer STAT5_active->STAT5_dimer Dimerizes Nucleus Nucleus STAT5_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates JAK2_JH2_binder This compound JAK2_JH2_binder->JAK2_inactive Binds to JH2 (Allosteric Inhibition) JAK1_inhibitor JH1 Inhibitor (e.g., Ruxolitinib) JAK1_inhibitor->JAK2_active Binds to JH1 (Competitive Inhibition)

Caption: JAK-STAT signaling pathway and points of inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (Western Blot) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis (IC50 determination) Detection->Analysis

Caption: Western blot workflow for pSTAT5 detection.

CETSA_Workflow Cell_Treatment 1. Cell Treatment with Compound or Vehicle Heating 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation to Separate Aggregates Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot for Target Protein (JAK2) Supernatant_Collection->Western_Blot Data_Analysis 7. Data Analysis (Melting Curve Shift) Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

NanoBRET_Workflow Transfection 1. Transfect Cells with JAK2-NanoLuc® Vector Cell_Seeding 2. Seed Cells in Assay Plate Transfection->Cell_Seeding Compound_Addition 3. Add NanoBRET™ Tracer & Test Compound Cell_Seeding->Compound_Addition Incubation 4. Incubate at 37°C Compound_Addition->Incubation Substrate_Addition 5. Add Nano-Glo® Substrate Incubation->Substrate_Addition Measurement 6. Measure BRET Signal Substrate_Addition->Measurement Data_Analysis 7. Data Analysis (IC50 determination) Measurement->Data_Analysis

Caption: NanoBRET™ Target Engagement Assay workflow.

References

Comparative Analysis of JAK2 JH2 Binder-1 and Other Pseudokinase Domain Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the pseudokinase (JH2) domain of Janus kinase 2 (JAK2) has emerged as a critical regulatory hub and a promising target for therapeutic intervention. The frequent V617F mutation within this domain leads to constitutive kinase activation, driving disease pathogenesis. This guide provides a comparative analysis of "JAK2 JH2 binder-1" (also referred to as compound 11 in associated literature) and other notable JAK2 JH2 binders, focusing on their binding affinities, cellular activities, and the methodologies used for their evaluation. While direct Cellular Thermal Shift Assay (CETSA) data for "this compound" is not publicly available, this guide will present available target engagement and cellular activity data and provide a general CETSA protocol applicable for such compounds.

Comparative Performance of JAK2 JH2 Binders

The following table summarizes the binding affinities and cellular activities of "this compound" and a selection of alternative JAK2 JH2 domain binders. This data is crucial for researchers to compare the potency and selectivity of these compounds.

CompoundTarget Domain(s)Binding Affinity (Kd) to JAK2 JH2 (nM)Selectivity for JH2 over JH1Cellular Activity
This compound (cpd 11) JAK2 JH237.1High (specifics not detailed)Completely inhibits STAT5 phosphorylation in both V617F and wild-type JAK2 expressing cells (at 20 µM).[1]
JNJ-7706621 JAK2 JH1 & JH2106~3-4 fold preference for JH1Pan-CDK and Aurora A/B inhibitor, binds to both JH1 and JH2 domains.[2][3]
AT9283 JAK2 JH1 & JH21323Binds to both JH1 and JH2Aurora, JAK2, and JAK3 inhibitor.[2]
Compound 10 (diaminotriazole) JAK2 JH2~300 (MST)>100-foldA selective JH2 binder.[3]
Analogue 21 (pyrrolopyrimidine) JAK2 JH2~35,000 (for JH1)360-foldA highly selective JH2 binder.[4]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of key experimental methods used to characterize the compounds listed above.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is commonly used to determine the binding affinity of small molecules to their protein targets.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule. When the tracer is unbound and rotates freely, it emits depolarized light. Upon binding to a larger protein (like the JAK2 JH2 domain), its rotation is slowed, and the emitted light is more polarized. A test compound that binds to the protein will displace the tracer, leading to a decrease in fluorescence polarization.

  • General Protocol:

    • A fluorescent tracer that binds to the ATP-binding site of the JAK2 JH2 domain is used.

    • A constant concentration of the recombinant JAK2 JH2 protein and the tracer are incubated together.

    • Increasing concentrations of the test compound are added to the mixture.

    • The fluorescence polarization is measured after an incubation period.

    • The IC50 value (the concentration of the compound that displaces 50% of the tracer) is determined and can be converted to a dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[5][6][7][8] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7]

  • General Protocol:

    • Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.

    • Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

    • Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[6] An isothermal dose-response format can also be used where the temperature is kept constant, and the drug concentration is varied.[8]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of JAK2 inhibition and the experimental procedures, the following diagrams have been generated.

JAK2_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription JH2_Binder This compound JH2_Binder->JAK2 Inhibits

Caption: Simplified JAK2-STAT signaling pathway and the inhibitory action of a JH2 binder.

CETSA_Workflow A 1. Cell Treatment (Vehicle or Compound) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to the Kinase Inhibition Profiles of JAK2 JH2 binder-1 and AT9283

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct kinase-targeting compounds: JAK2 JH2 binder-1, a selective ligand of the Janus kinase 2 (JAK2) pseudokinase domain (JH2), and AT9283, a multi-targeted inhibitor directed against the ATP-binding site of several kinases. This document aims to offer an objective analysis of their respective kinase inhibition profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

At a Glance: Key Differences

FeatureThis compoundAT9283
Primary Target JAK2 Pseudokinase Domain (JH2)Multiple Kinase ATP-binding Sites (JH1)
Mechanism of Action Allosteric modulation of JAK2 activityCompetitive inhibition of ATP binding
Selectivity Profile Reported as highly selective for JAK2 JH2Broad-spectrum inhibitor of Aurora kinases, JAK kinases, Abl, and Flt3

Kinase Inhibition Profiles

The following table summarizes the available quantitative data on the kinase inhibition and binding affinities for this compound and AT9283. It is important to note the different nature of the primary data available for each compound: a binding affinity (Kd) for this compound, reflecting its potency at the pseudokinase domain, versus half-maximal inhibitory concentrations (IC50) for AT9283, which quantify its enzymatic inhibition of various kinases.

Table 1: Quantitative Comparison of Kinase Inhibition and Binding Affinity

Target Kinase/DomainThis compound (compound 11)AT9283
JAK2 JH2 Kd = 37.1 nM[1]-
Aurora A -52% inhibition at 3 nM[1]
Aurora B -58% inhibition at 3 nM[1]
JAK2 Inhibits STAT5 phosphorylation[1]IC50 = 1.2 nM[1]
JAK3 -IC50 = 1.1 nM
Abl (T315I) -IC50 = 4 nM[1]
Flt3 -57% inhibition at 15 nM[1]
c-kit -46% inhibition at 250 nM[1]
Src -IC50 = 97 nM[1]
Lck -IC50 = 63 nM[1]
c-abl -IC50 = 110 nM[1]
RSK1 -IC50 = 37 nM[1]

Note: The data for this compound primarily reflects its binding affinity to the non-catalytic pseudokinase domain, which allosterically regulates the kinase domain. In contrast, the data for AT9283 represents direct inhibition of the catalytic activity of the respective kinases.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_AT9283 AT9283 Inhibition Pathway cluster_JH2_binder This compound Pathway AT9283 AT9283 Aurora_A Aurora A AT9283->Aurora_A Inhibits Aurora_B Aurora B AT9283->Aurora_B Inhibits JAK2_JH1 JAK2 (JH1) AT9283->JAK2_JH1 Inhibits Other_Kinases Other Kinases (JAK3, Abl, Flt3) AT9283->Other_Kinases Inhibits JH2_binder This compound JAK2_JH2 JAK2 (JH2) JH2_binder->JAK2_JH2 Binds to JAK2_JH1_activity JAK2 (JH1) Activity JAK2_JH2->JAK2_JH1_activity Allosterically Regulates STAT5 STAT5 JAK2_JH1_activity->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5

Caption: Comparative signaling pathways of AT9283 and this compound.

cluster_FP_assay Fluorescence Polarization Assay Workflow start Start add_components Add JAK2 JH2, fluorescent tracer, and this compound start->add_components incubate Incubate to reach equilibrium add_components->incubate measure Measure fluorescence polarization incubate->measure analyze Analyze data to determine Kd measure->analyze end End analyze->end

Caption: Workflow for Fluorescence Polarization binding assay.

cluster_pSTAT5_workflow p-STAT5 Western Blot Workflow cell_treatment Treat cells with inhibitor cell_lysis Lyse cells cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-p-STAT5 antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection

Caption: Western blot workflow for p-STAT5 detection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

Biochemical Kinase Inhibition Assays (for AT9283)

1. Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)

This assay is commonly used to quantify the inhibitory activity of compounds against kinases like Aurora A and B.

  • Materials:

    • Recombinant kinase (e.g., Aurora A, Aurora B)

    • Biotinylated substrate peptide

    • ATP

    • Test compound (AT9283) at various concentrations

    • Assay buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-coated microplates

    • DELFIA Enhancement Solution

    • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20)

  • Procedure:

    • The kinase reaction is initiated by incubating the kinase, biotinylated substrate, ATP, and varying concentrations of AT9283 in the assay buffer.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated substrate.

    • After washing to remove unbound components, a Europium-labeled anti-phospho-substrate antibody is added and incubated to detect the phosphorylated substrate.

    • Following another wash step, DELFIA Enhancement Solution is added to dissociate the Europium ions and form a highly fluorescent chelate.

    • The time-resolved fluorescence is measured using a suitable plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to a kinase.

  • Materials:

    • Tagged recombinant kinase

    • Fluorescently labeled kinase tracer (ATP-competitive)

    • Europium-labeled anti-tag antibody

    • Test compound (AT9283)

    • Assay buffer

  • Procedure:

    • A mixture of the tagged kinase and the Europium-labeled anti-tag antibody is prepared.

    • In a microplate, the test compound (AT9283) at various concentrations is added, followed by the kinase/antibody mixture.

    • The fluorescently labeled tracer is then added to all wells.

    • The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow for binding equilibrium.

    • The FRET signal is measured on a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined from the dose-response curves.

Binding Affinity Assay (for this compound)

Fluorescence Polarization (FP) Assay

This competitive binding assay is used to determine the binding affinity of a compound to its target protein.

  • Materials:

    • Recombinant JAK2 JH2 domain protein

    • Fluorescently labeled tracer molecule that binds to the JAK2 JH2 domain

    • Test compound (this compound)

    • Assay buffer

  • Procedure:

    • A fixed concentration of the fluorescent tracer and the JAK2 JH2 protein are incubated together to form a complex with high fluorescence polarization.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture.

    • The test compound competes with the fluorescent tracer for binding to the JAK2 JH2 domain.

    • As the tracer is displaced, its rotational speed increases, leading to a decrease in fluorescence polarization.

    • The change in fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The binding affinity (Kd or Ki) is calculated from the resulting competition curve.

Cellular Assay for Downstream Kinase Activity

Western Blot for Phospho-STAT5 (p-STAT5)

This technique is used to assess the inhibitory effect of a compound on the downstream signaling of the JAK-STAT pathway.

  • Materials:

    • Cell line expressing JAK2 (e.g., HEL cells)

    • Test compound (this compound or AT9283)

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cells are treated with various concentrations of the inhibitor for a specific duration.

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against p-STAT5, followed by incubation with the HRP-conjugated secondary antibody.

    • The chemiluminescent signal is detected using an imaging system.

    • The membrane can be stripped and re-probed for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Conclusion

This compound and AT9283 represent two distinct strategies for targeting the JAK2 signaling pathway. AT9283 is a potent, multi-targeted inhibitor that directly inhibits the catalytic activity of several kinases, including JAK2, by competing with ATP. This broad-spectrum activity can be advantageous in certain therapeutic contexts but may also lead to off-target effects. In contrast, this compound offers a more targeted approach by selectively binding to the pseudokinase domain of JAK2. This allosteric mechanism of action provides a novel avenue for modulating JAK2 activity with potentially greater selectivity and a different side-effect profile compared to traditional ATP-competitive inhibitors. The choice between these two compounds will ultimately depend on the specific research question, whether it be broad kinase inhibition or the selective modulation of JAK2 through its regulatory domain.

References

Navigating Ruxolitinib Resistance: A Comparative Analysis of JAK2 JH2 Binders and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of ruxolitinib (B1666119) resistance in myeloproliferative neoplasms (MPNs), the emergence of novel therapeutic strategies targeting the Janus kinase 2 (JAK2) protein offers new hope. This guide provides a comparative analysis of a promising JAK2 JH2 binder, CHZ868, against other therapeutic options in ruxolitinib-resistant models, supported by experimental data and detailed protocols.

Ruxolitinib, a potent JAK1/JAK2 inhibitor, has been a cornerstone in the treatment of myelofibrosis (MF), offering significant improvements in splenomegaly and symptom burden.[1][2] However, a substantial number of patients either do not respond or develop resistance to ruxolitinib over time, a clinical challenge that necessitates the exploration of alternative therapeutic avenues.[3][4] Mechanisms of resistance are multifaceted, often involving secondary mutations in the JAK2 kinase domain or the activation of bypass signaling pathways that circumvent JAK-STAT inhibition.[5][6][7]

One of the most promising strategies to overcome ruxolitinib resistance involves targeting the pseudokinase (JH2) domain of JAK2. The JH2 domain acts as a negative regulator of the kinase (JH1) domain, and mutations in this region, such as the prevalent V617F mutation, lead to constitutive activation of JAK2 signaling.[8][9] Small molecules that bind to the JH2 domain can modulate the conformation of the JAK2 protein, offering a distinct mechanism of action compared to traditional ATP-competitive JAK1/2 inhibitors like ruxolitinib.

The Rise of a Type II JAK2 Inhibitor: CHZ868

CHZ868 is a type II JAK2 inhibitor that has demonstrated significant efficacy in preclinical models of ruxolitinib resistance.[10][11] Unlike type I inhibitors (e.g., ruxolitinib) that bind to the active conformation of the kinase domain, type II inhibitors bind to the inactive conformation, often involving interactions with the JH2 domain. This different binding mode allows CHZ868 to overcome resistance mutations that affect the ATP-binding pocket targeted by ruxolitinib.[10]

Comparative Efficacy in Ruxolitinib-Resistant Models

The following tables summarize the quantitative data on the efficacy of CHZ868 and other JAK inhibitors in ruxolitinib-resistant settings.

Compound Cell Line/Model Metric Result Reference
CHZ868 Ruxolitinib-persistent 32D-MPLW515L cellsSurvivalSignificantly prolonged survival of transplanted mice[11]
CHZ868 Primary samples from ruxolitinib-treated MF patientspSTAT3/pSTAT5 InhibitionComplete suppression[11]
Fedratinib Ruxolitinib-resistant Ba/F3-JAK2V617F cellspSTAT5 InhibitionEffective inhibition[12]
Fedratinib Ruxolitinib-resistant Ba/F3-JAK2V617F cellsCell ProliferationInhibition of proliferation[12]
Pacritinib Patients with severe thrombocytopenia (often ruxolitinib-ineligible/intolerant)Spleen Volume ReductionSignificant reduction[3][13]
Momelotinib Ruxolitinib-intolerant/resistant patients (SIMPLIFY-2)Spleen Volume ReductionFailed to show significant improvement vs. best available therapy[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Generation of Ruxolitinib-Resistant Cell Lines

Ruxolitinib-resistant cell lines, such as Ba/F3 expressing JAK2V617F, are generated by culturing the cells in the presence of gradually increasing concentrations of ruxolitinib over several weeks to months.[12] The resistant phenotype is confirmed by assessing cell viability and proliferation at ruxolitinib concentrations that are cytotoxic to the parental, sensitive cell line.

Western Blot Analysis for Phospho-STAT Inhibition

To assess the inhibitory activity of compounds on JAK-STAT signaling, western blotting is performed.

  • Cell Treatment: Ruxolitinib-sensitive and -resistant cells are treated with the test compound (e.g., CHZ868, fedratinib) at various concentrations for a specified time.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5). Antibodies against total STAT3 and STAT5, as well as a housekeeping protein (e.g., GAPDH or β-actin), are used as loading controls.

  • Detection: The membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

In Vivo Efficacy Studies in Murine Models

The efficacy of novel compounds in ruxolitinib-resistant MPN is often evaluated in mouse models.

  • Model System: Immunodeficient mice are transplanted with ruxolitinib-resistant cells (e.g., 32D cells expressing MPLW515L).[11]

  • Treatment: Once the disease is established (e.g., splenomegaly, elevated white blood cell count), mice are randomized to receive treatment with the vehicle control, ruxolitinib, or the experimental compound (e.g., CHZ868).

  • Monitoring: Disease progression is monitored by measuring spleen size, body weight, and peripheral blood counts.

  • Endpoint: The primary endpoint is typically overall survival. Pharmacodynamic markers, such as the inhibition of pSTAT in peripheral blood or spleen cells, can also be assessed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows described.

JAK_STAT_Signaling cluster_membrane Cell Membrane Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 (JH1 and JH2 domains) CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates

Caption: Simplified JAK-STAT signaling pathway.

Ruxolitinib_Resistance_Mechanisms Ruxolitinib Ruxolitinib (Type I Inhibitor) JAK2_JH1 JAK2 JH1 (Kinase Domain) Ruxolitinib->JAK2_JH1 Inhibits Resistance Resistance JAK2_JH1->Resistance Secondary_Mutations Secondary Mutations in JH1 Domain Resistance->Secondary_Mutations Bypass_Pathways Activation of Bypass Pathways (e.g., RAS/MEK/ERK) Resistance->Bypass_Pathways

Caption: Mechanisms of ruxolitinib resistance.

CHZ868_Mechanism CHZ868 CHZ868 (Type II Inhibitor) JAK2_Inactive JAK2 Inactive Conformation CHZ868->JAK2_Inactive Binds to Ruxolitinib_Resistant_JAK2 Ruxolitinib-Resistant JAK2 Mutant CHZ868->Ruxolitinib_Resistant_JAK2 Effective against JAK2_JH2 JAK2 JH2 (Pseudokinase Domain) JAK2_Inactive->JAK2_JH2 Involves interaction with Signaling_Inhibition Inhibition of Downstream Signaling Ruxolitinib_Resistant_JAK2->Signaling_Inhibition Leads to

Caption: Mechanism of action of CHZ868.

Experimental_Workflow Start Start: Ruxolitinib-Resistant Cell Line InVitro In Vitro Studies (e.g., Western Blot for pSTAT) Start->InVitro InVivo In Vivo Studies (Murine Models) Start->InVivo Data_Analysis Data Analysis (Efficacy, Survival) InVitro->Data_Analysis InVivo->Data_Analysis

Caption: General experimental workflow.

Conclusion

The development of resistance to ruxolitinib remains a significant hurdle in the management of myeloproliferative neoplasms. Targeting the JAK2 pseudokinase domain with novel inhibitors like CHZ868 represents a rational and effective strategy to overcome this resistance. The data from preclinical models are encouraging, demonstrating superior activity of this new class of inhibitors in ruxolitinib-refractory settings. Further clinical investigation of JAK2 JH2 binders is warranted to translate these promising preclinical findings into tangible benefits for patients who have exhausted conventional therapeutic options. This comparative guide underscores the importance of understanding the molecular mechanisms of drug resistance to inform the development of next-generation targeted therapies.

References

A Head-to-Head Comparison of Emerging JAK2 JH2 Domain Binders for Myeloproliferative Neoplasm Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of "JAK2 JH2 binder-1" and other selective binders of the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain. This analysis is based on publicly available preclinical data, focusing on binding affinity, selectivity, and cellular activity to inform discovery and development efforts targeting myeloproliferative neoplasms (MPNs).

The JAK2 V617F mutation, located in the autoinhibitory JH2 pseudokinase domain, is a key driver of MPNs. While traditional JAK2 inhibitors target the highly conserved ATP-binding site of the active kinase (JH1) domain, a new wave of drug discovery is focused on allosteric modulation through the JH2 domain. This approach offers the potential for greater selectivity and novel mechanisms of action. This guide examines the performance of "this compound" against other reported selective JH2 binders.

Comparative Analysis of JAK2 JH2 Binders

The following tables summarize the available quantitative data for key JAK2 JH2 binders. Direct head-to-head studies are limited, and data has been compiled from various sources. Differences in experimental conditions should be considered when comparing values.

Table 1: Binding Affinity and Selectivity
Compound NameChemical SeriesTargetBinding Affinity (Kd)JH2 vs. JH1 SelectivityReference
This compound (compound 11) DiaminotriazoleJAK2 JH237.1 nM[1]~150-fold[2]
Compound 15 DiaminotriazoleJAK2 JH2~200 nM[3]Substantial preference for JH2[1]
ZE74-0282 Not DisclosedJAK2 V617F JH2Picomolar potency (cellular assays)>500-fold vs. WT JAK2 JH2Eilean Therapeutics
Table 2: Cellular Activity
Compound NameCell Line(s)AssayKey FindingsReference
This compound (compound 11) V617F and WT JAK2 expressing cellspSTAT5 InhibitionCompletely inhibits STAT5 phosphorylation at 20 µM[1][1]
ZE74-0282 BaF3 JAK2 V617F and SET-2 JAK2 V617FpSTAT5 Inhibition & Proliferation100-fold selective inhibition of pSTAT5 phosphorylation in mutant vs. WT cells. Nanomolar potency in reducing pSTAT5 in human JAK2 V617F+ MPN whole-blood assays.Eilean Therapeutics

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are generalized protocols based on commonly used methods for assessing JAK2 JH2 binders.

Fluorescence Polarization (FP) Binding Assay

This assay is frequently used to determine the binding affinity of small molecules to the JAK2 JH2 domain.

Principle: The assay measures the change in polarization of fluorescently labeled light emitted from a fluorescent probe. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger JAK2 JH2 protein, the tracer's rotation slows, leading to an increase in polarization. Unlabeled test compounds compete with the tracer for binding to the JH2 domain, causing a decrease in polarization in a concentration-dependent manner. This displacement allows for the calculation of the binding affinity (Kd or IC50) of the test compound.

Generalized Protocol:

  • Reagents: Purified recombinant JAK2 JH2 protein, a fluorescently labeled tracer that binds to the JH2 domain, assay buffer (e.g., Tris-HCl, NaCl, DTT, and a non-ionic detergent).

  • Procedure: a. A dilution series of the test compound is prepared. b. The test compound, fluorescent tracer, and JAK2 JH2 protein are added to the wells of a microplate. c. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. d. The fluorescence polarization of each well is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The data is then fitted to a suitable binding model to determine the Kd or IC50 value.

Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay

This assay assesses the functional consequence of a compound binding to the JAK2 JH2 domain by measuring the phosphorylation of a key downstream signaling molecule, STAT5.

Principle: In cell lines expressing a constitutively active JAK2 mutant (e.g., JAK2 V617F), the JAK-STAT pathway is perpetually activated, leading to high levels of phosphorylated STAT5 (pSTAT5). Treatment with an effective JAK2 inhibitor will reduce the levels of pSTAT5. This reduction can be quantified using various methods, such as Western blotting or cell-based immunoassays (e.g., ELISA, AlphaScreen).

Generalized Protocol (using a cell-based immunoassay):

  • Cell Culture: A suitable cell line, such as the human erythroleukemia (HEL) cell line which endogenously expresses JAK2 V617F, is cultured under standard conditions.

  • Procedure: a. Cells are seeded into a multi-well plate and incubated. b. A dilution series of the test compound is added to the cells. c. The cells are incubated with the compound for a specified period. d. The cells are then lysed to release the cellular proteins. e. The amount of pSTAT5 in the cell lysate is quantified using a specific antibody-based detection method (e.g., a sandwich ELISA where one antibody captures total STAT5 and a second, labeled antibody detects the phosphorylated form).

  • Data Analysis: The pSTAT5 signal is normalized to the total amount of STAT5 or a housekeeping protein. The percentage of inhibition is plotted against the concentration of the test compound to determine the IC50 value.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:head 1. Ligand Binding JAK2 JH2 (Pseudokinase) JH1 (Kinase) Receptor->JAK2:jh2 2. Receptor Dimerization & JAK2 Activation JAK2:jh1->JAK2:jh1 3. Autophosphorylation STAT STAT JAK2:jh1->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) DNA->Gene_Expression 7. Gene Transcription

Figure 1: Simplified JAK-STAT signaling pathway.

FP_Binding_Assay_Workflow cluster_assay_prep Assay Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start reagents Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Tracer - Test Compound Dilutions start->reagents plate Add Reagents to Microplate reagents->plate incubation Incubate to Reach Equilibrium plate->incubation fp_read Measure Fluorescence Polarization incubation->fp_read data_plot Plot % Inhibition vs. Compound Concentration fp_read->data_plot kd_calc Calculate K_d / IC_50 data_plot->kd_calc end End kd_calc->end

Figure 2: Workflow for a fluorescence polarization binding assay.

pSTAT5_Inhibition_Assay_Workflow start Start seed_cells Seed JAK2 V617F-expressing cells in a multi-well plate start->seed_cells add_compound Add serial dilutions of the test compound seed_cells->add_compound incubate Incubate for a defined period add_compound->incubate lyse_cells Lyse cells to release intracellular proteins incubate->lyse_cells quantify_pstat5 Quantify pSTAT5 levels (e.g., ELISA, AlphaScreen) lyse_cells->quantify_pstat5 analyze_data Analyze data and calculate IC_50 quantify_pstat5->analyze_data end End analyze_data->end

References

On-Target Efficacy of JAK2 JH2 Binder-1 In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "JAK2 JH2 binder-1," a novel molecule targeting the pseudokinase domain of JAK2, against established JAK2 inhibitors that primarily target the kinase domain. The objective is to evaluate the on-target effects and therapeutic potential of this alternative mechanism of JAK2 inhibition in vivo.

Introduction to JAK2 Inhibition Strategies

The Janus kinase (JAK) family, particularly JAK2, is a critical component of the signaling pathway for various cytokines and growth factors essential for hematopoiesis. Dysregulation of the JAK2 signaling pathway, often due to mutations like V617F in the pseudokinase (JH2) domain, is a key driver in myeloproliferative neoplasms (MPNs).

Conventional JAK2 inhibitors, such as ruxolitinib (B1666119), fedratinib (B1684426), pacritinib (B611967), and momelotinib (B1663569), are ATP-competitive inhibitors that target the active kinase (JH1) domain. While effective in reducing splenomegaly and constitutional symptoms in MPN patients, these inhibitors are not specific to the mutant protein and can lead to dose-limiting hematological toxicities due to the inhibition of wild-type JAK2.

"this compound" represents a distinct therapeutic strategy by selectively binding to the pseudokinase (JH2) domain. This approach aims to allosterically modulate the activity of the kinase domain, potentially offering a more targeted inhibition of the hyperactive mutant JAK2 while sparing the wild-type protein, thereby mitigating some of the on-target toxicities associated with JH1 inhibitors.

Comparative In Vivo Efficacy

This section presents available in vivo data for "this compound" and comparator JAK2 inhibitors. The data is primarily from studies utilizing the human erythroleukemia cell line HEL, which harbors the JAK2 V617F mutation, in xenograft mouse models. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.

Table 1: In Vivo Performance of JAK2 Inhibitors in HEL Xenograft Model

CompoundTarget DomainDosing RegimenAnimal ModelEfficacyReference
This compound JH225 mg/kg, i.v., 3x/week for 3 weeksC.B-17 SCID-beige miceSignificant reduction in tumor volume[1]
Ruxolitinib JH1/JAK145 mg/kg, route not specifiedXenograft NSG miceSignificantly inhibited tumor progression[2]
Fedratinib JH1Not specified for HEL xenograftJAK2V617F-driven MPN mouse modelReduced blood counts and splenomegaly[3]
Pacritinib JH1100 mg/kg, BID, orallyNSG miceMarkedly reduces tumor burden and prolongs survival[4]
Momelotinib JH1/JAK1200 mg/kg and 300 mg/kg, BID, orally for 14 daysNude mice60% and 70% tumor growth inhibition, respectively[5]

In Vivo Hematological and Other Toxicities

A critical aspect of JAK2 inhibitor development is managing on-target hematological toxicities. The selective targeting of the JH2 domain by "this compound" is hypothesized to reduce these side effects.

Table 2: Preclinical and Clinical Toxicity Profile of JAK2 Inhibitors

CompoundKey Preclinical ToxicitiesKey Clinical ToxicitiesReference
This compound Data not availableNot applicable
Ruxolitinib Anemia, thrombocytopenia, and neutropenia in various animal models.[6]Dose-limiting thrombocytopenia and anemia.[7]
Fedratinib Generally well-tolerated in preclinical models with some reports of anemia and thrombocytopenia at higher doses.[8][9]Gastrointestinal toxicities (diarrhea, nausea, vomiting), anemia, and thrombocytopenia.[10]
Pacritinib Minimal myelosuppression in preclinical models.[11]Gastrointestinal toxicities (diarrhea, nausea), manageable myelosuppression.[12][13]
Momelotinib Generally well-tolerated with some reports of hematological effects.Thrombocytopenia and anemia are common, but momelotinib may also improve anemia in some patients.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_inhibitors Inhibitors Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation JH1_Inhibitors Ruxolitinib, Fedratinib, Pacritinib, Momelotinib JH1_Inhibitors->JAK2 Inhibit JH1 Domain JH2_Binder This compound JH2_Binder->JAK2 Binds to JH2 Domain pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: JAK-STAT signaling pathway and points of intervention.

Xenograft_Workflow start HEL Cell Culture injection Subcutaneous Injection in SCID mice start->injection tumor_growth Tumor Growth (to palpable size) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with JAK2 Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) monitoring->endpoint finish Data Analysis endpoint->finish

Caption: General experimental workflow for xenograft studies.

Experimental Protocols

HEL Cell Line Xenograft Model Protocol (General)

This protocol provides a general framework for establishing a HEL cell line xenograft model to evaluate the in vivo efficacy of JAK2 inhibitors.

  • Cell Culture: HEL 92.1.7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., C.B-17 SCID-beige or NOD/SCID) aged 6-8 weeks are used.

  • Tumor Cell Implantation: A suspension of 5-10 x 10^6 HEL cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational compound (e.g., "this compound") or vehicle is administered according to the specified dosing regimen (e.g., intravenously, orally).

  • Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

  • Toxicity Assessment: Animals are monitored for signs of toxicity, and blood samples can be collected for complete blood counts to assess hematological parameters.

Conclusion

"this compound" demonstrates a promising and differentiated approach to JAK2 inhibition by targeting the pseudokinase domain. The available in vivo data in a HEL xenograft model indicates its potential to reduce tumor growth. Compared to established JH1 inhibitors, the key theoretical advantage of a JH2 binder lies in its potential for an improved safety profile, particularly concerning hematological toxicities, by selectively modulating the activity of mutant JAK2.

However, further comprehensive in vivo studies are required to fully elucidate the efficacy and safety profile of "this compound". Direct, head-to-head comparative studies with existing JAK2 inhibitors using standardized protocols are crucial to definitively assess its therapeutic index and potential as a novel treatment for myeloproliferative neoplasms and other JAK2-driven diseases. The data presented in this guide serves as a valuable resource for researchers in the field to understand the current landscape of JAK2 inhibition and to inform the design of future preclinical and clinical investigations.

References

A Comparative Analysis of JAK2 JH2 Binder-1 and Clinical JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Janus kinase 2 (JAK2) inhibition has been predominantly shaped by therapeutics targeting the active kinase domain (JH1). However, the emergence of molecules that bind to the pseudokinase domain (JH2), such as JAK2 JH2 binder-1, presents a novel allosteric approach to modulating JAK2 activity. This guide provides a comprehensive comparison of the preclinical compound this compound against established clinical JAK2 inhibitors, offering insights into their distinct mechanisms, biochemical and cellular activities, and the experimental protocols used for their evaluation.

Executive Summary

This guide benchmarks the novel investigational molecule, this compound, against four clinically approved JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. A key differentiator is their binding site: this compound targets the allosteric pseudokinase (JH2) domain, whereas the clinical inhibitors are ATP-competitive, targeting the active kinase (JH1) domain. This fundamental difference in mechanism may offer a distinct therapeutic window and selectivity profile.

Biochemical data reveals that this compound is a potent ligand for its target domain. While direct comparative cellular potency data is limited, it has been shown to effectively inhibit downstream signaling. The clinical inhibitors, developed to directly block kinase activity, demonstrate potent low nanomolar efficacy in both biochemical and cellular assays. This guide presents the available quantitative data in structured tables for direct comparison and provides detailed experimental methodologies to aid in the interpretation and replication of these findings.

Introduction to JAK2 Inhibition Strategies

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. The discovery of the activating JAK2 V617F mutation in the JH2 domain has spurred the development of targeted inhibitors.

Conventional ATP-Competitive Inhibition (JH1 Targeting)

Clinically approved JAK2 inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib are ATP-competitive inhibitors that bind to the active kinase domain (JH1). By blocking the ATP-binding pocket, they prevent the phosphorylation of downstream STAT proteins, thereby inhibiting cell signaling and proliferation.

Allosteric Modulation (JH2 Targeting)

A newer strategy involves targeting the pseudokinase (JH2) domain, which acts as a regulatory domain for the JH1 domain. The JH2 domain also possesses an ATP-binding site, and molecules that bind here can allosterically modulate the activity of the JH1 domain. It is hypothesized that this approach could offer greater selectivity for mutated JAK2 and a different side-effect profile compared to JH1 inhibitors. This compound is a representative of this novel class of molecules.

Comparative Data Overview

The following tables summarize the available quantitative data for this compound and the selected clinical JAK2 inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Biochemical Activity

This table presents the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of the compounds against their respective JAK2 domains and other JAK family members.

CompoundTarget DomainBinding Affinity (Kd)JAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound JH2 37.1 nM [1]N/AN/AN/AN/A
RuxolitinibJH1-2.8 - 43.342819
FedratinibJH1-3 - 1435x > JAK2334x > JAK2-
PacritinibJH1-19 - 23128052050
MomelotinibJH10.13 nM (for JAK2)181115517

N/A: Not available. Data for clinical inhibitors represent a range from multiple sources.

Cellular Activity

This table summarizes the cellular potency of the inhibitors in assays measuring the inhibition of STAT5 phosphorylation and cell proliferation.

CompoundCell LineAssayCellular IC50
This compound V617F & WT JAK2 expressing cellsSTAT5 Phosphorylation Complete inhibition at 20 µM [1]
RuxolitinibSET2STAT5 Phosphorylation14 nM
Ba/F3-JAK2V617FProliferation100-130 nM
FedratinibSET2STAT5 Phosphorylation672 nM
PacritinibSET2STAT5 Phosphorylation429 nM
Ba/F3-JAK2V617FProliferation160 nM
MomelotinibSET2STAT5 Phosphorylation205 nM
HEL92.1.7 (JAK2V617F)Proliferation1.8 µM

Note: The data for this compound indicates complete inhibition at a specific concentration rather than an IC50 value, suggesting a different experimental endpoint was reported.

Signaling Pathways and Experimental Workflows

Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors are provided below.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding Binding Assay (e.g., FP) Determine Kd Signaling Signaling Assay (pSTAT5) Determine cellular IC50 Binding->Signaling Kinase Kinase Assay Determine IC50 Kinase->Signaling Proliferation Proliferation Assay Determine antiproliferative IC50 Signaling->Proliferation Data Data Analysis & Comparison Proliferation->Data Start Compound Synthesis (e.g., this compound) Start->Binding Start->Kinase

Caption: A generalized workflow for the preclinical evaluation of JAK2 inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Binding Assay for JAK2 JH2

This assay is designed to measure the binding affinity of a compound to the JAK2 JH2 domain.

Objective: To determine the dissociation constant (Kd) of this compound for the JAK2 JH2 domain.

Materials:

  • Purified recombinant human JAK2 JH2 protein.

  • Fluorescently labeled tracer molecule that binds to the JAK2 JH2 ATP-binding site.

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • 384-well, low-volume, black microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

    • Prepare a solution of JAK2 JH2 protein at a constant concentration (typically at or below the Kd of the tracer).

    • Prepare a solution of the fluorescent tracer at a constant concentration (typically around its Kd).

  • Assay Setup:

    • In the microplate, add a small volume of the serially diluted test compound.

    • Add the JAK2 JH2 protein solution to all wells except for the "no protein" control wells.

    • Add the fluorescent tracer solution to all wells.

    • Include control wells: tracer only (for baseline polarization) and tracer with protein (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • Convert the IC50 to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Cellular STAT5 Phosphorylation Assay

This assay measures the ability of an inhibitor to block JAK2-mediated phosphorylation of STAT5 in a cellular context.

Objective: To determine the cellular potency of JAK2 inhibitors by measuring the inhibition of STAT5 phosphorylation.

Materials:

  • A human cell line that expresses a constitutively active form of JAK2 (e.g., SET2, HEL 92.1.7) or a cytokine-dependent cell line (e.g., Ba/F3) expressing JAK2.

  • Cell culture medium and supplements.

  • Test compounds (this compound and clinical inhibitors).

  • Cytokine (e.g., EPO or TPO) if using a cytokine-dependent cell line.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Antibodies: primary antibody against phosphorylated STAT5 (pSTAT5) and a primary antibody for total STAT5 or a loading control (e.g., GAPDH).

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for flow cytometry).

  • Detection reagents (e.g., chemiluminescent substrate for Western blotting).

  • Equipment for cell culture, protein quantification, SDS-PAGE, Western blotting, or flow cytometry.

Procedure (Western Blotting):

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

    • If using a cytokine-dependent cell line, starve the cells of cytokines for a few hours prior to the experiment.

    • Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).

    • If applicable, stimulate the cells with a cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them with lysis buffer.

    • Collect the cell lysates and clarify them by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT5 or a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for pSTAT5 and the loading control.

    • Normalize the pSTAT5 signal to the loading control.

    • Plot the normalized pSTAT5 signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a promising preclinical compound that operates through a distinct allosteric mechanism compared to clinically approved JAK2 inhibitors. While the available data indicates potent binding to the JH2 domain and downstream pathway inhibition, further studies are required to establish a more detailed and directly comparable profile against the JH1-targeting drugs. Specifically, determining a precise cellular IC50 for STAT5 phosphorylation and a comprehensive kinase selectivity profile for this compound would be invaluable.

The development of JH2 binders opens up new avenues for therapeutic intervention in JAK2-driven diseases. This approach may lead to inhibitors with improved selectivity for pathogenic, mutated forms of JAK2, potentially offering a better therapeutic index. Continued research and head-to-head comparative studies will be crucial in elucidating the full therapeutic potential of this novel class of JAK2 modulators.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by laboratory personnel, this guide provides a comprehensive operational and disposal plan for JAK2 JH2 binder-1. Strict adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.

As a novel research chemical, "this compound" lacks a specific, publicly available Safety Data Sheet (SDS). Therefore, it must be handled as a potentially hazardous substance with unknown toxicity. The following procedures are based on established best practices for the disposal of potent small molecule inhibitors in a laboratory setting.[1][2][3] All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a thorough risk assessment is mandatory before any handling or disposal procedures. The following table summarizes the recommended PPE.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety goggles, disposable solid-front lab coat with tight-fitting cuffs, double nitrile gloves, disposable sleeves.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.
Solution Preparation and Handling Chemical fume hood, lab coat, safety glasses with side shields or chemical splash goggles, single pair of chemical-resistant nitrile gloves.Reduced risk of aerosolization, but potential for splashes and spills requires eye and skin protection.
Waste Handling and Disposal Lab coat, chemical splash goggles, heavy-duty nitrile or neoprene gloves.Potential for direct contact with concentrated waste materials and contaminated surfaces.
Experimental Protocol: Decontamination of Labware

All non-disposable labware that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the glassware and equipment three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).

  • Waste Collection: Collect the rinsate in a designated hazardous liquid waste container.[4] This first rinse is considered hazardous waste.[5]

  • Standard Washing: After the initial solvent rinse, wash the labware with soap and water as per standard laboratory procedures.

Step-by-Step Disposal Procedures

The proper segregation of waste is critical to ensure safe handling and disposal. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]

Solid Waste Disposal

Solid waste includes any disposable materials that have come into contact with this compound.

Waste TypeDisposal ContainerProcedure
Unused/Expired Compound Labeled hazardous solid chemical waste container.Carefully place the original vial or a securely sealed container with the unused compound into the designated waste container.
Contaminated PPE Labeled hazardous solid chemical waste container.This includes gloves, disposable lab coats, sleeves, and any other contaminated protective equipment.[2][6]
Contaminated Lab Supplies Labeled hazardous solid chemical waste container.Includes weigh paper, pipette tips, tubes, and other disposables that have come into direct contact with the compound.[1][6]
Liquid Waste Disposal

Liquid waste containing this compound must be collected and disposed of as hazardous chemical waste.

Waste TypeDisposal ContainerProcedure
Unused Solutions Labeled hazardous liquid chemical waste container compatible with the solvent.Collect all unused stock solutions and working solutions in a designated, leak-proof container.[1]
Solvent Rinsate Labeled hazardous liquid chemical waste container.The first rinse of any "empty" container or decontaminated labware must be collected as hazardous waste.[4][5]
Aqueous Solutions Labeled hazardous aqueous waste container.Do not mix with solvent-based waste unless compatibility has been confirmed.[2]
Spill Management

In the event of a spill, treat it as a significant incident.

  • Evacuate and Notify: Evacuate the immediate area and notify your supervisor and the institutional EHS department.

  • Secure the Area: Prevent access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. All materials used for cleanup must be disposed of as hazardous solid waste.[6]

Visual Guides for Disposal Workflow

The following diagrams illustrate the logical workflows for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Solid_Compound Unused/Expired This compound Solid_Waste_Container Hazardous Solid Waste Container Solid_Compound->Solid_Waste_Container Contaminated_PPE Contaminated PPE (Gloves, Coat) Contaminated_PPE->Solid_Waste_Container Contaminated_Supplies Contaminated Supplies (Pipette Tips, Weigh Paper) Contaminated_Supplies->Solid_Waste_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Solid_Waste_Container->EHS_Pickup Stock_Solutions Unused Stock/Working Solutions Liquid_Waste_Container Hazardous Liquid Waste Container Stock_Solutions->Liquid_Waste_Container Solvent_Rinsate Labware Solvent Rinsate Solvent_Rinsate->Liquid_Waste_Container Liquid_Waste_Container->EHS_Pickup Decision Tree for Contaminated Items Start Item Contaminated with This compound Is_Liquid Is it a liquid or in solution? Start->Is_Liquid Is_Solid Is it a solid disposable item? Is_Liquid->Is_Solid No Liquid_Waste Collect in Hazardous Liquid Waste Container Is_Liquid->Liquid_Waste Yes Is_Labware Is it reusable labware? Is_Solid->Is_Labware No Solid_Waste Dispose in Hazardous Solid Waste Container Is_Solid->Solid_Waste Yes Decontaminate Decontaminate: Triple rinse with solvent Is_Labware->Decontaminate Yes Collect_Rinsate Collect rinsate as hazardous liquid waste Decontaminate->Collect_Rinsate

References

Essential Safety and Operational Guide for Handling JAK2 JH2 Binder-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of JAK2 JH2 binder-1 (CAS No. 2923309-41-3). Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this novel research compound, a conservative approach to handling, based on guidelines for potent kinase inhibitors, is mandated. This guide is intended to supplement, not replace, institutional safety protocols.

Immediate Safety and Handling Precautions

This compound is a potent and selective binder to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2).[1][2][3] As with many novel, biologically active small molecules, the full toxicological profile is unknown. Therefore, it must be handled with a high degree of caution, assuming it is a potent, biologically active agent.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and accidental aerosolization of the solid compound.
Body Protection A fully buttoned lab coat with elastic cuffs. A disposable gown over the lab coat is recommended when handling larger quantities or performing procedures with a high risk of contamination.Provides a removable barrier to protect personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood or other containment device.Prevents inhalation of fine powder, which is a primary route of exposure for potent compounds.
Engineering Controls
Control MeasureSpecificationRationale
Ventilation All handling of the solid form of this compound must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure.Minimizes the risk of inhalation exposure to the user and prevents contamination of the laboratory environment.
Weighing Use a balance with a draft shield inside a chemical fume hood or a dedicated weighing enclosure with appropriate exhaust ventilation.Prevents the dispersal of fine powder during weighing procedures.
General Laboratory An eyewash station and safety shower must be readily accessible in the laboratory where the compound is handled.Provides immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A structured workflow is critical to ensure safety and experimental integrity.

Receipt and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the compound in a cool, dry, and dark place. For long-term storage of the solid, -20°C is recommended.[3]

  • Stock solutions, typically in DMSO, should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect solutions from light.[1]

Solution Preparation
  • Preparation of Stock Solution:

    • Perform all calculations for desired concentrations prior to handling the compound.

    • Don the appropriate PPE as outlined in the table above.

    • Conduct the entire procedure within a certified chemical fume hood.

    • Carefully weigh the required amount of this compound.

    • Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the solid compound.

    • Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

    • Label the stock solution vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Preparation of Working Solutions:

    • Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.

    • It is recommended to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced toxicity.[1]

Disposal Plan

All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Compound Unused or expired solid compound should be placed in a clearly labeled, sealed container and disposed of through your institution's hazardous waste program.
Contaminated Labware All disposable labware (e.g., pipette tips, microcentrifuge tubes, gloves, disposable gowns) that has come into contact with the compound must be collected in a designated, sealed hazardous waste bag.
Liquid Waste All liquid waste containing this compound (e.g., unused working solutions, supernatant from cell cultures) must be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.

Decontamination and Spill Response

Decontamination
  • For routine decontamination of surfaces and equipment, use a solution of 70% ethanol (B145695) followed by a suitable laboratory detergent.

  • For known contamination, a more aggressive decontamination procedure may be required. Consult your institution's safety office for guidance on appropriate deactivating solutions for potent pharmaceutical compounds.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment:

    • Solid Spill: Gently cover the spill with absorbent pads to prevent further dispersal. Do not dry sweep.

    • Liquid Spill: Cover the spill with absorbent material, working from the outside in.

  • Cleanup:

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then with a laboratory detergent.

  • Report: Report the spill to your laboratory supervisor and institutional safety office.

Experimental Protocols and Visualizations

JAK2-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cellular communication route activated by various cytokines and growth factors.[4] Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in processes like cell proliferation, differentiation, and immunity.[4][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Docking JAK2->Receptor JAK2->STAT 5. STAT Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression 8. Transcription

Caption: The canonical JAK2-STAT signaling pathway.

Experimental Workflow for Handling this compound

This workflow outlines the key steps for a typical cell-based experiment to evaluate the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_disposal Disposal Stock_Prep Prepare Stock Solution (in Fume Hood) Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Culture Culture Target Cells (e.g., HEL 92.1.7) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate (Time Course) Treatment->Incubation Waste_Segregation Segregate Hazardous Waste (Liquid and Solid) Treatment->Waste_Segregation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Western_Blot Western Blot for p-STAT5 / STAT5 Cell_Lysis->Western_Blot Cell_Lysis->Waste_Segregation Data_Analysis Analyze and Quantify Results Western_Blot->Data_Analysis Disposal Dispose via Institutional Safety Program Waste_Segregation->Disposal

Caption: A typical experimental workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.